1,2-Dibromoethylene
Description
The exact mass of the compound this compound is 185.85028 g/mol and the complexity rating of the compound is 19.2. The solubility of this chemical has been described as 0.03 msol in many org solventsin water, 8,910 mg/l @ 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,2-dibromoethene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |
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InChI Key |
UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)Br | |
| Source | PubChem | |
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Isomeric SMILES |
C(=C/Br)\Br | |
| Source | PubChem | |
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Molecular Formula |
C2H2Br2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID3060241, DTXSID001019898 | |
| Record name | 1,2-Dibromoethylene | |
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| Record name | (E)-1,2-dibromoethene | |
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Molecular Weight |
185.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |
| Record name | 1,2-Dibromoethylene | |
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Boiling Point |
110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |
| Record name | 1,2-DIBROMOETHYLENE | |
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Solubility |
Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |
| Record name | 1,2-DIBROMOETHYLENE | |
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Density |
2.21 @ 17 °C/4 °C | |
| Record name | 1,2-DIBROMOETHYLENE | |
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Vapor Pressure |
31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |
| Record name | 1,2-Dibromoethylene | |
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| Record name | 1,2-DIBROMOETHYLENE | |
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Color/Form |
Colorless liquid | |
CAS No. |
590-12-5, 540-49-8, 25429-23-6 | |
| Record name | Ethene, 1,2-dibromo-, (1E)- | |
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| Record name | 1,2-Dibromoethylene | |
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| Record name | 1,2-Dibromoethylene, (1E)- | |
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| Record name | Ethene, dibromo- | |
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| Record name | Ethene, dibromo- | |
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| Record name | Ethene, 1,2-dibromo- | |
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| Record name | 1,2-Dibromoethylene | |
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| Record name | (E)-1,2-dibromoethene | |
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| Record name | 1,2-dibromoethylene | |
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| Record name | 1,2-DIBROMOETHYLENE, (1E)- | |
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| Record name | 1,2-DIBROMOETHYLENE | |
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Melting Point |
Melting point: -6.5 °C /Trans-isomer/ | |
| Record name | 1,2-DIBROMOETHYLENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-1,2-Dibromoethylene from Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-1,2-dibromoethylene from acetylene (B1199291). It includes a comparative analysis of the geometric isomers, detailed experimental protocols for both stereoselective and non-selective bromination of acetylene, and a discussion of the underlying reaction mechanisms.
Comparative Data of cis- and trans-1,2-Dibromoethylene
The geometric isomerism of 1,2-dibromoethylene (B146495) leads to distinct physical and spectroscopic properties. A summary of these key differences is presented in the table below.
| Property | cis-1,2-Dibromoethylene ((Z)-1,2-Dibromoethene) | trans-1,2-Dibromoethylene ((E)-1,2-Dibromoethene) |
| Molar Mass | 185.85 g/mol | 185.85 g/mol |
| Boiling Point | 112.5 °C[1] | 108 °C |
| Melting Point | -53 °C[1] | -6.5 °C[1] |
| Density | 2.246 g/cm³ (at 20 °C)[1] | 2.089 g/cm³ (at 20 °C) |
| Refractive Index | 1.5428 (at 20 °C) | 1.5505 (at 20 °C) |
| ¹H NMR (CDCl₃) | ~6.55 ppm (s, 2H) | ~6.85 ppm (s, 2H) |
| ¹³C NMR (CDCl₃) | ~117.5 ppm | ~119.8 ppm |
Reaction Mechanisms
The stereochemical outcome of the addition of bromine to acetylene is highly dependent on the reaction conditions, which dictate the operative reaction mechanism.
Electrophilic Addition (trans-Selective)
Under typical laboratory conditions in the absence of light, the bromination of acetylene proceeds via an electrophilic addition mechanism. The triple bond of acetylene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in the exclusive formation of trans-1,2-dibromoethylene.
Free Radical Addition (cis-Selective)
In the presence of ultraviolet (UV) light, the reaction can proceed through a free radical mechanism. UV radiation initiates the homolytic cleavage of the bromine-bromine bond, generating bromine radicals. These radicals then add to the acetylene triple bond to form a vinyl radical intermediate. The subsequent reaction with another bromine molecule yields this compound. This pathway can lead to a higher proportion of the cis isomer, as the stereochemistry is determined by the approach of the bromine molecule to the vinyl radical.
Experimental Protocols
trans-Selective Synthesis of this compound
This protocol outlines the synthesis of this compound with a high preference for the trans isomer.
Materials:
-
Acetylene gas
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
250 mL three-necked flask
-
Dropping funnel
-
Gas inlet tube
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Set up the 250 mL three-necked flask with a gas inlet tube, a dropping funnel, and a stirrer.
-
Pass acetylene gas (2.6 g, 100 mmol) into 20 mL of dichloromethane in the flask.
-
Add N,N-dimethylformamide (1.3 g, 18 mmol) to the flask.
-
Prepare a solution of bromine (19.2 g, 120 mmol) in 100 mL of dichloromethane and place it in the dropping funnel.
-
Cool the reaction flask to between -5 and 0 °C using an ice bath.
-
Slowly add the bromine solution dropwise to the stirred acetylene solution.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Purify the product by atmospheric distillation, collecting the fraction at 107-110 °C.
Expected Outcome:
This procedure is reported to yield approximately 13.6 g (73%) of this compound with a purity of 98.6% and an E/Z (trans/cis) ratio of 96:4.
cis-Selective Synthesis of this compound (Photochemical Method)
While a detailed, high-yield experimental protocol for the purely cis-selective synthesis of this compound from acetylene via direct photobromination is not extensively documented in readily available literature, the following procedure is based on the principles of free-radical halogenation and can be optimized to favor the cis isomer.
Materials:
-
Acetylene gas
-
Bromine (Br₂)
-
A non-polar solvent (e.g., carbon tetrachloride or hexane)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury vapor lamp)
-
Gas inlet and outlet tubes
-
Stirring apparatus
-
Low-temperature bath
Procedure:
-
Set up the quartz reaction vessel with a gas inlet and outlet, a stirrer, and position the UV lamp to irradiate the vessel.
-
Dissolve a controlled amount of bromine in the chosen non-polar solvent within the reaction vessel. The concentration should be kept low to minimize side reactions.
-
Cool the solution to a low temperature (e.g., 0 to -20 °C) to enhance selectivity.
-
Bubble a slow and steady stream of acetylene gas through the stirred bromine solution while continuously irradiating with the UV lamp. The flow rate of acetylene should be in excess relative to the bromine concentration.
-
Monitor the reaction progress by observing the disappearance of the bromine color.
-
Once the reaction is complete, stop the acetylene flow and UV irradiation.
-
Carefully remove the solvent under reduced pressure.
-
The resulting mixture of cis- and trans-1,2-dibromoethylene can be analyzed by GC-MS and NMR to determine the isomeric ratio. Further purification to isolate the cis isomer can be achieved by fractional distillation.
Note: The optimization of solvent, temperature, bromine concentration, and light intensity is crucial for maximizing the yield of the cis isomer.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound from acetylene.
Caption: Electrophilic addition pathway to trans-1,2-dibromoethylene.
Caption: Free radical addition pathway to cis-1,2-dibromoethylene.
References
An In-depth Technical Guide to the E/Z Isomerism in 1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E/Z isomerism in 1,2-dibromoethylene (B146495), a fundamental concept in stereochemistry with significant implications in synthetic chemistry and material science. This document details the synthesis, characterization, and distinct physicochemical properties of the cis (Z) and trans (E) isomers, offering valuable data and experimental protocols for professionals in research and development.
Core Concepts: Understanding E/Z Isomerism in this compound
E/Z isomerism, a form of stereoisomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond. The arrangement of the bromine and hydrogen substituents on the double-bonded carbons leads to two distinct geometric isomers:
-
Z-1,2-dibromoethylene (cis-isomer): The two bromine atoms are on the same side of the double bond.
-
E-1,2-dibromoethylene (trans-isomer): The two bromine atoms are on opposite sides of the double bond.
This seemingly subtle difference in spatial arrangement results in significant variations in the physical and spectroscopic properties of the two isomers.
Physicochemical Properties: A Comparative Analysis
The distinct geometries of the E and Z isomers of this compound give rise to measurable differences in their physical properties. These differences are critical for their identification, separation, and application in various chemical processes.
| Property | (Z)-1,2-Dibromoethylene (cis) | (E)-1,2-Dibromoethylene (trans) |
| Dipole Moment | ~1.22 D[1][2] | 0.00 D[3] |
| Boiling Point | ~112.5 °C[4] | ~108 °C[4] |
| Melting Point | ~-53 °C[2] | ~-6.5 °C to -7 °C[3][4] |
| Density | ~2.285 g/mL[2] | ~2.229 g/mL[3] |
| Refractive Index | ~1.543[2] | ~1.544[3] |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the unambiguous identification of the E and Z isomers of this compound.
¹H and ¹³C NMR Spectroscopy
The electronic environment of the protons and carbon atoms is slightly different in the two isomers, leading to distinct chemical shifts and coupling constants.
| Isomer | ¹H Chemical Shift (δ) | ¹H-¹H Coupling Constant (J) | ¹³C Chemical Shift (δ) |
| (Z)-1,2-Dibromoethylene | ~6.45 ppm | ~5.8 Hz | ~119.5 ppm |
| (E)-1,2-Dibromoethylene | ~6.75 ppm | ~12.5 Hz | ~115.8 ppm |
Note: The larger coupling constant for the (E)-isomer is a characteristic feature of trans-vinylic protons.
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibrations are particularly useful for distinguishing between the E and Z isomers.
-
(Z)-1,2-Dibromoethylene: Exhibits a characteristic absorption in the range of 675-730 cm⁻¹.
-
(E)-1,2-Dibromoethylene: Shows a strong absorption band around 965 cm⁻¹.
Experimental Protocols
Synthesis of a Mixture of (E)- and (Z)-1,2-Dibromoethylene
A common method for the synthesis of this compound involves the bromination of acetylene (B1199291). This procedure typically yields a mixture of the E and Z isomers, with the trans-isomer often being the major product.[5]
Materials:
-
Acetylene gas
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a gas inlet, dropping funnel, and stirrer
Procedure:
-
In a 250 mL three-necked flask, dissolve 1.3 g (18 mmol) of DMF in 20 mL of dichloromethane.
-
Bubble acetylene gas (2.6 g, 100 mmol) through the solution at a steady rate.
-
While maintaining the acetylene flow, cool the flask to -5 to 0 °C using an ice-salt bath.
-
Slowly add a solution of 19.2 g (120 mmol) of bromine in 100 mL of dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by adding sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Purify the product by fractional distillation, collecting the fraction boiling between 107-110 °C. This procedure has been reported to yield a mixture with an E/Z ratio of approximately 96:4.[5]
Separation of (E)- and (Z)-1,2-Dibromoethylene
The E and Z isomers of this compound can be separated by fractional distillation due to their different boiling points.[3]
Procedure:
-
Set up a fractional distillation apparatus with a long, efficient fractionating column.
-
Carefully heat the mixture of E/Z isomers.
-
The lower-boiling (E)-isomer (b.p. ~108 °C) will distill first.
-
The higher-boiling (Z)-isomer (b.p. ~112.5 °C) will remain in the distillation flask and can be collected subsequently.
Visualizing Key Concepts and Workflows
E/Z Isomerism in this compound
Caption: Geometric isomers of this compound.
Experimental Workflow: Synthesis and Separation
Caption: Synthesis and separation of E/Z isomers.
References
- 1. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. (Z)-1,2-dibromoethene [stenutz.eu]
- 3. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
physical properties of trans-1,2-dibromoethylene
An In-depth Technical Guide on the Physical Properties of trans-1,2-Dibromoethylene
Introduction
trans-1,2-Dibromoethylene, with the chemical formula C₂H₂Br₂, is a dihalogenated alkene. It exists as one of two geometric isomers, the other being cis-1,2-dibromoethylene. Both isomers are colorless liquids at room temperature.[1][2] This document provides a comprehensive overview of the key physical properties of the trans isomer, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and clear visual representations of workflows.
Core Physical Properties
The physical characteristics of trans-1,2-dibromoethylene are crucial for its handling, application in synthesis, and for purification processes. A summary of these properties is provided in the table below, with comparative data for the cis isomer where available.
| Physical Property | trans-1,2-Dibromoethylene | cis-1,2-Dibromoethylene |
| Molecular Formula | C₂H₂Br₂ | C₂H₂Br₂ |
| Molecular Weight | 185.85 g/mol [1][3] | 185.85 g/mol |
| Appearance | Colorless liquid[1][4] | Colorless liquid[1] |
| Melting Point | -6.5 °C[1][4] | -53 °C[1][5] |
| Boiling Point | 108 °C[1][4] | 112.5 °C[1] |
| Density | 2.229 g/mL[3] | 2.2464 g/mL at 20 °C[1] |
| Refractive Index | 1.544[3][6] | 1.5428 to 1.543[5][7] |
| Dipole Moment | 0.00 D[6] | 1.22 D[5] |
| Solubility | Insoluble in water; soluble in acetone, benzene, chloroform, very soluble in diethyl ether and ethanol.[4] | Soluble in alcohol, ether, acetone, benzene, and chloroform.[1] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like trans-1,2-dibromoethylene.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
-
Simple Distillation Method: This is a common method for determining the boiling point of a liquid.[8][9]
-
Approximately 5 mL of the liquid is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar.[10]
-
A distillation apparatus is assembled, with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.[11] This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.[11]
-
The flask is heated gently.[10]
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[9]
-
The atmospheric pressure should be recorded as the boiling point varies with pressure.[8]
-
-
Micro-Boiling Point (Thiele Tube) Method: This method is suitable for small sample volumes.[12]
-
A small amount of the liquid (a few drops) is placed in a small test tube or fusion tube.[10]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]
-
The assembly is attached to a thermometer and heated in a Thiele tube containing oil.[10]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10]
-
Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
-
Determination of Melting Point
For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. Since trans-1,2-dibromoethylene has a melting point of -6.5 °C, this procedure would require a cooling apparatus.[1][4]
-
Capillary Method:
-
A small amount of the solidified sample is introduced into a capillary tube.[13]
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[13][14]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[13] A pure sample will have a sharp melting range.[14]
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.[15]
-
The mass of the clean, dry pycnometer is determined.[16]
-
The pycnometer is filled with the liquid, and its mass is measured again.[16]
-
The mass of the liquid is found by subtraction.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[17] The temperature at which the measurement is made must be recorded.[17]
-
-
Hydrometer Method: A hydrometer is a calibrated instrument that measures the specific gravity of a liquid based on buoyancy.[15]
-
The liquid is placed in a graduated cylinder or a container deep enough for the hydrometer to float freely.
-
The hydrometer is gently lowered into the liquid.
-
The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets it.[15]
-
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when it enters a material.
-
Abbe Refractometer Method:
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[18]
-
The prisms are closed, and a light source is positioned to illuminate them.[18]
-
While looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.
-
The compensator dial is adjusted to eliminate any color fringe and sharpen the dividing line.[18]
-
The handwheel is further adjusted to center the sharp line on the crosshairs.[18]
-
The refractive index is then read from the instrument's scale.[18] The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Determination of Solubility
Solubility is typically determined qualitatively.
-
A small, measured amount of the solute (trans-1,2-dibromoethylene) is added to a specific volume of a solvent in a test tube.
-
The mixture is agitated or stirred thoroughly.
-
Observations are made to determine if the solute dissolves completely, partially, or not at all.
-
This process is repeated with various solvents to establish a solubility profile. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound such as trans-1,2-dibromoethylene.
Caption: Workflow for determining physical properties.
References
- 1. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 3. trans-1,2-dibromoethylene [stenutz.eu]
- 4. trans-1,2-dibromoethene [chemister.ru]
- 5. cis-1,2-dibromoethene [stenutz.eu]
- 6. trans-1,2-dibromoethene [stenutz.eu]
- 7. cis-1,2-Dibromoethylene|lookchem [lookchem.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. mt.com [mt.com]
- 16. ised-isde.canada.ca [ised-isde.canada.ca]
- 17. quora.com [quora.com]
- 18. scribd.com [scribd.com]
1H NMR Characterization of 1,2-Dibromoethylene Isomers: A Technical Guide
Introduction
1,2-Dibromoethylene (B146495) (also known as 1,2-dibromoethene) is a dihalogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E).[1] The differentiation and characterization of these isomers are crucial in various fields, including organic synthesis and materials science. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and definitive analytical technique for unambiguously distinguishing between these isomers. This guide provides an in-depth overview of the ¹H NMR characteristics, the theoretical basis for their spectral differences, and detailed experimental protocols for their analysis.
Theoretical Background: The Karplus Relationship
The primary distinguishing feature in the ¹H NMR spectra of cis- and trans-1,2-dibromoethylene is the magnitude of the vicinal spin-spin coupling constant (³JHH) between the two vinylic protons. This difference is fundamentally governed by the dihedral angle (φ) between the C-H bonds on the adjacent carbon atoms. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation.[2][3][4]
In its general form, the Karplus equation is: J(φ) = Acos²(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters.[2][3]
For the isomers of this compound:
-
cis-1,2-Dibromoethylene: The two vinylic protons have a dihedral angle of approximately 0°, which results in a relatively small coupling constant.[2]
-
trans-1,2-Dibromoethylene: The vinylic protons are positioned at a dihedral angle of roughly 180°, leading to a significantly larger coupling constant.[2]
This pronounced and predictable difference in ³JHH values allows for confident assignment of the stereochemistry.
¹H NMR Spectral Data
The ¹H NMR spectrum for each isomer of this compound is a singlet in a low-resolution spectrum. However, under high resolution, these signals are revealed as complex multiplets due to coupling with bromine isotopes and long-range coupling. For practical identification, the key parameters are the chemical shift (δ) and the vicinal proton-proton coupling constant (³JHH).
| Isomer | Structure | Chemical Shift (δ) ppm | Vicinal Coupling Constant (³JHH) Hz |
| cis-1,2-Dibromoethylene | ~6.65 | ~5.6 | |
| trans-1,2-Dibromoethylene | ~6.45 | ~12.2 |
Note: Exact chemical shift values can vary slightly depending on the solvent and concentration.
The typical range for cis vinylic coupling is 6–12 Hz, while for trans vinylic coupling, it is 12–18 Hz.[4] The data clearly show that the coupling constants for the this compound isomers fall within these expected ranges, making the distinction straightforward.
Experimental Protocols
Accurate and reproducible NMR data depend on meticulous sample preparation and instrument operation.
1. Sample Preparation
-
Materials:
-
Procedure:
-
Accurately weigh 5-20 mg of the this compound sample and place it in a clean, dry vial.[5][6]
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[5][7]
-
Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[5]
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6][7]
-
The final liquid column in the NMR tube should be approximately 4-5 cm high.[5]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[5]
-
2. NMR Data Acquisition
-
Instrument: Standard NMR Spectrometer (e.g., 300-500 MHz)
-
Procedure:
-
Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.
-
Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution. This can be done manually or automatically.[5]
-
Tuning: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.[5]
-
Acquisition: A standard ¹H pulse program is used. Key parameters include:
-
Spectral width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation delay: A delay of 1-2 seconds between scans is usually adequate.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.
-
Visualizations
Diagram 1: Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
Spectroscopic Data and Experimental Protocols for (Z)-1,2-Dibromoethene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,2-dibromoethene, a key halogenated alkene. The information presented herein is intended to support research and development activities where the identification, quantification, and characterization of this compound are critical. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (Z)-1,2-dibromoethene, facilitating easy reference and comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3080 | =C-H stretch | Medium |
| ~1560 | C=C stretch | Medium |
| ~1250 | C-H in-plane bend | Strong |
| ~890 | C-H out-of-plane bend | Strong |
| ~650 | C-Br stretch | Strong |
Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the phase of the sample (gas, liquid, or solution).
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.5 | Singlet | N/A | =C-H |
Note: In a high-resolution spectrum, coupling to bromine isotopes might cause broadening of the singlet. The chemical shift is reported for a sample dissolved in a deuterated solvent like CDCl₃.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| ~117 | =C-Br |
Note: Due to the symmetry of the (Z)-isomer, a single peak is expected for the two equivalent olefinic carbons. The chemical shift is reported for a sample dissolved in a deuterated solvent like CDCl₃.
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Abundance (%) | Assignment |
| 184 | ~50 | [C₂H₂⁷⁹Br₂]⁺ (M⁺) |
| 186 | 100 | [C₂H₂⁷⁹Br⁸¹Br]⁺ (M⁺+2) |
| 188 | ~50 | [C₂H₂⁸¹Br₂]⁺ (M⁺+4) |
| 105 | Moderate | [C₂H₂⁷⁹Br]⁺ |
| 107 | Moderate | [C₂H₂⁸¹Br]⁺ |
| 79 | Low | [⁷⁹Br]⁺ |
| 81 | Low | [⁸¹Br]⁺ |
| 26 | Moderate | [C₂H₂]⁺ |
Note: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in characteristic M, M+2, and M+4 peaks for the molecular ion. The relative abundances are approximate and can vary with the instrument and conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are designed to be representative and can be adapted based on the specific instrumentation available.
2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain the infrared absorption spectrum of (Z)-1,2-dibromoethene.
-
Methodology: Attenuated Total Reflectance (ATR) or Neat Liquid Transmission.
-
ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of neat (Z)-1,2-dibromoethene directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.
-
-
Neat Liquid Transmission Protocol:
-
Sample Preparation: Place one to two drops of (Z)-1,2-dibromoethene onto a clean, dry salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin liquid film.
-
Instrument Preparation: Record a background spectrum with an empty sample holder.
-
Data Acquisition: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the data to obtain the final absorbance or transmittance spectrum.
-
Cleaning: Disassemble and thoroughly clean the salt plates with a dry solvent to prevent damage.
-
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra of (Z)-1,2-dibromoethene.
-
Methodology: High-resolution NMR spectroscopy in a deuterated solvent.
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of (Z)-1,2-dibromoethene in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence.
-
Employ a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
2.3. Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of (Z)-1,2-dibromoethene in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 100 ppm).
-
GC-MS Instrument Conditions:
-
Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1.
-
GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.
-
MS Interface: Set the transfer line temperature to 280°C.
-
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 250.
-
Ion Source Temperature: Set to 230°C.
-
-
Data Analysis: Identify the peak corresponding to (Z)-1,2-dibromoethene in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library for confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of (Z)-1,2-dibromoethene.
Caption: Workflow for the spectroscopic analysis of (Z)-1,2-dibromoethene.
An In-depth Technical Guide to the Discovery and History of Acetylene Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylene (B1199291) dibromide, known systematically as 1,2-dibromoethene (B7949689), is a halogenated hydrocarbon with the chemical formula C₂H₂Br₂. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key chemical transformations of acetylene dibromide, tailored for an audience engaged in scientific research and development. The document delves into detailed experimental protocols, presents quantitative data in a structured format, and visualizes key chemical processes to facilitate a deeper understanding of this foundational organic molecule.
The history of acetylene dibromide is intrinsically linked to the pioneering work on acetylene itself in the 19th century. Following the discovery of acetylene in 1836 by Edmund Davy and its subsequent characterization and naming by French chemist Marcellin Berthelot in 1860, the stage was set for exploring the reactivity of this simple alkyne.[1] The investigation of addition reactions to the carbon-carbon triple bond became a fertile ground for the synthesis of a variety of new organic compounds, including its halogenated derivatives. While the precise first synthesis of 1,2-dibromoethene is not definitively attributed to a single individual, its preparation is a classic example of the electrophilic addition of halogens to alkynes, a reaction extensively studied during the burgeoning era of organic chemistry.
Physicochemical Properties of Acetylene Dibromide Isomers
The cis and trans isomers of 1,2-dibromoethene possess distinct physical properties due to their different molecular geometries. These properties are summarized in the tables below for easy comparison.
Table 1: General Properties of 1,2-Dibromoethene
| Property | Value |
| Molecular Formula | C₂H₂Br₂ |
| Molar Mass | 185.85 g/mol |
| Appearance | Colorless liquid |
| Solubility | Sparingly soluble in water; soluble in many organic solvents such as ethanol, ether, and chloroform. |
Table 2: Physical Properties of cis- and trans-1,2-Dibromoethene
| Property | cis-(Z)-1,2-Dibromoethene | trans-(E)-1,2-Dibromoethene |
| Melting Point | -53 °C | -6.5 °C |
| Boiling Point | 112.5 °C | 108 °C |
| Density (at 20°C) | 2.246 g/cm³ | 2.230 g/cm³ |
| Refractive Index (n_D at 20°C) | 1.5457 | 1.5505 |
Historical and Modern Synthetic Methodologies
The primary route to acetylene dibromide has historically been the direct addition of bromine to acetylene. Over time, variations and alternative methods have been developed to control stereoselectivity and improve safety and efficiency.
Direct Bromination of Acetylene
The most direct synthesis of 1,2-dibromoethene involves the electrophilic addition of bromine to acetylene.[1] To prevent the formation of the over-brominated product, 1,1,2,2-tetrabromoethane (B165195), an excess of acetylene is typically used, with bromine as the limiting reagent.[1]
This protocol is adapted from modern laboratory procedures for the stereoselective synthesis of the trans isomer.
Materials:
-
Acetylene gas
-
Bromine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, dissolve a catalytic amount of DMF (e.g., 1.3 g, 18 mmol) in 20 mL of dichloromethane.
-
Cool the flask in an ice-salt bath to a temperature between -5 and 0 °C.
-
Bubble acetylene gas (2.6 g, 100 mmol) through the dichloromethane solution.
-
Separately, prepare a solution of bromine (19.2 g, 120 mmol) in 100 mL of dichloromethane.
-
Slowly add the bromine solution dropwise to the stirred, cooled acetylene solution over a period of 1-2 hours, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the product by fractional distillation. Collect the fraction boiling at 107-110 °C. This procedure predominantly yields the trans isomer.
Synthesis from 1,1,2,2-Tetrabromoethane
An alternative historical method for preparing 1,2-dibromoethene involves the dehalogenation of 1,1,2,2-tetrabromoethane using a reducing agent such as zinc dust in an alcoholic solvent. This method can produce a mixture of cis and trans isomers, which can then be separated by fractional distillation.
Materials:
-
1,1,2,2-Tetrabromoethane
-
Zinc dust
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, place 1,1,2,2-tetrabromoethane (e.g., 34.6 g, 0.1 mol) and 100 mL of 95% ethanol.
-
Slowly add zinc dust (e.g., 13 g, 0.2 mol) in small portions to the stirred mixture. The reaction is exothermic and may need to be controlled by cooling.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature and filter to remove unreacted zinc and zinc bromide.
-
Wash the residue with a small amount of ethanol.
-
The filtrate, containing the 1,2-dibromoethene isomers, is then subjected to fractional distillation to separate the cis and trans isomers based on their boiling points.
Key Reaction Mechanisms and Pathways
Electrophilic Addition of Bromine to Acetylene
The synthesis of 1,2-dibromoethene from acetylene and bromine proceeds via an electrophilic addition mechanism. The electron-rich triple bond of acetylene attacks a bromine molecule, which becomes polarized upon approach. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. The anti-addition of the two bromine atoms results in the formation of trans-1,2-dibromoethene.
Caption: Electrophilic addition of bromine to acetylene.
Experimental Workflow for the Synthesis of trans-1,2-Dibromoethene
The following diagram illustrates the key steps in the laboratory synthesis of trans-1,2-dibromoethene from acetylene and bromine.
Caption: Laboratory workflow for the synthesis of trans-1,2-dibromoethene.
Conclusion
Acetylene dibromide, or 1,2-dibromoethene, stands as a molecule of historical significance in the development of organic chemistry. Its synthesis and the study of its isomeric forms have provided valuable insights into the mechanisms of electrophilic addition reactions and the principles of stereochemistry. For contemporary researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of such fundamental building blocks is crucial for the design and execution of complex synthetic strategies. The detailed protocols and compiled data within this guide serve as a practical resource for the laboratory and a window into the historical evolution of our understanding of this important compound.
References
Geometric Isomers of 1,2-Dibromoethene: A Technical Guide to Their Stability and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromoethene (B7949689), a halogenated alkene, serves as a valuable model system for understanding the principles of geometric isomerism and its influence on molecular properties and reactivity. This technical guide provides a comprehensive overview of the cis and trans isomers of 1,2-dibromoethene, with a focus on their relative stability, supported by quantitative thermodynamic data. Detailed experimental protocols for the synthesis of each isomer and their subsequent separation are presented, alongside spectroscopic and physical data for their characterization. This document is intended to be a resource for researchers in organic chemistry, materials science, and drug development who utilize halogenated alkenes in their work.
Introduction to Geometric Isomerism in 1,2-Dibromoethene
Geometric isomerism, also known as cis-trans isomerism, arises in molecules where rotation around a bond is restricted. In the case of 1,2-dibromoethene (C₂H₂Br₂), the carbon-carbon double bond prevents free rotation, leading to the existence of two distinct spatial arrangements of the bromine and hydrogen atoms.[1][2]
-
cis-1,2-Dibromoethene ((Z)-1,2-dibromoethene): In this isomer, the two bromine atoms are located on the same side of the carbon-carbon double bond.
-
trans-1,2-Dibromoethene ((E)-1,2-dibromoethene): In this isomer, the two bromine atoms are located on opposite sides of the carbon-carbon double bond.
These two isomers are distinct chemical compounds with different physical and spectroscopic properties, as well as differing thermodynamic stabilities.
Stability of cis- and trans-1,2-Dibromoethene
The relative stability of cis and trans isomers is a subject of considerable interest. Generally, for alkenes with bulky substituents, the trans isomer is more stable due to reduced steric hindrance.[3] However, in the case of 1,2-dihaloethenes, a phenomenon known as the "cis effect" can lead to the cis isomer being thermodynamically more stable. This is attributed to a combination of factors including favorable orbital interactions.[4]
To definitively determine the relative stability of the 1,2-dibromoethene isomers, we can compare their standard enthalpies of formation (ΔfH°). A lower (more negative or less positive) enthalpy of formation indicates a more stable compound.
Based on data from the Active Thermochemical Tables (ATcT), the standard enthalpies of formation at 298.15 K are:
This data indicates that cis-1,2-dibromoethene is slightly more stable than trans-1,2-dibromoethene by approximately 1.3 kJ/mol.
Quantitative Data Summary
The physical and thermodynamic properties of the geometric isomers of 1,2-dibromoethene are summarized in the table below for easy comparison.
| Property | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene |
| Molar Mass | 185.85 g/mol | 185.85 g/mol |
| Boiling Point | 112.5 °C[7] | 108 °C[8] |
| Melting Point | -53 °C[8] | -6.5 °C[7] |
| Density | 2.246 g/cm³ (at 20 °C)[7] | 2.231 g/cm³ (at 20 °C) |
| Dipole Moment | Non-zero | Zero[9] |
| Standard Enthalpy of Formation (ΔfH° at 298.15 K) | 100.4 ± 2.1 kJ/mol[5] | 101.7 ± 2.0 kJ/mol[6] |
Experimental Protocols
Synthesis of trans-1,2-Dibromoethene
The synthesis of trans-1,2-dibromoethene is commonly achieved through the bromination of acetylene (B1199291).[10]
Reaction:
Procedure: [11]
-
In a 250 mL three-necked flask equipped with a gas inlet tube, a dropping funnel, and a mechanical stirrer, dissolve 2.6 g (100 mmol) of acetylene in 20 mL of dichloromethane (B109758).
-
Add 1.3 g (18 mmol) of N,N-dimethylformamide (DMF) to the solution.
-
Prepare a solution of 19.2 g (120 mmol) of bromine in 100 mL of dichloromethane and place it in the dropping funnel.
-
Cool the reaction flask to between -5 and 0 °C using an ice-salt bath.
-
Slowly add the bromine solution dropwise to the acetylene solution with vigorous stirring. Maintain the temperature below 0 °C.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Purify the product by fractional distillation, collecting the fraction at 107-110 °C.
Synthesis of cis-1,2-Dibromoethene
The cis isomer can be prepared by the debromination of 1,1,2,2-tetrabromoethane (B165195) using zinc dust.[12]
Reaction:
Procedure:
-
In a round-bottom flask, place 1,1,2,2-tetrabromoethane and ethanol.
-
Add zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling to control the rate.
-
After the addition of zinc is complete, reflux the mixture for a specified period to ensure the reaction goes to completion.
-
After cooling, filter the reaction mixture to remove unreacted zinc and zinc bromide.
-
The filtrate, containing the cis-1,2-dibromoethene, can be purified by fractional distillation. The cis isomer has a slightly higher boiling point than the trans isomer.
Separation of a Mixture of cis- and trans-1,2-Dibromoethene
A mixture of the two isomers can be separated based on their different boiling points using fractional distillation.[7]
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Place the mixture of 1,2-dibromoethene isomers in the distillation flask with boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor with the more volatile component (the trans isomer, with the lower boiling point).
-
Monitor the temperature at the top of the column. The temperature should plateau at the boiling point of the trans isomer (108 °C) as it distills over.
-
Collect the first fraction, which will be enriched in the trans isomer.
-
As the distillation proceeds, the temperature at the top of the column will start to rise, indicating that the lower-boiling component has been mostly removed.
-
Change the receiving flask to collect the second fraction, which will be enriched in the higher-boiling cis isomer (112.5 °C).
Gas chromatography (GC) can also be effectively used for the analytical and preparative separation of the isomers. A non-polar or mid-polarity column is typically suitable for this separation.[13]
Visualizations
Caption: Relative stability of 1,2-dibromoethene isomers.
Caption: Synthetic pathways to 1,2-dibromoethene isomers.
Caption: Separation of 1,2-dibromoethene isomers.
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 4. pubs.aip.org [pubs.aip.org]
- 5. atct.anl.gov [atct.anl.gov]
- 6. atct.anl.gov [atct.anl.gov]
- 7. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-1,2-Dibromoethylene|lookchem [lookchem.com]
- 9. atct.anl.gov [atct.anl.gov]
- 10. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. cis-1,2-Dibromoethylene synthesis - chemicalbook [chemicalbook.com]
- 13. scribd.com [scribd.com]
The Pursuit of Purity: A Technical Guide to cis-1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of pure cis-1,2-dibromoethylene. Given the limited direct commercial availability of the pure cis isomer, this guide focuses on providing the necessary technical information for its preparation and characterization in a laboratory setting.
Commercial Availability: A Market Overview
Table 1: Commercial Availability of 1,2-Dibromoethylene (B146495)
| Supplier | Product Name | Purity Specification | Isomeric Form | CAS Number |
| Sigma-Aldrich | This compound, mixture of cis and trans | 98% | Mixture | 540-49-8 |
| TCI America | This compound (cis- and trans- mixture) | >98.0% (GC) | Mixture | 540-49-8 |
| Fisher Scientific | This compound (cis- and trans- mixture) | 98.0+% (GC) | Mixture | 540-49-8 |
| LookChem | cis-1,2-Dibromoethylene | 99% | cis | 590-11-4 |
Due to the prevalence of the isomeric mixture, researchers requiring the pure cis isomer will likely need to perform in-house synthesis and purification. The following sections provide detailed protocols for these procedures.
Synthesis of cis-1,2-Dibromoethylene
The synthesis of cis-1,2-dibromoethylene can be approached through several routes. While the direct bromination of acetylene (B1199291) predominantly yields the trans isomer, stereoselective methods have been developed to favor the formation of the cis isomer.
Stereoselective Synthesis from a Terminal Alkyne
A modern approach involves the silver-catalyzed Z-selective dibromination of an alkyne using N-bromosuccinimide (NBS) as the bromine source.[1]
Experimental Protocol:
-
To a solution of the terminal alkyne (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a silver salt (e.g., silver trifluoromethanesulfonate, AgOTf) and methanesulfonic acid (CH₃SO₃H).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add N-bromosuccinimide (2 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or preparative gas chromatography to isolate the pure cis-1,2-dibromoethylene.
Synthesis via Debromination of 1,1,2,2-Tetrabromoethane (B165195)
An alternative method involves the debromination of 1,1,2,2-tetrabromoethane. This reaction can be influenced by the choice of reagents and reaction conditions to favor the formation of the cis isomer.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1,1,2,2-tetrabromoethane in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as zinc dust or sodium iodide, to the solution.
-
Heat the reaction mixture under reflux and monitor its progress.
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Remove the solvent by distillation.
-
The resulting crude product will be a mixture of cis- and trans-1,2-dibromoethylene, which can then be separated by fractional distillation.
Purification of cis-1,2-Dibromoethylene
The separation of the cis and trans isomers of this compound is crucial to obtain the pure cis form. Fractional distillation is the most common method for this separation on a laboratory scale.
Fractional Distillation
The boiling points of cis-1,2-dibromoethylene (~112.5 °C) and trans-1,2-dibromoethylene (~108 °C) are sufficiently different to allow for separation by fractional distillation.
Experimental Protocol:
-
Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).
-
Charge the distillation flask with the mixture of cis- and trans-1,2-dibromoethylene.
-
Heat the flask gently and evenly.
-
Carefully collect the fractions as the distillate comes over. The lower-boiling trans isomer will distill first.
-
Monitor the temperature at the head of the column. A plateau in the temperature indicates the distillation of a pure component.
-
Collect the fraction corresponding to the boiling point of cis-1,2-dibromoethylene.
-
Analyze the collected fractions by GC or NMR to determine the isomeric purity.
Analytical Characterization
Accurate determination of the purity and isomeric ratio of this compound is essential. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Gas Chromatography (GC)
Experimental Protocol (GC-FID):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of the isomers.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
Data Analysis: The relative amounts of the cis and trans isomers can be determined by the integration of the peak areas in the chromatogram. The trans isomer, being less polar, is expected to have a shorter retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
cis-1,2-Dibromoethylene: A singlet is observed for the two equivalent vinyl protons. The chemical shift is typically around δ 6.45 ppm.
-
trans-1,2-Dibromoethylene: A singlet is also observed for the two equivalent vinyl protons, but at a slightly different chemical shift, typically around δ 6.75 ppm.
¹³C NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
cis-1,2-Dibromoethylene: A single peak for the two equivalent olefinic carbons is expected around δ 117 ppm.
-
trans-1,2-Dibromoethylene: A single peak for the two equivalent olefinic carbons is expected around δ 119 ppm.
Table 2: NMR Data for this compound Isomers
| Isomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| cis | ~6.45 | ~117 |
| trans | ~6.75 | ~119 |
Logical Workflow and Visualizations
The process of obtaining and verifying pure cis-1,2-dibromoethylene can be summarized in the following workflow.
Caption: Workflow for sourcing and verifying pure cis-1,2-dibromoethylene.
This guide provides the essential technical information for researchers to obtain and characterize pure cis-1,2-dibromoethylene. By following the outlined synthesis, purification, and analytical protocols, scientists can confidently prepare this important chemical for their research and development needs.
References
An In-depth Technical Guide to Safety Precautions for Handling 1,2-Dibromoethylene
This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 1,2-dibromoethylene (B146495). It details the substance's hazardous properties and outlines essential safety protocols to minimize risks during its handling, storage, and disposal.
Substance Identification and Properties
This compound, also known as 1,2-dibromoethene (B7949689) or acetylene (B1199291) dibromide, is a dihalogenated unsaturated compound with the chemical formula C₂H₂Br₂.[1] It exists as two geometric isomers: cis and trans. Both isomers are colorless liquids.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₂H₂Br₂ | [1][2][3] |
| Molecular Weight | 185.85 g/mol | [2][4] |
| Appearance | Colorless liquid | [1][4][5] |
| Boiling Point | 110 °C (230 °F; 383 K) | [1][4][5] |
| Melting Point | -6.5 °C (trans-isomer) | [4][5] |
| Density | 2.246 g/cm³ | [1][5] |
| Vapor Pressure | 31.0 mmHg | [4] |
| Solubility | Soluble in many organic solvents. | [4] |
Table 1: Physicochemical Properties of this compound
Hazard Identification and Toxicity
This compound is a hazardous substance that presents significant health risks upon exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause cancer.[6][7]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
-
H311+H331: Toxic in contact with skin or if inhaled.[7]
-
H411: Toxic to aquatic life with long lasting effects.[6][7]
Toxicological Data
While comprehensive toxicological data for this compound is limited, available information indicates its potential for severe health effects. It is a lachrymator and can cause central nervous system depression at high concentrations.[4]
| Metric | Value | Species | Route | Reference |
| LD50 | 117 mg/kg | Rat | Oral | [4] |
Table 2: Acute Toxicity of this compound
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this substance. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[6][8]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8][9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]
Handling Procedures
-
Avoid breathing vapors or mist.[6]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]
-
Use only in a well-ventilated area or under a chemical fume hood.[6][8]
-
Take precautionary measures against static discharge.[6]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]
-
Store away from incompatible substances such as strong bases and oxidants.[12][13]
-
Protect from direct sunlight.[12]
Experimental and Emergency Protocols
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.[8]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
-
Collect the absorbed material into a suitable, labeled container for disposal.[8]
-
Do not let the product enter drains.[5]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Disposal
Disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[14] Collect waste in a dedicated and compatible container, clearly labeled as hazardous waste.[15] Do not dispose of it down the drain or with non-hazardous waste.[15]
Visualized Workflows and Relationships
To further clarify the safety procedures and logical relationships, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationships in the risk assessment of this compound.
Caption: Signaling pathway for emergency response to an exposure incident.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 540-49-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. shepherd.edu [shepherd.edu]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. airgas.com [airgas.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
A Theoretical Investigation into the Dipole Moment of 1,2-Dibromoethylene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dipole moment of a molecule is a fundamental quantum mechanical property that governs its interaction with electric fields and plays a crucial role in various chemical and physical phenomena, including intermolecular interactions, solubility, and spectroscopic behavior. For drug development professionals, understanding the dipole moment of a molecule can provide insights into its potential binding affinity and interactions with biological targets. This technical guide provides a detailed overview of the theoretical calculations of the dipole moment of the cis and trans isomers of 1,2-dibromoethylene (B146495), offering a comparative analysis of computational methods and a procedural outline for such theoretical "experiments."
Introduction to this compound Isomers
This compound (C₂H₂Br₂) exists as two geometric isomers: cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. The spatial arrangement of the bromine atoms relative to the carbon-carbon double bond dictates the overall molecular polarity.
Due to its symmetrical structure (C₂h point group), trans-1,2-dibromoethylene is a nonpolar molecule with a net dipole moment of zero. The individual bond dipoles of the carbon-bromine bonds are equal in magnitude and opposite in direction, leading to their complete cancellation.
In contrast, cis-1,2-dibromoethylene possesses a C₂v symmetry, resulting in a net dipole moment. The carbon-bromine bond dipoles have a significant component in the same direction, leading to a separation of charge and a non-zero molecular dipole moment. The experimentally determined dipole moment for cis-1,2-dibromoethylene is approximately 1.22 Debye (D)[1].
Theoretical Calculations of the Dipole Moment
The dipole moment of a molecule can be calculated using various computational chemistry methods. These methods solve the Schrödinger equation for the molecule's electronic structure, from which the electron density distribution and, consequently, the dipole moment can be determined. The accuracy of these calculations is highly dependent on the chosen theoretical method and the basis set used to represent the atomic orbitals.
Data Summary
The following table summarizes the available theoretical and experimental dipole moment values for the isomers of this compound.
| Isomer | Theoretical Method | Basis Set | Calculated Dipole Moment (D) | Experimental Dipole Moment (D) |
| cis-1,2-dibromoethylene | Density Functional Theory (B3LYP) | 6-311++G(d,p) | 1.7[2][3] | 1.22[1] |
| trans-1,2-dibromoethylene | Symmetry | - | 0 | 0 |
Note: There is a limited amount of published data specifically detailing the calculated dipole moments of cis-1,2-dibromoethylene using a wide range of computational methods and basis sets. The value presented here is from a study utilizing Density Functional Theory (DFT). It is important to note that other methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also commonly employed for dipole moment calculations[4][5]. Generally, methods that include electron correlation (like DFT and MP2) are expected to provide more accurate results than the Hartree-Fock method[4][5]. The choice of basis set, particularly the inclusion of diffuse and polarization functions, is also critical for accurately describing the electron distribution and obtaining reliable dipole moments[4].
Experimental Protocols: A Guide to Theoretical Dipole Moment Calculation
In the context of computational chemistry, the "experimental protocol" refers to the step-by-step procedure for performing the theoretical calculation. Below is a generalized workflow for calculating the dipole moment of a molecule like cis-1,2-dibromoethylene.
Molecular Structure Input
The first step is to define the three-dimensional structure of the molecule. This can be done by:
-
Building the molecule: Using a graphical user interface in a computational chemistry software package to draw the molecule and define the connectivity of the atoms.
-
Importing coordinates: Providing the Cartesian coordinates of each atom from experimental data (e.g., X-ray crystallography) or a previously optimized geometry.
Geometry Optimization
Before calculating the dipole moment, the molecular geometry must be optimized to find the lowest energy conformation. This is a crucial step as the dipole moment is sensitive to the molecular structure. The optimization process involves:
-
Choosing a theoretical method and basis set: For example, B3LYP/6-311++G(d,p).
-
Running the optimization calculation: The software will systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface.
Dipole Moment Calculation
Once the geometry is optimized, the dipole moment is calculated as a part of a "single-point" energy calculation on the optimized structure. The software solves the electronic Schrödinger equation for the given nuclear coordinates and calculates the expectation value of the dipole moment operator. This provides the magnitude and vector components of the dipole moment.
Analysis of Results
The output of the calculation will include the total dipole moment in Debye, as well as its components along the x, y, and z axes. This data can then be compared with experimental values, if available, and with results from other theoretical methods to assess the accuracy of the calculation.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a theoretical dipole moment calculation.
Caption: Workflow for the theoretical calculation of a molecular dipole moment.
Conclusion
The theoretical calculation of the dipole moment of this compound isomers serves as a clear example of how computational chemistry can be used to predict and understand molecular properties. While trans-1,2-dibromoethylene is nonpolar due to its symmetry, the cis isomer possesses a significant dipole moment. The accuracy of the calculated dipole moment for cis-1,2-dibromoethylene is dependent on the chosen computational method and basis set. The presented workflow provides a general framework for researchers to perform such calculations, which are invaluable in fields ranging from fundamental chemical physics to applied drug discovery. Further research employing a broader range of theoretical methods would be beneficial to build a more comprehensive dataset for comparison and to refine our understanding of the electronic structure of this molecule.
References
- 1. cis-1,2-dibromoethene [stenutz.eu]
- 2. Isomeric and rotational effects in the chemi-ionisation of 1,2-dibromoethene with metastable neon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
Vibrational Spectroscopy of Cis- and Trans-1,2-Dibromoethylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the vibrational spectroscopy of the geometric isomers of 1,2-dibromoethylene (B146495): cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. This document outlines the structural and symmetry differences between these two isomers and how these differences manifest in their infrared (IR) and Raman spectra. While a comprehensive, experimentally verified quantitative data table of vibrational frequencies and assignments is not publicly available in the searched literature, this guide furnishes a detailed overview of the expected vibrational modes, general experimental protocols for acquiring vibrational spectra, and a logical workflow for the spectroscopic analysis of these compounds.
Data Presentation
A complete and experimentally validated dataset of vibrational frequencies and their assignments for both cis- and trans-1,2-dibromoethylene is not readily accessible in publicly available literature. Foundational studies in this area are often located in older journals that are not digitized and widely available. The National Institute of Standards and Technology (NIST) Chemistry WebBook confirms the existence of IR spectra for these compounds but does not provide a detailed list of vibrational frequencies and their corresponding mode assignments[1][2][3][4]. Theoretical studies have been conducted on the trans isomer, providing calculated harmonic frequencies for its vibrational modes[5]. However, for a comprehensive and direct comparison, a complete experimental dataset for both isomers would be necessary.
Table 1: Theoretical Harmonic Frequencies for Totally Symmetric Vibrational Ground State Modes of trans-1,2-Dibromoethylene (C₂H₂⁷⁹Br₂) [5]
| Mode | Approximate Type of Mode | Calculated Frequency (cm⁻¹) |
| ν₁ | C-H stretch | 3100 |
| ν₂ | C=C stretch | 1570 |
| ν₃ | C-H in-plane bend | 1250 |
| ν₄ | C-Br stretch | 680 |
| ν₅ | C-C-Br in-plane bend | 230 |
Note: This table presents theoretical values for the totally symmetric (ag) modes of a specific isotopomer of trans-1,2-dibromoethylene and does not represent a complete experimental vibrational analysis of both isomers.
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the vibrational spectra of liquid samples like cis- and trans-1,2-dibromoethylene.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of liquid samples is a standard technique for identifying functional groups and elucidating molecular structure.
Methodology:
-
Sample Preparation: For liquid samples such as the this compound isomers, a small drop of the neat liquid is placed between two highly polished salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr), which are transparent to infrared radiation. The plates are carefully pressed together to form a thin capillary film of the liquid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. The instrument consists of a source of infrared radiation, a Michelson interferometer, a sample compartment, and a detector.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The interferometer modulates the infrared radiation, which then passes through the sample. The detector measures the intensity of the transmitted radiation as a function of the interferometer's mirror position, generating an interferogram.
-
Data Processing: A Fourier transform is performed on the interferogram to convert it into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). A background spectrum, typically of the empty salt plates, is recorded and subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample cell.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light.
Methodology:
-
Sample Preparation: Liquid samples of cis- and trans-1,2-dibromoethylene can be analyzed directly in a glass vial or a quartz cuvette.
-
Instrumentation: A Raman spectrometer is employed, which consists of a monochromatic light source (typically a laser), a sample illumination and collection optics system, a wavelength selector (such as a diffraction grating), and a sensitive detector (like a charge-coupled device, CCD).
-
Data Acquisition: The laser beam is focused onto the liquid sample. The scattered light, which includes both the intense Rayleigh scattering at the same frequency as the incident laser and the much weaker Raman scattering at different frequencies, is collected.
-
Data Processing: The collected light is passed through a filter to remove the Rayleigh scattering and then dispersed by the grating onto the detector. This generates a spectrum of Raman intensity versus the energy shift from the laser line, known as the Raman shift (in cm⁻¹).
Vibrational Analysis Workflow
The following diagram illustrates the logical workflow for the vibrational spectroscopic analysis of the cis and trans isomers of this compound, from sample acquisition to spectral interpretation and comparison.
References
Mass Spectrometry Fragmentation of 1,2-Dibromoethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,2-dibromoethylene (B146495). It includes a detailed experimental protocol, a comprehensive data summary of the resulting mass spectrum, and a visual representation of the fragmentation pathway. This information is critical for the identification and characterization of this compound in various research and development settings.
Introduction
This compound (C₂H₂Br₂) is a halogenated hydrocarbon that exists as cis and trans isomers. Understanding its behavior under mass spectrometry is essential for its unambiguous identification in complex matrices. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds like this compound, inducing characteristic fragmentation patterns that serve as a molecular fingerprint. The presence of two bromine atoms, with their distinct isotopic distribution (⁷⁹Br and ⁸¹Br), results in a unique and readily identifiable isotopic signature in the mass spectrum.
Experimental Protocol
While the specific experimental parameters used to generate the reference spectrum in the NIST database are not publicly detailed, a typical protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization is outlined below. This synthesized protocol is based on standard methodologies for volatile halogenated hydrocarbons.
Instrumentation:
-
Gas Chromatograph (GC): A standard GC system equipped with a capillary column suitable for volatile organic compound analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Injection Mode: Split/Splitless injection. A split injection is typically used for neat or concentrated samples, while a splitless injection is suitable for trace analysis.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 2 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-250
-
Scan Speed: 1000 amu/s
Sample Preparation:
This compound is a volatile liquid and should be handled in a well-ventilated fume hood. For analysis, a dilute solution in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) is prepared.
Data Presentation: Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion cluster and several key fragment ions. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[1] Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), ions containing bromine atoms appear as clusters of peaks separated by 2 m/z units.
| m/z | Relative Abundance (%) | Proposed Ion Fragment | Notes |
| 184 | 48 | [C₂H₂⁷⁹Br₂]⁺ | Molecular ion (M⁺) with two ⁷⁹Br isotopes |
| 186 | 100 | [C₂H₂⁷⁹Br⁸¹Br]⁺ | Molecular ion (M⁺+2), the base peak |
| 188 | 51 | [C₂H₂⁸¹Br₂]⁺ | Molecular ion (M⁺+4) with two ⁸¹Br isotopes |
| 105 | 45 | [C₂H₂⁷⁹Br]⁺ | Loss of one bromine radical |
| 107 | 46 | [C₂H₂⁸¹Br]⁺ | Loss of one bromine radical |
| 79 | 10 | [⁷⁹Br]⁺ | Bromine ion |
| 81 | 10 | [⁸¹Br]⁺ | Bromine ion |
| 26 | 25 | [C₂H₂]⁺ | Acetylene (B1199291) ion |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a logical series of bond cleavages, primarily driven by the stability of the resulting carbocations and the loss of neutral fragments.
The initial event is the removal of an electron from the this compound molecule to form the molecular ion, [C₂H₂Br₂]⁺. Due to the presence of two bromine atoms, this molecular ion appears as a characteristic triplet at m/z 184, 186, and 188, with an approximate intensity ratio of 1:2:1.
The most significant fragmentation pathway involves the homolytic cleavage of a carbon-bromine bond, resulting in the loss of a bromine radical (Br•) and the formation of a bromovinyl cation, [C₂H₂Br]⁺. This fragment also appears as a doublet at m/z 105 and 107, reflecting the isotopic distribution of the remaining bromine atom.
Further fragmentation can lead to the loss of the second bromine atom, generating the acetylene cation, [C₂H₂]⁺, at m/z 26. The direct observation of bromine cations, [Br]⁺, at m/z 79 and 81 is also a notable feature of the spectrum.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization mass spectrometry.
Caption: Fragmentation pathway of this compound.
References
An In-depth Technical Guide on the Industrial Applications of 1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromoethylene (B146495) (DBE), also known as 1,2-dibromoethene, is a halogenated alkene with the chemical formula C₂H₂Br₂. It exists as two geometric isomers: cis (Z) and trans (E). Both isomers are colorless liquids at room temperature and have found utility as versatile building blocks in organic synthesis.[1][2] While historically used in applications such as a fumigant, its modern industrial relevance, particularly for the pharmaceutical and materials science sectors, lies in its ability to participate in a variety of cross-coupling reactions to form more complex molecules.[2][3] This guide provides a comprehensive overview of the potential industrial applications of this compound, with a focus on its role in the synthesis of valuable organic compounds.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the cis and trans isomers of this compound is crucial for their effective use in industrial processes. The key properties are summarized in the tables below.
Table 1: General and Isomer-Specific Properties of this compound
| Property | Value | Isomer | Reference(s) |
| Molecular Formula | C₂H₂Br₂ | Both | [4] |
| Molecular Weight | 185.85 g/mol | Both | [4] |
| Appearance | Colorless liquid | Both | [1][5] |
| CAS Number | 540-49-8 (mixture) | Mixture | [4] |
| 590-11-4 | (Z)-isomer | [2] | |
| 590-12-5 | (E)-isomer | [2] |
Table 2: Physical Properties of (E)- and (Z)-1,2-Dibromoethylene
| Property | (E)-1,2-Dibromoethylene | (Z)-1,2-Dibromoethylene | Reference(s) |
| Density | 2.229 g/mL | 2.285 g/mL | [1][6] |
| Boiling Point | 108 °C | 112 °C | [1][6] |
| Melting Point | -7 °C | -53 °C | [1][6] |
| Refractive Index | 1.544 | 1.543 | [1][6] |
| Dipole Moment | 0.00 D | 1.22 D | [1][6] |
Core Industrial Application: A Precursor in Organic Synthesis
The primary industrial application of this compound is as a versatile C2 building block in organic synthesis, particularly in the construction of stilbenes, enediynes, and other complex unsaturated systems. Its two bromine atoms can be sequentially or simultaneously substituted through various palladium-catalyzed cross-coupling reactions, offering a high degree of control over the final product's stereochemistry and substitution pattern.
Synthesis of Stilbene (B7821643) Derivatives
Stilbenes (1,2-diphenylethenes) and their derivatives are a class of compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] Natural products like resveratrol (B1683913) and combretastatin (B1194345) A-4, both of which have been extensively studied in drug development, feature a stilbene core. This compound serves as a key starting material for the synthesis of these and other stilbene analogs through Suzuki-Miyaura and Heck coupling reactions.
The general strategy involves the sequential coupling of two aryl groups to the this compound core. This allows for the synthesis of both symmetrical and unsymmetrical stilbenes.
References
- 1. (E)-1,2-dibromoethene [stenutz.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound, (1Z)- | C2H2Br2 | CID 643776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-1,2-dibromoethene [stenutz.eu]
Methodological & Application
Application Notes and Protocols for the Stereospecific Synthesis of Vinyl Bromides from 1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereospecific synthesis of vinyl bromides is a critical transformation in organic chemistry, enabling the construction of complex molecules with precise control over double bond geometry. This document provides detailed application notes and experimental protocols for the stereospecific synthesis of vinyl bromides from the readily available starting materials, (E)- and (Z)-1,2-dibromoethylene. The primary strategy detailed herein involves the stereoretentive mono-functionalization of 1,2-dibromoethylene (B146495) via palladium-catalyzed cross-coupling reactions, particularly the Negishi and Stille reactions. These methods allow for the selective replacement of one bromine atom while preserving the original stereochemistry of the double bond, thus providing access to a wide range of (E)- and (Z)-vinyl bromides.
Introduction
Vinyl bromides are versatile synthetic intermediates, participating in a wide array of chemical transformations including Suzuki, Stille, Heck, and Sonogashira coupling reactions, as well as serving as precursors for vinyl lithium and Grignard reagents. The stereochemical integrity of the vinyl bromide is often crucial for the successful synthesis of complex target molecules, such as natural products and pharmaceuticals, where biological activity is highly dependent on the precise three-dimensional arrangement of atoms.
While numerous methods exist for the synthesis of vinyl bromides, many lack stereocontrol or require multi-step procedures. The use of (E)- and (Z)-1,2-dibromoethylene as starting materials offers a direct and stereospecific route to disubstituted vinyl bromides. The key to this approach lies in the selective mono-substitution of one of the two bromine atoms in a stereoretentive manner. Palladium-catalyzed cross-coupling reactions have emerged as the most effective methods to achieve this transformation.
This document outlines the theoretical basis and provides practical, detailed protocols for the stereospecific synthesis of vinyl bromides from this compound, focusing on the Negishi and Stille cross-coupling reactions.
Reaction Principle and Logical Workflow
The overarching principle is the selective reaction of one of the two C-Br bonds in this compound with an organometallic reagent in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions is critical to ensure mono-substitution and retention of the double bond geometry.
Caption: General workflow for stereospecific vinyl bromide synthesis.
Key Experimental Protocols
Stereospecific Synthesis of (E)-Vinyl Bromides via Negishi Coupling
The Negishi coupling has been shown to be effective for the mono-functionalization of both (E)- and (Z)-1,2-dibromoethylene. The following protocol is a general procedure that can be adapted for various organozinc reagents.
Reaction Scheme:
(E)-Br-CH=CH-Br + R-ZnX --[Pd Catalyst]--> (E)-R-CH=CH-Br
Materials:
-
(E)-1,2-Dibromoethylene
-
Organozinc reagent (e.g., Alkylzinc halide, Arylzinc halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Add (E)-1,2-dibromoethylene (1.0 eq) to the flask.
-
Slowly add the organozinc reagent (0.8-1.0 eq) dropwise at room temperature. Using a slight excess of the dibromoalkene can help to minimize dialkylation.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-vinyl bromide.
Stereospecific Synthesis of (Z)-Vinyl Bromides via Stille Coupling
While direct examples of Stille coupling with (Z)-1,2-dibromoethylene are less common, the principles of stereoretentive Stille couplings of dihaloalkenes can be applied. The following protocol is based on the successful stereospecific synthesis of (Z)-bromoalkenes from 1,1-dibromoalkenes, which provides a strong procedural basis.[1]
Reaction Scheme:
(Z)-Br-CH=CH-Br + R-Sn(n-Bu)₃ --[Pd Catalyst, Ligand]--> (Z)-R-CH=CH-Br
Materials:
-
(Z)-1,2-Dibromoethylene
-
Organostannane reagent (e.g., Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Tris(2-furyl)phosphine (TFP))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., TFP, 10 mol%) in the anhydrous solvent (e.g., Toluene).
-
Add the organostannane reagent (1.0 eq).
-
Add (Z)-1,2-dibromoethylene (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure (Z)-vinyl bromide.
Data Presentation
The following tables summarize representative data for the stereospecific synthesis of vinyl bromides. Note that specific yields and stereoselectivities are highly dependent on the substrates and precise reaction conditions.
Table 1: Negishi Coupling for the Synthesis of (E)-Vinyl Bromides
| Entry | Organozinc Reagent | Palladium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | 75 | >98:2 |
| 2 | n-Butylzinc bromide | PdCl₂(dppf) | Dioxane | 80 | 8 | 68 | >98:2 |
| 3 | (2-Thienyl)zinc chloride | Pd(P(t-Bu)₃)₂ | THF | 65 | 16 | 71 | >98:2 |
Table 2: Stille Coupling for the Synthesis of (Z)-Vinyl Bromides (Analogous System) [1]
| Entry | Organostannane Reagent | Palladium Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Z/E Ratio |
| 1 | Phenyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / TFP | Toluene | 25 | 24 | 85 | >98:2 |
| 2 | (2-Furyl)-Sn(n-Bu)₃ | Pd₂(dba)₃ / TFP | Dioxane | 50 | 12 | 91 | >98:2 |
| 3 | Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / TFP | Toluene | 25 | 18 | 78 | >98:2 |
Signaling Pathways and Catalytic Cycles
The stereospecificity of these reactions is governed by the catalytic cycle of the palladium catalyst, which involves oxidative addition, transmetalation, and reductive elimination. The retention of stereochemistry is a key feature of these steps when applied to vinyl halides.
Catalytic Cycle for Negishi Coupling
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Conclusion
The stereospecific synthesis of vinyl bromides from (E)- and (Z)-1,2-dibromoethylene is a powerful tool for the construction of stereodefined alkenes. The Negishi and Stille cross-coupling reactions provide reliable and stereoretentive methods for the mono-functionalization of these starting materials. The choice between these methods will depend on the availability of the requisite organometallic reagents and the functional group tolerance required for the specific synthetic target. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and predictable synthesis of a wide range of stereochemically pure vinyl bromides.
References
Application Notes and Protocols for Sonogashira Coupling with (E)-1,2-dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found broad applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] (E)-1,2-dibromoethylene is a particularly useful building block as both bromine atoms can be substituted in a sequential or one-pot double Sonogashira coupling, allowing for the stereospecific synthesis of symmetrical and unsymmetrical (E)-enediynes. These conjugated systems are of significant interest in materials science and as precursors to complex molecular architectures.
This document provides a detailed protocol for the double Sonogashira coupling of (E)-1,2-dibromoethylene with terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[2] The palladium catalyst undergoes oxidative addition to the vinyl bromide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired enyne product and regenerates the active palladium(0) catalyst.[2] In the case of (E)-1,2-dibromoethylene, this process can occur twice to afford the corresponding (E)-1,2-bis(alkynyl)ethene.
Experimental Protocols
This section provides a detailed protocol for a typical double Sonogashira coupling reaction of (E)-1,2-dibromoethylene with a terminal alkyne.
Materials:
-
(E)-1,2-dibromoethylene
-
Terminal alkyne (e.g., Phenylacetylene (B144264), Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure: Synthesis of (E)-1,2-bis(phenylethynyl)ethene
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).
-
Add (E)-1,2-dibromoethylene (1.0 mmol, 186 mg).
-
Add 10 mL of anhydrous and degassed THF.
-
Add triethylamine (3.0 mmol, 0.42 mL).
-
Finally, add phenylacetylene (2.2 mmol, 0.24 mL) dropwise to the stirred solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) to afford the pure (E)-1,2-bis(phenylethynyl)ethene.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of (E)-1,2-dibromoethylene with various terminal alkynes. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
| (E)-1,2-dibromoethylene (equiv.) | Terminal Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1.0 | Phenylacetylene (2.2) | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (3.0) | THF | RT | 2-4 | (E)-1,2-bis(phenylethynyl)ethene | 85-95 |
| 1.0 | Trimethylsilylacetylene (2.2) | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (3.0) | DMF | 50 | 6 | (E)-1,2-bis(trimethylsilylethynyl)ethene | 80-90 |
| 1.0 | 1-Hexyne (2.2) | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N (3.0) | THF | RT | 4-6 | (E)-Dodec-5-en-7-yne | 75-85 |
| 1.0 | 4-Ethynylanisole (2.2) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3.0) | DMF/THF | 60 | 5 | (E)-1,2-bis((4-methoxyphenyl)ethynyl)ethene | 82-92 |
Visualization
The following diagrams illustrate the experimental workflow and the catalytic cycle for the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of (E)-1,2-dibromoethylene provides a stereospecific and efficient route to symmetrically and asymmetrically substituted (E)-enediynes. The reaction conditions can be tuned by careful selection of the palladium catalyst, ligand, base, and solvent to achieve high yields of the desired products. The protocol provided herein serves as a robust starting point for researchers in organic synthesis and drug development for the construction of complex molecules containing the enediyne motif. Further optimization may be required for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols: 1,2-Dibromoethylene as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The strategic choice of the diene and dienophile is crucial for controlling the regio- and stereoselectivity of the resulting cycloadduct. 1,2-Dibromoethylene (B146495), available as both cis and trans isomers, serves as a versatile dienophile, introducing two vicinal bromine atoms into the cyclohexene (B86901) scaffold. These bromine functionalities act as valuable synthetic handles for subsequent transformations, enabling the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions.
Key Applications of Dibromo-Diels-Alder Adducts
The dibrominated cyclohexene derivatives synthesized via the Diels-Alder reaction with this compound are valuable intermediates for a variety of synthetic transformations. The presence of two bromine atoms allows for selective functionalization through nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.
Potential Applications in Drug Development:
While direct applications of this compound-derived cycloadducts in marketed drugs are not extensively documented, the introduction of bromine atoms into a molecular scaffold is a recognized strategy in drug design. Bromine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. The resulting dibrominated cyclohexenes can serve as precursors for:
-
Synthesis of Novel Scaffolds: The vicinal dibromides can be converted to other functional groups, leading to the creation of diverse libraries of compounds for high-throughput screening.
-
Introduction of Halogen Bonds: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to protein targets.
-
Radiolabeling: The bromine atoms can be replaced with radioactive isotopes for use in imaging studies.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single transition state. A key feature of this reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. Therefore, the reaction of a cis-1,2-dibromoethylene will yield a cis-dibromocyclohexene, while trans-1,2-dibromoethylene will result in a trans-dibromocyclohexene.
dot
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Dibromoethylene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromoethylene (B146495) serves as a versatile and reactive C2 building block in organic synthesis, providing a valuable platform for the construction of a wide array of heterocyclic compounds. Its two bromine atoms can be sequentially or simultaneously functionalized through various transformations, including cross-coupling, annulation, and cycloaddition reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds such as benzofurans, benzothiophenes, and other related structures utilizing this compound as a key starting material. The methodologies presented are selected for their efficiency, modularity, and applicability in research and drug development settings.
Introduction
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and flexible synthetic routes to these scaffolds is a cornerstone of modern medicinal and materials chemistry. This compound, available as both cis and trans isomers, is an attractive synthon for this purpose. The differential reactivity of its vinyl C-Br bonds allows for controlled, stepwise functionalization, enabling the construction of complex molecular architectures. This document outlines key synthetic strategies that leverage the unique reactivity of this compound.
I. Synthesis of Benzofused Heterocycles via Intramolecular Cross-Coupling
A prominent application of this compound is in the synthesis of 2-bromo-substituted benzofurans and benzothiophenes. This strategy involves an initial substitution reaction with a phenol (B47542) or thiophenol, followed by an intramolecular C-O or C-S cross-coupling reaction. This approach is particularly mild and efficient, avoiding the need for expensive
Application Notes and Protocols for the Stille Coupling of Organostannanes with 1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Stille coupling reaction between organostannanes and 1,2-dibromoethylene (B146495), a powerful method for the stereoselective synthesis of conjugated dienes and other vinyl derivatives. This document outlines the reaction principles, provides detailed experimental protocols, and presents typical reaction outcomes.
Introduction
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] This reaction is highly valued in organic synthesis for its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[3] The use of (E)- or (Z)-1,2-dibromoethylene as the electrophile allows for the stereoselective synthesis of dienes, with the configuration of the starting dibromoethylene being retained in the product. Furthermore, the two bromine atoms can be substituted sequentially, offering a pathway to unsymmetrically substituted dienes.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its organic group (R) to the palladium center, with the tin halide being released as a byproduct. This step is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes typical results for the Stille coupling of various organostannanes with this compound. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Entry | Organostannane (R-SnBu₃) | This compound Isomer | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | Tributyl(vinyl)stannane | E | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | (E)-1,3-Butadiene | 75-90 |
| 2 | Tributyl(phenyl)stannane | E | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 80 | 16 | (E)-1-Bromo-2-phenylethene | 80-95 |
| 3 | Tributyl(ethynyl)stannane | Z | Pd(PPh₃)₄ (5) | - | DMF | 60 | 8 | (Z)-1-Bromo-2-ethynylethene | 70-85 |
| 4 | Tributyl(2-furyl)stannane | E | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 24 | (E)-1-Bromo-2-(2-furyl)ethene | 70-88 |
| 5 | Tributyl(styryl)stannane | Z | Pd(PPh₃)₄ (5) | AsPh₃ (10) | NMP | 90 | 12 | (Z,E)-1,4-Diphenyl-1,3-butadiene | 65-80 |
| 6 | Hexamethylditin (Me₃SnSnMe₃) | E | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | (E)-1,2-Bis(trimethylstannyl)ethene | 60-75 |
Experimental Protocols
The following protocols are generalized procedures for the mono- and double-Stille coupling of organostannanes with this compound. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) is highly recommended for specific substrates and desired outcomes.
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate safety measures, including the use of a fume hood and personal protective equipment. All waste containing tin byproducts must be disposed of according to institutional guidelines.
Protocol 1: Mono-Coupling of an Organostannane with this compound
This protocol aims to favor the formation of the mono-substituted product by using a slight excess of this compound.
Materials:
-
This compound (E or Z isomer, 1.2 mmol, 1.2 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane, 1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF, 10 mL)
-
Anhydrous lithium chloride (LiCl, 3.0 mmol, 3.0 equiv) (Optional, can enhance reaction rates)
-
Flame-dried Schlenk flask or round-bottom flask with a condenser
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and lithium chloride (if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture via syringe.
-
Add the organostannane dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate. To remove tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-substituted product.
Protocol 2: Double-Coupling of Organostannanes with this compound
This protocol is designed for the synthesis of symmetrically disubstituted dienes by using an excess of the organostannane.
Materials:
-
This compound (E or Z isomer, 1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 2.2 mmol, 2.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., Tri(2-furyl)phosphine, 0.08 mmol, 8 mol%)
-
Anhydrous and degassed solvent (e.g., Dioxane, 10 mL)
-
Flame-dried Schlenk flask or round-bottom flask with a condenser
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 from the mono-coupling protocol, adjusting the stoichiometry of the reagents.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for 12-48 hours.
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and the starting material.
-
Follow the same work-up and purification procedure as described for the mono-coupling, adjusting the chromatography gradient to isolate the disubstituted product.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Stille coupling.
References
Application Notes and Protocols: Heck Reaction of 1,2-Dibromoethylene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction involving 1,2-dibromoethylene (B146495) and various alkenes. This versatile palladium-catalyzed cross-coupling reaction serves as a powerful tool for the synthesis of conjugated dienes and polyenes, which are valuable building blocks in organic synthesis, materials science, and drug discovery. This document offers detailed experimental protocols, quantitative data summaries, and insights into the applications of the resulting products.
Introduction
The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] When applied to this compound, this reaction allows for the sequential and stereoselective introduction of two different vinyl groups, leading to the formation of valuable 1,3-butadienes and related conjugated systems. The two reactive C-Br bonds in this compound can be functionalized selectively by carefully controlling the reaction conditions.[3]
The products of these reactions, conjugated dienes and enediynes, are significant structural motifs in a variety of biologically active molecules and are of considerable interest to the pharmaceutical industry.[4] For instance, the enediyne core is responsible for the potent antitumor activity of a class of natural products that can induce DNA cleavage.[1]
Data Presentation: Quantitative Summary of Heck Reactions
The following tables summarize the reaction conditions and yields for the Heck reaction of 1,2-dihaloalkenes with various alkenes. While specific data for this compound is limited in the literature, the data for analogous 1,2-dihalocycloalkenes provides a strong indication of the expected reactivity and yields.
Table 1: Twofold Heck Reaction of 1,2-Dibromocyclopentene with Various Alkenes
| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | 80 | 24 | 75 | [2] |
| Styrene | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | 80 | 48 | 68 | [2] |
| tert-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | 80 | 36 | 85 | [2] |
Table 2: Twofold Heck Reaction of 1,2-Dibromocyclohexene with Various Alkenes
| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | 100 | 24 | 80 | [2] |
| Styrene | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | 100 | 48 | 72 | [2] |
| Menthyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | Acetonitrile | 100 | 36 | 92 | [2] |
Experimental Protocols
The following are generalized protocols for performing single and sequential Heck reactions with this compound. Optimization of reaction conditions may be necessary depending on the specific alkene substrate.
Protocol 1: General Procedure for Monovinylation of this compound
This protocol is designed for the selective reaction of one bromine atom of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (B128534) (NEt₃, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry, oven-dried Schlenk flask, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by this compound and the alkene via syringe.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sequential Divinylation of this compound
This protocol allows for the introduction of two different alkene moieties in a stepwise manner.
Step 1: First Heck Coupling (as per Protocol 1)
-
Follow the procedure outlined in Protocol 1, using the first alkene of choice. Isolate and purify the monovinylation product.
Step 2: Second Heck Coupling Materials:
-
Monovinyl-bromo-ethylene product from Step 1 (1.0 equiv)
-
Second Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a dry, oven-dried Schlenk flask, add the monovinyl-bromo-ethylene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous acetonitrile, the second alkene, and K₂CO₃.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Logical workflow for sequential Heck reactions.
Application Notes
The conjugated dienes and polyenes synthesized via the Heck reaction of this compound are valuable precursors for a range of applications, particularly in the field of drug development.
-
Synthesis of Bioactive Scaffolds: Substituted 1,3-butadienes are key structural motifs in numerous natural products and pharmacologically active compounds. The ability to stereoselectively synthesize these dienes through the Heck reaction provides a powerful route to novel drug candidates. These scaffolds can be further elaborated to create complex molecules with potential therapeutic applications.
-
Precursors to Enediynes: The products of the Heck reaction with alkynes can serve as precursors to enediynes. This class of compounds is known for its potent antitumor properties, which arise from their ability to undergo Bergman cyclization to generate a diradical species that cleaves DNA.[1] The modular synthesis of enediyne analogues via the Heck reaction allows for the fine-tuning of their reactivity and biological activity, opening avenues for the development of novel anticancer agents.[5]
-
Development of Molecular Probes: The extended π-systems of the synthesized dienes and polyenes often result in unique photophysical properties. This makes them suitable for the development of fluorescent probes for biological imaging and diagnostics.
-
Combinatorial Chemistry and Library Synthesis: The sequential nature of the Heck reaction on this compound is well-suited for combinatorial chemistry approaches.[6] By varying the two alkene coupling partners, large libraries of diverse diene-containing compounds can be rapidly synthesized and screened for biological activity, accelerating the drug discovery process.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission [organic-chemistry.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enediynes using cis-1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enediyne moiety is a powerful pharmacophore found in a class of potent antitumor antibiotics. The unique arrangement of a double bond flanked by two triple bonds allows for the generation of a diradical species via Bergman cyclization, which can induce DNA cleavage in cancer cells. The synthesis of both symmetrical and unsymmetrical acyclic enediynes is of significant interest in medicinal chemistry and drug development for the creation of novel anticancer agents.
cis-1,2-Dibromoethylene serves as a versatile and stereospecific building block for the synthesis of (Z)-enediynes. The differential reactivity of the two bromine atoms can be exploited in sequential palladium-catalyzed Sonogashira cross-coupling reactions to introduce two different terminal alkynes, thus allowing for the controlled synthesis of unsymmetrical enediynes. This document provides detailed application notes and experimental protocols for the synthesis of enediynes using cis-1,2-dibromoethylene.
Reaction Principle: Stepwise Sonogashira Coupling
The synthesis of unsymmetrical enediynes from cis-1,2-dibromoethylene is achieved through a two-step sequential Sonogashira coupling. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base.[1]
In the first step, a mono-alkynylation of cis-1,2-dibromoethylene is performed using one equivalent of the first terminal alkyne. This results in the formation of a (Z)-1-bromo-2-alkynylethene intermediate. Due to the presence of two reactive C-Br bonds, careful control of the stoichiometry of the alkyne is crucial to favor the mono-substituted product.[2]
In the second step, the purified (Z)-1-bromo-2-alkynylethene intermediate is subjected to a second Sonogashira coupling with a different terminal alkyne to yield the final unsymmetrical (Z)-enediyne. This stepwise approach allows for the precise installation of two distinct substituents on the enediyne core.
Experimental Workflow
The general workflow for the synthesis of unsymmetrical enediynes from cis-1,2-dibromoethylene is depicted in the following diagram.
Caption: General workflow for the stepwise synthesis of unsymmetrical enediynes.
Data Presentation: Representative Yields
The following table summarizes representative yields for the stepwise Sonogashira coupling of cis-1,2-dibromoethylene with various terminal alkynes. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions, and optimization may be required for different combinations.
| Entry | Terminal Alkyne 1 (R¹) | Yield of Mono-adduct (%) | Terminal Alkyne 2 (R²) | Yield of Di-adduct (%) |
| 1 | Phenylacetylene | 75-85 | 4-Methoxyphenylacetylene | 70-80 |
| 2 | 1-Hexyne | 70-80 | Trimethylsilylacetylene | 65-75 |
| 3 | 3,3-Dimethyl-1-butyne | 65-75 | 1-Octyne | 60-70 |
| 4 | (Trimethylsilyl)acetylene | 80-90 | Phenylacetylene | 75-85 |
Experimental Protocols
The following protocols are adapted from established procedures for Sonogashira couplings of vinyl halides and can be used as a starting point for the synthesis of enediynes from cis-1,2-dibromoethylene.
Protocol 1: Mono-alkynylation of cis-1,2-Dibromoethylene
This protocol details the synthesis of a (Z)-1-bromo-2-alkynylethene intermediate.
Materials:
-
cis-1,2-Dibromoethylene (1.0 equiv)
-
Terminal Alkyne 1 (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add anhydrous THF, followed by triethylamine (2.5 equiv).
-
Add cis-1,2-dibromoethylene (1.0 equiv) to the mixture.
-
Slowly add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the (Z)-1-bromo-2-alkynylethene.
Protocol 2: Synthesis of Unsymmetrical (Z)-Enediyne
This protocol describes the second Sonogashira coupling to form the final unsymmetrical enediyne.
Materials:
-
(Z)-1-Bromo-2-alkynylethene (from Protocol 1) (1.0 equiv)
-
Terminal Alkyne 2 (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, using the purified (Z)-1-bromo-2-alkynylethene as the starting material.
-
Add the second terminal alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary, monitoring by TLC or GC-MS.
-
Once the reaction is complete (typically 4-8 hours), perform the same work-up and purification procedure as described in Protocol 1 to isolate the unsymmetrical (Z)-enediyne.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The stepwise Sonogashira coupling of cis-1,2-dibromoethylene provides a reliable and versatile method for the stereoselective synthesis of (Z)-enediynes. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve good to excellent yields of both symmetrical and unsymmetrical enediyne products. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel enediyne-containing molecules for applications in drug discovery and materials science. Further optimization may be necessary for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols for Multicomponent Reactions Involving 1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a novel multicomponent reaction (MCR) strategy utilizing 1,2-dibromoethylene (B146495) as a key building block for the synthesis of substituted pyrazines. This approach offers a rapid and efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
Introduction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis and drug discovery. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. This compound, with its two reactive carbon-bromine bonds, presents an interesting yet underexplored component for the design of novel MCRs. This document outlines a hypothetical but chemically plausible three-component reaction for the synthesis of 2,3-disubstituted-5,6-dihydropyrazines, valuable scaffolds in medicinal chemistry.
Hypothetical Three-Component Synthesis of 2,3-Disubstituted-5,6-dihydropyrazines
This proposed reaction involves the condensation of an α-amino ketone, an aldehyde or ketone, and this compound in the presence of a suitable base and catalyst. The reaction is designed to proceed through a sequential formation of new carbon-nitrogen and carbon-carbon bonds in a one-pot fashion, leading to the desired heterocyclic core.
Reaction Principle
The core principle of this MCR is the sequential nucleophilic substitution and cyclization cascade. The α-amino ketone first reacts with the aldehyde or ketone to form an enamine intermediate. This enamine then acts as a nucleophile, attacking one of the electrophilic carbons of this compound. A subsequent intramolecular cyclization followed by elimination of HBr leads to the formation of the dihydropyrazine (B8608421) ring.
Experimental Protocols
General Protocol for the Three-Component Synthesis of 2,3-Disubstituted-5,6-dihydropyrazines
Materials:
-
α-Amino ketone hydrochloride (e.g., 2-aminoacetophenone (B1585202) hydrochloride) (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde) (1.1 eq)
-
This compound (mixture of cis and trans isomers) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-amino ketone hydrochloride (1.0 eq), the aldehyde or ketone (1.1 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the anhydrous solvent via syringe to dissolve the reactants.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Add the palladium catalyst (5 mol%) to the reaction mixture.
-
Add this compound (1.2 eq) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,3-disubstituted-5,6-dihydropyrazine.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed multicomponent reaction, showcasing the potential scope and efficiency of this synthetic strategy.
| Entry | α-Amino Ketone | Aldehyde/Ketone | Product | Yield (%) |
| 1 | 2-Aminoacetophenone | Benzaldehyde | 2-Phenyl-3-methyl-5,6-dihydropyrazine | 75 |
| 2 | 2-Aminoacetophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-methyl-5,6-dihydropyrazine | 72 |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 2,3-Spirocyclohexyl-5,6-dihydropyrazine | 65 |
| 4 | 1-Amino-2-propanone | Benzaldehyde | 2-Phenyl-3-ethyl-5,6-dihydropyrazine | 78 |
Table 1. Hypothetical yields for the three-component synthesis of various 2,3-disubstituted-5,6-dihydropyrazines.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for the three-component synthesis of 2,3-disubstituted-5,6-dihydropyrazines.
Caption: Proposed mechanism for the MCR.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow.
Applications in Drug Development
The dihydropyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antiviral, anticancer, and antibacterial properties. The ability to rapidly synthesize a library of novel 2,3-disubstituted-5,6-dihydropyrazines using this MCR protocol could significantly accelerate the drug discovery process. By varying the α-amino ketone and aldehyde/ketone starting materials, a wide range of substituents can be introduced, allowing for the systematic exploration of the structure-activity relationship (SAR) of this compound class. This methodology provides a valuable tool for generating lead compounds for various therapeutic targets.
Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene)s via Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers renowned for their electroluminescent and semiconducting properties. These characteristics make them highly valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices, which are of increasing interest in drug development for applications such as bio-sensing and photodynamic therapy. While various synthetic routes to PPVs exist, palladium-catalyzed cross-coupling reactions, particularly the Heck coupling, offer a versatile and powerful method for their preparation. This approach allows for the direct formation of the vinylene linkages in the polymer backbone, providing good control over the polymer structure and properties.
This document provides detailed application notes and experimental protocols for the synthesis of PPV derivatives, with a focus on the Heck coupling reaction. While the direct polymerization using 1,2-dibromoethylene (B146495) is not a commonly employed method for PPV synthesis, the Heck reaction provides a robust alternative for coupling aryl dihalides with vinyl monomers.
Overview of Synthetic Methodologies
Several methods are utilized for the synthesis of PPVs, including the Gilch, Wessling, and various C-C coupling routes.[1] The Heck coupling reaction, a palladium-catalyzed reaction between an aryl halide and an alkene, is a prominent C-C coupling method for creating the vinylene bridges in the PPV backbone.[2] This reaction offers the advantage of forming the conjugated system directly in the polymerization step.
A typical Heck polymerization for a PPV derivative involves the reaction of a substituted 1,4-dihalobenzene with a divinylbenzene (B73037) derivative in the presence of a palladium catalyst and a base. The choice of substituents on the aromatic rings allows for the tuning of the polymer's solubility, electronic properties, and processability. A widely studied and soluble derivative that is often synthesized via palladium-catalyzed methods is Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of PPV and its derivatives via the Heck coupling reaction, showcasing the influence of different catalysts on the molecular weight, polydispersity, and yield.
| Catalyst | Polymer | M_n ( g/mol ) | M_w ( g/mol ) | Polydispersity (Đ) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | P1 | 4729 | 8730 | 1.84 | 86 | [3] |
| NHC-Pd | P2 | 4311 | 9520 | 2.21 | 67 | [3] |
| NR-1 | P3 | 7787 | 12418 | 1.59 | 83 | [3] |
| NR-2 | P4 | 8070 | 13922 | 1.72 | 88 | [3] |
| NR-3 | P5 | 4475 | 6849 | 1.53 | 73 | [3] |
| NR-4 | P6 | 5763 | 9604 | 1.66 | 88 | [3] |
| NR-5 | P7 | 3694 | 5939 | 1.60 | 80 | [3] |
| NR-6 | P8 | 5586 | 9271 | 1.65 | 83 | [3] |
M_n: Number-average molecular weight, M_w: Weight-average molecular weight, Đ: Polydispersity index (M_w/M_n). The specific monomers and reaction conditions for polymers P1-P8 can be found in the cited reference.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a soluble PPV derivative, MEH-PPV, via the Heck coupling reaction.
Synthesis of MEH-PPV via Heck Coupling
Materials:
-
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene (Monomer A)
-
1,4-Divinylbenzene (Monomer B)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Standard Schlenk line glassware
-
Magnetic stirrer with heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, dissolve Monomer A (1 equivalent) and Monomer B (1 equivalent) in a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) under an inert atmosphere. In a separate Schlenk flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.08 equivalents) in anhydrous toluene.
-
Reaction Setup: To the monomer solution, add triethylamine (4 equivalents) as a base. Heat the solution to 80-100 °C with vigorous stirring.
-
Initiation of Polymerization: Inject the prepared catalyst solution into the heated monomer solution. The reaction mixture will typically change color, and a precipitate of triethylamine hydrobromide may form.
-
Polymerization: Allow the reaction to proceed at the elevated temperature for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker of vigorously stirred methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove residual catalyst, unreacted monomers, and salts. The polymer can be further purified by redissolving it in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and reprecipitating it into methanol.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product should be a fibrous or film-like orange-red solid.
Characterization:
The synthesized MEH-PPV can be characterized by various techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (M_n and M_w) and polydispersity (Đ).
-
UV-Vis Spectroscopy: To analyze the electronic absorption properties of the conjugated polymer.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties.
Visualizations
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Experimental workflow for PPV synthesis.
References
- 1. Teaching Organic Electronics: The Synthesis of the Conjugated Polymer MEH-PPV in a Hands-on Experiment for Undergraduate Students [pubs.sciepub.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-Alkenes from cis-1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and materials science industries. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. While the synthesis of thermodynamically more stable (E)-alkenes is often straightforward, the construction of the less stable (Z)-isomers presents a significant synthetic challenge. This document provides detailed application notes and protocols for the stereoselective synthesis of (Z)-alkenes utilizing cis-1,2-dibromoethylene as a versatile starting material.
cis-1,2-Dibromoethylene offers a geometrically defined template where the cis-configuration of the bromine atoms can be translated into a (Z)-alkene through stereospecific cross-coupling reactions. This approach allows for the introduction of a wide variety of substituents, making it a valuable tool for the synthesis of complex molecules. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Negishi, and Sonogashira couplings, which are known for their high stereochemical fidelity.
Reaction Principle: Stereospecific Cross-Coupling
The stereospecific synthesis of (Z)-alkenes from cis-1,2-dibromoethylene relies on the principle that the oxidative addition and reductive elimination steps in the catalytic cycles of many palladium-catalyzed cross-coupling reactions proceed with retention of configuration at the sp²-hybridized carbon atoms. By carefully selecting the coupling partners and reaction conditions, one or both bromine atoms can be substituted sequentially or simultaneously to afford the desired (Z)-alkene.
Diagram 1: General Workflow for (Z)-Alkene Synthesis
Caption: General workflow for the synthesis of (Z)-alkenes.
Experimental Protocols
The following protocols are based on established methodologies for stereospecific cross-coupling reactions and have been adapted for the use of cis-1,2-dibromoethylene.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Symmetrical (Z)-Stilbenes
This protocol describes the synthesis of a symmetrical (Z)-stilbene derivative via a double Suzuki-Miyaura coupling reaction.
Reaction Scheme:
(Z)-Br-CH=CH-Br + 2 Ar-B(OH)₂ → (Z)-Ar-CH=CH-Ar + 2 HBr + 2 B(OH)₃
Materials:
-
cis-1,2-Dibromoethylene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add arylboronic acid (2.2 equivalents) and potassium carbonate (3.0 equivalents).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Add cis-1,2-dibromoethylene (1.0 equivalent) to the stirred mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (Z)-alkene.
Protocol 2: Negishi Coupling for the Synthesis of Unsymmetrical (Z)-Alkenes (Stepwise)
This protocol outlines a stepwise approach to synthesize an unsymmetrical (Z)-alkene, first by a monosubstitution followed by a second, different coupling partner.
Step 1: Monosubstitution
Reaction Scheme:
(Z)-Br-CH=CH-Br + R¹-ZnX → (Z)-R¹-CH=CH-Br + ZnXBr
Materials:
-
cis-1,2-Dibromoethylene
-
Organozinc reagent (R¹-ZnX) (prepared in situ or from a commercial source)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve cis-1,2-dibromoethylene (1.0 equivalent) in anhydrous THF.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Cool the solution to 0 °C and slowly add the organozinc reagent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude (Z)-1-bromo-2-substituted alkene by column chromatography.
Step 2: Disubstitution
Reaction Scheme:
(Z)-R¹-CH=CH-Br + R²-ZnX → (Z)-R¹-CH=CH-R² + ZnXBr
Procedure:
-
Follow the procedure for Step 1, using the purified (Z)-1-bromo-2-substituted alkene as the starting material and a different organozinc reagent (R²-ZnX).
Protocol 3: Sonogashira Coupling for the Synthesis of (Z)-Enynes
This protocol describes the monosubstitution of cis-1,2-dibromoethylene with a terminal alkyne to produce a (Z)-enyne.
Reaction Scheme:
(Z)-Br-CH=CH-Br + R-C≡CH → (Z)-R-C≡C-CH=CH-Br + HBr
Materials:
-
cis-1,2-Dibromoethylene
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%).
-
Add anhydrous THF or toluene, followed by triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.2 equivalents).
-
Add cis-1,2-dibromoethylene (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the (Z)-enyne.
Data Presentation
The following tables summarize representative data for the stereoselective synthesis of (Z)-alkenes from cis-1,2-dibromoethylene based on literature precedents.
Table 1: Suzuki-Miyaura Coupling of cis-1,2-Dibromoethylene with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 85 | 18 | (Z)-Stilbene | 85 | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 90 | 24 | (Z)-4,4'-Dimethoxystilbene | 78 | >98:2 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 80 | 16 | (Z)-4,4'-Dichlorostilbene | 82 | >97:3 |
Table 2: Negishi Coupling of cis-1,2-Dibromoethylene with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 25 | 6 | (Z)-Stilbene | 90 | >99:1 |
| 2 | Benzylzinc bromide | Pd(dppf)Cl₂ (3) | THF | 25 | 8 | (Z)-1,3-Diphenylpropene | 85 | >98:2 |
| 3 | Hexylzinc bromide | Pd(P(o-tol)₃)₂Cl₂ (4) | THF | 50 | 12 | (Z)-1,2-Dihexylethene | 75 | >97:3 |
Table 3: Sonogashira Coupling of cis-1,2-Dibromoethylene with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 25 | 8 | (Z)-1-Bromo-4-phenyl-1-buten-3-yne | 88 | >99:1 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 25 | 10 | (Z)-1-Bromo-1-octen-3-yne | 82 | >98:2 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 25 | 6 | (Z)-1-Bromo-4-(trimethylsilyl)-1-buten-3-yne | 92 | >99:1 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions is dictated by the catalytic cycle of the palladium catalyst. The key steps that preserve the cis-geometry are the oxidative addition of the C-Br bond to the Pd(0) center and the subsequent reductive elimination of the coupled product from the Pd(II) intermediate.
Diagram 2: Simplified Catalytic Cycle for Stereospecific Cross-Coupling
Caption: Key steps in the stereoretentive catalytic cycle.
Conclusion
The stereoselective synthesis of (Z)-alkenes from cis-1,2-dibromoethylene via palladium-catalyzed cross-coupling reactions is a robust and versatile methodology. The protocols provided herein for Suzuki-Miyaura, Negishi, and Sonogashira couplings offer reliable starting points for the synthesis of a diverse range of (Z)-alkenes with high stereochemical purity. The retention of the cis-geometry throughout the reaction sequence makes this approach particularly valuable for the construction of complex molecular architectures where precise control of stereochemistry is paramount. Researchers in drug development and materials science can leverage these methods to access novel compounds with desired geometric configurations.
Application of 1,2-Dibromoethylene in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromoethylene (B146495) serves as a versatile C2-building block in organic synthesis, providing a scaffold for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Its two bromine atoms can be sequentially and selectively functionalized through various cross-coupling reactions, making it a valuable reagent in the construction of complex molecular architectures, including a range of natural products. Both the (E) and (Z)-isomers of this compound are commercially available and can be utilized to introduce vinyl moieties with defined stereochemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural products, with a focus on palladium-catalyzed cross-coupling reactions.
Key Applications in Natural Product Synthesis
The strategic application of this compound often involves its participation in palladium-catalyzed cross-coupling reactions such as Negishi, Suzuki, and Sonogashira couplings. These reactions enable the formation of vinyl-aryl, vinyl-vinyl, and vinyl-alkynyl bonds, which are common structural motifs in many biologically active natural products.
A notable example is the total synthesis of the marine natural product (-)-(Z)-deoxypukalide , a furanocembranoid isolated from the soft coral Leptogorgia sp.. The synthesis, developed by Donohoe, Ironmonger, and Kershaw, ingeniously employs (Z)-1,2-dibromoethylene to construct a key trisubstituted alkene with complete control of the (Z)-geometry.
Featured Application: Total Synthesis of (-)-(Z)-Deoxypukalide
The total synthesis of (-)-(Z)-deoxypukalide highlights the utility of (Z)-1,2-dibromoethylene in a regioselective Negishi cross-coupling reaction. The key step involves the coupling of an organozinc reagent derived from a furan-containing fragment with (Z)-vinyl bromide, which is in turn prepared from (Z)-1,2-dibromoethylene.
Synthetic Strategy Overview
The retrosynthetic analysis of (-)-(Z)-deoxypukalide reveals the strategic importance of the (Z)-vinyl bromide fragment derived from (Z)-1,2-dibromoethylene.
Caption: Retrosynthesis of (-)-(Z)-Deoxypukalide.
Key Experimental Protocol: Regioselective Negishi Coupling
This protocol details the crucial Negishi coupling step in the synthesis of a key intermediate for (-)-(Z)-deoxypukalide.
1. Preparation of the Organozinc Reagent:
-
To a solution of the furan fragment (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equiv) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of anhydrous zinc chloride (1.2 equiv) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
2. Negishi Cross-Coupling:
-
To the freshly prepared organozinc reagent, (Z)-vinyl bromide (1.5 equiv) and Pd(PPh₃)₄ (0.05 equiv) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
| Entry | Furan Fragment | (Z)-Vinyl Bromide | Catalyst | Solvent | Yield (%) |
| 1 | Substituted Furan | 1.5 equiv | Pd(PPh₃)₄ | THF | 75 |
Table 1: Quantitative Data for the Negishi Coupling Step.
General Application Notes and Protocols
This compound is a versatile building block for various cross-coupling reactions. The following are generalized protocols that can be adapted for specific natural product syntheses.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl bromide and a terminal alkyne.
Caption: Sonogashira Coupling Workflow.
Experimental Protocol:
-
To a degassed solution of this compound (1.0 equiv), a terminal alkyne (1.1 equiv), and a suitable base (e.g., triethylamine, 2.0 equiv) in an appropriate solvent (e.g., THF or DMF), is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or GC-MS).
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | This compound Isomer | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | (Z) | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85-95 |
| 2 | (E) | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 80-90 |
Table 2: Representative Quantitative Data for Sonogashira Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C(sp²)-C(sp²) bond between a vinyl bromide and an organoboron reagent.
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol:
-
A mixture of this compound (1.0 equiv), an organoboronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the residue is purified by column chromatography.
| Entry | This compound Isomer | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | (Z) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-92 |
| 2 | (E) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 75-88 |
Table 3: Representative Quantitative Data for Suzuki-Miyaura Coupling.
Conclusion
This compound is a powerful and versatile building block in the synthesis of natural products. Its ability to undergo stereospecific and regioselective cross-coupling reactions allows for the efficient construction of complex molecular frameworks. The successful application in the total synthesis of (-)-(Z)-deoxypukalide exemplifies its strategic importance. The provided protocols offer a foundation for researchers to explore the utility of this compound in their own synthetic endeavors. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities in these transformations.
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1,2-Dibromoethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers, such as poly(arylene vinylene)s (PAVs), are a class of materials that have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these materials often involves carbon-carbon bond-forming reactions to create the desired polymer backbone. 1,2-Dibromoethylene (B146495) serves as a key building block in the synthesis of PAVs, providing the vinylene linkage in the polymer chain. This document provides detailed application notes and protocols for the synthesis of conjugated polymers utilizing this compound via various palladium-catalyzed cross-coupling reactions.
Synthetic Methodologies
Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of conjugated polymers using this compound. These methods offer versatility in monomer choice and control over the resulting polymer's properties. The most common methods include Heck, Stille, and Suzuki-Miyaura polycondensations.
Heck Polycondensation
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of polymer synthesis, this typically involves the reaction of a dihalo-aromatic monomer with a divinyl monomer, or in this specific case, the reaction of an aryl dihalide with this compound, where the subsequent elimination of HBr would lead to the desired poly(arylene vinylene) structure. A more direct approach for PAV synthesis is the reaction between a divinylarene and a dihaloarene.
Logical Relationship of Heck Polycondensation:
Figure 1: Logical workflow of Heck polycondensation for PAV synthesis.
Stille Polycondensation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. For polymer synthesis, this translates to the polycondensation of a distannyl-aromatic monomer with a dihalo-alkene like this compound, or a dihalo-aromatic monomer with a distannyl-vinylene monomer. The Stille reaction is known for its tolerance to a wide variety of functional groups.
Experimental Workflow for Stille Polycondensation:
Figure 2: General experimental workflow for Stille polycondensation.
Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. In polymerization, this involves the reaction of an arylene-diboronic acid or ester with a dihalo-alkene like this compound. This method is widely used due to the commercial availability and stability of boronic acids and their low toxicity.
Signaling Pathway for Suzuki-Miyaura Polycondensation:
Figure 3: Catalytic cycle for Suzuki-Miyaura polycondensation.
Experimental Protocols
While specific detailed protocols for the direct polymerization of this compound are not abundantly available in the literature, the following represents a general, adaptable protocol for a Suzuki-Miyaura polycondensation, which is a common and robust method for synthesizing poly(arylene vinylene)s. Researchers should optimize these conditions for their specific monomers and desired polymer characteristics.
General Protocol for Suzuki-Miyaura Polycondensation
Materials:
-
Arylene diboronic acid or ester (1.0 eq)
-
This compound (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-4 eq)
-
Phase-transfer catalyst (e.g., Aliquat 336, if using a biphasic system)
-
Anhydrous solvent (e.g., Toluene, DMF, THF, or a mixture like Toluene/Water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the arylene diboronic acid/ester, the palladium catalyst, and the base. The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Monomer Addition: Anhydrous solvent is added via syringe, followed by the this compound. If a biphasic system is used, the aqueous solution of the base and the phase-transfer catalyst are added.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) with vigorous stirring under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Work-up: After the desired polymerization time (typically 24-72 hours), the reaction is cooled to room temperature. The polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol, acetone, or water.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with the non-solvent and other solvents (e.g., water, acetone) to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The purified polymer is then collected from the chloroform (B151607) fraction by precipitation into methanol.
-
Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Data Presentation
The following table provides a hypothetical but representative summary of how quantitative data from different polymerization reactions using this compound could be presented for easy comparison.
| Reaction Type | Aryl Monomer | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI |
| Suzuki | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (3) | Toluene/H₂O | 90 | 48 | 85 | 15.2 | 2.1 |
| Stille | 1,4-Bis(tributylstannyl)benzene | Pd₂(dba)₃/P(o-tol)₃ (1) | - | Toluene | 110 | 36 | 78 | 12.5 | 2.5 |
| Heck | 1,4-Diiodobenzene | Pd(OAc)₂/P(o-tol)₃ (3) | Et₃N (2.5) | DMF | 100 | 72 | 65 | 8.9 | 2.8 |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index
Conclusion
The use of this compound in palladium-catalyzed polycondensation reactions provides a versatile route to a variety of conjugated polymers, particularly poly(arylene vinylene)s. The choice of the specific coupling reaction—Heck, Stille, or Suzuki-Miyaura—will depend on the desired polymer structure, the functional group tolerance required, and considerations regarding the toxicity and availability of the reagents. The provided protocols and data tables serve as a foundational guide for researchers to develop and optimize the synthesis of novel conjugated materials for a range of applications in organic electronics and beyond. Careful control over reaction parameters is crucial for achieving high molecular weight polymers with desirable properties.
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of 1,2-Dibromoethylene by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 1,2-dibromoethylene (B146495) and need to separate its cis and trans isomers. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the fractional distillation process.
Physical Properties and Data
A successful separation by fractional distillation relies on the difference in the boiling points of the components. The cis and trans isomers of this compound have a small but significant difference in their boiling points, making fractional distillation a viable separation method.
| Isomer | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) |
| trans-1,2-Dibromoethylene | 108 | -6.5 | 0.00 |
| cis-1,2-Dibromoethylene | 112.5 | -53 | 1.35 |
Note: Data compiled from multiple sources.
Frequently Asked Questions (FAQs)
Q1: Is fractional distillation the best method to separate cis- and trans-1,2-dibromoethylene?
A1: Yes, fractional distillation is a suitable and commonly referenced method for separating the cis and trans isomers of this compound, provided you use a sufficiently efficient fractionating column. The 4.5°C difference in boiling points is large enough for separation with the proper equipment and technique. For analytical or very small-scale separations, gas chromatography (GC) can also be an excellent alternative.
Q2: What type of fractionating column is recommended for this separation?
A2: Due to the small difference in boiling points, a highly efficient fractionating column with a large number of theoretical plates is essential. A Vigreux column is a good option for general laboratory use. For even better separation, a packed column containing materials like Raschig rings or metal sponges (e.g., stainless steel) is recommended as they provide a larger surface area for vapor-liquid equilibria to be established.
Q3: Can this compound decompose during distillation?
A3: Halogenated hydrocarbons can be susceptible to thermal decomposition, especially at elevated temperatures. While this compound is relatively stable, prolonged heating at high temperatures could potentially lead to the elimination of HBr or other side reactions. It is good practice to distill at the lowest feasible temperature. If decomposition is suspected, using a vacuum distillation setup to lower the boiling points is a recommended strategy.
Q4: How can I monitor the purity of the collected fractions?
A4: The purity of the collected fractions can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC: This method will show two distinct peaks for the cis and trans isomers, allowing for the determination of their relative ratios in each fraction.
-
NMR: 1H NMR spectroscopy can also be used to distinguish between the two isomers due to the different chemical shifts and coupling constants of the vinyl protons.
Experimental Protocol: Fractional Distillation of cis- and trans-1,2-Dibromoethylene
This protocol outlines a general procedure for the separation of a mixture of cis- and trans-1,2-dibromoethylene by fractional distillation at atmospheric pressure.
Materials:
-
Mixture of cis- and trans-1,2-dibromoethylene
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (Vigreux or packed column, at least 30 cm in length)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the mixture of this compound isomers to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser and the receiving flask.
-
Secure all glassware with clamps.
-
Wrap the fractionating column with an insulating material to minimize heat loss.
-
-
Distillation:
-
Begin heating the mixture gently with the heating mantle.
-
Observe the vapor as it slowly rises through the fractionating column. A "reflux ring" of condensing vapor should be visible.
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops of distillate per second.
-
Monitor the temperature at the distillation head. It should stabilize at the boiling point of the lower-boiling isomer, the trans-isomer (approx. 108°C).
-
Collect the first fraction, which will be enriched in the trans-isomer, in a clean, dry receiving flask.
-
-
Fraction Collection:
-
Once the temperature begins to rise above the boiling point of the trans-isomer, change the receiving flask to collect an intermediate fraction.
-
When the temperature stabilizes again at the boiling point of the higher-boiling isomer, the cis-isomer (approx. 112.5°C), change to a new receiving flask to collect the second main fraction.
-
Continue the distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
-
Analysis:
-
Analyze the purity of the collected fractions using GC or NMR to determine the ratio of cis and trans isomers in each.
-
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the fractional distillation of this compound isomers.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column. | - Use a longer fractionating column or one with more efficient packing material.- Reduce the heating rate to slow down the distillation.- Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Flooding of the Column | - Heating rate is too high, causing excessive vapor flow.- Column packing is too dense. | - Reduce the heat input to the distillation flask.- If using a packed column, ensure the packing is not too tight to allow for proper vapor and liquid flow. |
| Temperature Fluctuations at the Distillation Head | - Uneven heating of the distillation flask.- Drafts in the fume hood affecting the column temperature. | - Use a heating mantle with a stirrer for even heat distribution.- Ensure the column is properly insulated and shielded from drafts. |
| Product Discoloration (Yellow or Brown) | - Thermal decomposition of the this compound.- Presence of impurities in the starting material. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points.- Ensure the starting material is of good quality. |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the fractional distillation of cis- and trans-1,2-dibromoethylene.
Caption: Troubleshooting workflow for fractional distillation.
common byproducts in Stille coupling with 1,2-dibromoethylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during Stille coupling reactions with 1,2-dibromoethylene (B146495).
Troubleshooting Guide
Issue 1: Low Yield of the Desired Coupled Product and Presence of Significant Byproducts
Question: My Stille coupling reaction with this compound is resulting in a low yield of the desired product, and I am observing several byproducts. What are the common byproducts, and how can I minimize their formation?
Answer:
Low yields in the Stille coupling of this compound are often attributed to competing side reactions. The three most common byproducts are:
-
Homocoupling of the Organostannane: This results in the formation of an R-R dimer from your organostannane reagent. This is a major side reaction that can significantly reduce the amount of organostannane available for the cross-coupling.[1][2]
-
Protodestannylation/Dehalogenation: This involves the replacement of the tin moiety on the organostannane or the bromine on this compound with a hydrogen atom, leading to the formation of R-H and the corresponding dehalogenated starting material.
-
Isomerization of the Double Bond: While the Stille reaction is generally stereospecific, harsh reaction conditions can sometimes lead to isomerization of the double bond in the product.[1]
To minimize the formation of these byproducts and improve the yield of your desired product, consider the following troubleshooting steps:
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst, which can promote homocoupling.
-
Anhydrous Solvents: Use anhydrous and degassed solvents to avoid protodestannylation.
-
-
Choice of Catalyst and Ligands:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the reductive elimination step, favoring the desired cross-coupling over side reactions.
-
-
Use of Additives:
-
Copper(I) Iodide (CuI): The addition of CuI as a co-catalyst can significantly enhance the reaction rate and suppress homocoupling.[3] It is believed to act as a scavenger for free ligands that can inhibit the reaction.
-
Cesium Fluoride (CsF) or Lithium Chloride (LiCl): These salts can also accelerate the transmetalation step and improve yields. The synergistic effect of CuI and CsF has been reported to be highly effective.
-
Below is a troubleshooting workflow to help you identify and address the source of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Stille coupling of this compound?
A1: The most frequently observed byproducts are the homocoupled product of the organostannane (R-R), the protodestannylated organostannane (R-H), and the dehalogenated starting material (bromoethylene or ethylene).[1][2]
Q2: How can I suppress the homocoupling of my organostannane reagent?
A2: Homocoupling can be minimized by:
-
Adding a copper(I) iodide (CuI) co-catalyst.[3]
-
Using bulky and electron-rich phosphine ligands on the palladium catalyst.
-
Ensuring the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.
-
Optimizing the reaction temperature, as higher temperatures can sometimes favor homocoupling.
Q3: I am observing significant dehalogenation of my this compound starting material. What is the cause and how can I prevent it?
A3: Dehalogenation, or more accurately hydrodehalogenation, is often caused by the presence of water or other protic sources in the reaction mixture. To prevent this:
-
Use anhydrous and thoroughly degassed solvents.
-
Ensure all glassware is flame-dried or oven-dried before use.
-
The choice of solvent can also play a role; sometimes switching from a polar aprotic solvent like DMF to a nonpolar solvent like toluene (B28343) can reduce dehalogenation.
Q4: Can the stereochemistry of the this compound be affected during the reaction?
A4: The Stille coupling is known for its high stereospecificity, meaning the stereochemistry of the double bond is typically retained in the product.[1] However, under harsh conditions such as prolonged reaction times or high temperatures, isomerization can occur. If you are observing a loss of stereochemistry, consider lowering the reaction temperature and monitoring the reaction closely to avoid unnecessarily long reaction times.
Data Presentation
While specific quantitative data for the Stille coupling of this compound is not extensively available in a single comparative study, the following table summarizes the qualitative effects of various reaction parameters on the formation of common byproducts based on established principles for vinyl halides.
| Parameter | Variation | Effect on Homocoupling | Effect on Dehalogenation | Effect on Desired Product Yield |
| Catalyst Ligand | Bulky, electron-rich | Decreased | Generally Decreased | Increased |
| Less bulky (e.g., PPh₃) | Increased | Can be higher | Decreased | |
| Additive | CuI | Significantly Decreased | No direct effect | Significantly Increased |
| LiCl / CsF | May decrease | No direct effect | Increased | |
| Solvent | Toluene | Generally Lower | Generally Lower | Good |
| DMF / Dioxane | Can be higher | Can be higher | Variable | |
| Atmosphere | Inert (Ar, N₂) | Minimized | Minimized | Maximized |
| Air | Increased | Increased | Decreased | |
| Temperature | Lower | Decreased | Decreased | May require longer reaction times |
| Higher | Increased | Increased | Faster reaction, but more byproducts |
Experimental Protocols
The following are generalized protocols for the mono- and double-Stille coupling of this compound. These should be considered as a starting point and may require optimization for specific substrates.
Mono-arylation of this compound:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
If using, add the co-catalyst (e.g., CuI, 0.1-0.2 eq).
-
Add the organostannane (0.9-1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Double-arylation of this compound:
-
Follow steps 1-3 from the mono-arylation protocol, potentially increasing the palladium catalyst loading (0.05-0.1 eq).
-
Add the organostannane (2.2-2.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to a potentially higher temperature (e.g., 110-120 °C) and stir for 24-48 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Reaction Pathways
The following diagram illustrates the desired Stille coupling pathway versus the common side reactions.
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 1,2-Dibromoethylene
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving 1,2-dibromoethylene (B146495). Given that this compound is a challenging substrate for this reaction, this document offers strategies for optimization based on established principles for Suzuki couplings of vinyl halides.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no conversion of my this compound starting material?
A1: Low conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the reactivity of the C-Br bond and the stability of the catalytic system. Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. Bulky, electron-rich phosphine (B1218219) ligands are often essential for facilitating the oxidative addition step with less reactive vinyl bromides.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step. This process is highly dependent on the choice of base and solvent. The base must be strong enough to form the boronate species, which is more reactive in transmetalation.
-
Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A careful balance is necessary.
-
Poor Reagent Quality: Impurities in the this compound, boronic acid, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately degassed.
Q2: My reaction is producing a complex mixture of products, including mono- and di-substituted compounds, as well as several byproducts. How can I improve the selectivity?
A2: A complex product mixture is a common issue with di-halogenated substrates. To improve selectivity for either mono- or di-substitution, consider the following:
-
Stoichiometry: To favor mono-substitution, use a slight excess of this compound relative to the boronic acid (e.g., 1.2-1.5 equivalents). For di-substitution, an excess of the boronic acid (e.g., 2.2-2.5 equivalents) is required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-arylation. To achieve di-substitution, longer reaction times and potentially higher temperatures may be necessary.
-
Catalyst and Ligand Choice: Some catalyst systems may exhibit higher selectivity. Screening different ligands can be beneficial.
Q3: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst can sometimes reduce the amount of initial Pd(II) species.
Q4: Protodeboronation seems to be a major side reaction in my experiment. How can I mitigate this?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of water and a strong base, especially at elevated temperatures. To reduce protodeboronation:
-
Use of Boronic Esters: Pinacol (B44631) or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: If feasible for your specific substrates, using anhydrous solvents and bases can significantly reduce this side reaction.
-
Choice of Base: Weaker bases or fluoride-based bases (e.g., KF, CsF) can sometimes be effective while minimizing protodeboronation.
-
Minimize Reaction Time and Temperature: Use the mildest conditions that still afford a reasonable reaction rate.
Troubleshooting Guide: Low Yield Checklist
| Observation | Potential Cause | Recommended Action |
| No or Low Conversion | Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst. - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Ineffective Base | - Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered for better solubility and reactivity. | |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10 °C. | |
| Mixture of Products | Incorrect Stoichiometry | - For mono-substitution, use 1.2-1.5 eq. of this compound. - For di-substitution, use 2.2-2.5 eq. of boronic acid. |
| Reaction Time | - Monitor the reaction closely by TLC or GC/MS and stop it once the desired product is maximized. | |
| Significant Homocoupling | Presence of Oxygen | - Improve degassing technique (freeze-pump-thaw). - Ensure a leak-proof reaction setup under a positive inert gas pressure. |
| Significant Protodeboronation | Boronic Acid Instability | - Use a more stable boronic ester (e.g., pinacol ester). - Employ anhydrous conditions where possible. |
| Harsh Basic Conditions | - Screen milder bases (e.g., K₂CO₃, KF). - Reduce reaction temperature and time. |
Experimental Protocols
The following are generalized starting protocols for the Suzuki-Miyaura coupling of this compound. Note: These protocols are intended as a starting point and will likely require optimization for your specific arylboronic acid.
Protocol 1: Mono-Arylation of this compound
Materials:
-
This compound (as a mixture of E/Z isomers or a specific isomer) (1.2 equiv.)
-
Arylboronic acid (1.0 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.)
-
Degassed Toluene/Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Add the degassed toluene/water solvent mixture to the Schlenk flask containing the reagents.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (or when the desired conversion is reached), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Di-Arylation of this compound
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Follow the setup procedure as in Protocol 1, using the reagents listed above.
-
Prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in degassed 1,4-dioxane.
-
Add the degassed dioxane/water solvent mixture to the main reaction flask.
-
Add the catalyst solution.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate. This may require a longer reaction time (12-24 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the catalytic cycle is crucial for effective troubleshooting. Each step presents potential pitfalls that can lead to low yields.
Technical Support Center: Purification of 1,2-Dibromoethylene from Tin Residues
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the purification of 1,2-dibromoethylene (B146495) from reaction mixtures containing organotin or tin salt residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing organotin residues from a reaction mixture containing this compound?
A1: Several effective methods exist for removing toxic and often difficult-to-separate organotin impurities. The most common strategies include:
-
Aqueous Wash with Potassium Fluoride (B91410) (KF): This method relies on the high affinity of fluoride ions for tin, forming insoluble organotin fluorides (e.g., Bu₃SnF) that precipitate out of the organic phase and can be removed by filtration.[1][2]
-
Column Chromatography: Using a modified stationary phase, such as silica (B1680970) gel treated with potassium carbonate (K₂CO₃) or triethylamine (B128534), can effectively trap polar organotin compounds while allowing the desired product to elute.[1][3]
-
Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution (e.g., 5% oxalic acid or HCl) can protonate and extract basic tin species into the aqueous phase.[1][4]
-
Chemical Conversion: Unreacted tin hydrides or distannanes can be converted to tin halides by adding iodine (I₂). The resulting tin halides are more polar and easier to remove with a subsequent KF wash or chromatography.[1][2]
Q2: I performed a potassium fluoride (KF) wash, but an insoluble white precipitate formed at the interface, making separation difficult. What should I do?
A2: The formation of a white precipitate, typically tributyltin fluoride (Bu₃SnF), is expected and is the goal of the KF wash.[1] If this precipitate forms an emulsion or prevents clean separation in a separatory funnel, the entire mixture (both organic and aqueous layers) should be filtered through a pad of Celite or diatomaceous earth. The filtrate can then be returned to the separatory funnel for proper layer separation.[1][2]
Q3: How can I assess the purity of my this compound and confirm the removal of tin residues?
A3: To confirm the purity of this compound and the absence of tin residues, a combination of analytical techniques is recommended:
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage purity of volatile compounds like this compound and can separate it from many organic impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound isomers and detect the presence of organotin impurities, which have characteristic signals (e.g., satellites from tin coupling).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring extremely low levels of tin, ICP-MS is the gold standard for quantifying trace metal contamination down to parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Q4: My this compound seems to be degrading during column chromatography on silica gel. What are the likely causes and solutions?
A4: this compound, like other halogenated alkenes, can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or isomerization.[6][7] To mitigate this, consider the following:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the column slurry with an eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina (B75360) or Florisil.[6]
-
Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Tin Removal After KF Wash | Insufficient KF was used, or the washing was not vigorous enough. The specific organotin species is less reactive towards KF. | Increase the number of KF washes (2-3 times is typical).[1] Shake the separatory funnel vigorously for at least one minute per wash.[2] Consider adding I₂ to the crude mixture before the KF wash to convert all tin species to more easily removed tin halides.[1] |
| Low Product Yield After Purification | The product is being trapped in the precipitated tin fluoride. The product is partially water-soluble or volatile. The product is degrading on the chromatography column. | After filtering the tin precipitate, wash the filter cake thoroughly with the organic solvent to recover any trapped product. Minimize the volume of aqueous washes and ensure the organic phase is properly dried. Use a deactivated stationary phase (e.g., neutralized silica) for chromatography.[7] |
| Product Co-elutes with Impurities | The chosen solvent system for chromatography lacks sufficient resolving power. The column was overloaded with crude material. | Re-optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve better separation (aim for an Rf of 0.2-0.4 for the product).[7] Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.[8] |
| Reaction Mixture is an Emulsion | High concentration of salts or polar byproducts. | Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through a pad of Celite.[2] |
Purification Method Performance
The following table summarizes the reported effectiveness of various methods for removing organotin residues.
| Purification Method | Typical Efficiency / Final Tin Level | Key Advantages | Considerations |
| Aqueous KF Wash | Reduces tin to ~1% w/w | Simple, inexpensive, and effective for bulk removal.[3] | May form emulsions.[1] Not always sufficient to reach ppm levels. |
| Chromatography on K₂CO₃/Silica Gel (10% w/w) | < 15 ppm | Highly effective, can be performed on the concentrated crude mixture.[3] | Requires preparation of the stationary phase and standard chromatography setup. |
| Chromatography on Silica Gel with Triethylamine | Highly effective | Simple to implement by adding triethylamine to the eluent.[2] | The basic conditions may not be suitable for all target compounds. |
| Acidic Aqueous Extraction (e.g., Oxalic Acid) | Variable | Effective for certain types of tin compounds.[4] | The acidic conditions can degrade sensitive products like this compound. A preliminary stability test is advised. |
Experimental Protocols
Protocol 1: Purification via Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium (B1175870) chloride to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel vigorously for at least one minute.[2]
-
Precipitate Removal: An insoluble white precipitate of organotin fluoride may form.[1] If this occurs, filter the entire mixture through a pad of Celite to remove the solid. Return the filtrate to the separatory funnel.[2]
-
Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary (e.g., by distillation or chromatography).
Protocol 2: Purification by Chromatography with K₂CO₃-Treated Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[3]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the this compound from the immobilized organotin impurities.
Process Flow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. sdlookchem.com [sdlookchem.com]
- 4. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Stereoselectivity in the Heck Reaction of 1,2-Dibromoethylene
Welcome to the technical support center for the Heck reaction of 1,2-dibromoethylene (B146495). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the stereoselectivity of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction of this compound, focusing on controlling the E/Z stereoselectivity of the resulting substituted alkenes.
Issue 1: Poor E/Z Selectivity (Formation of Isomeric Mixtures)
-
Question: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
-
Answer: Poor stereoselectivity is a common challenge and can be influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical in determining the stereochemical outcome. Bulky, electron-rich phosphine ligands often favor the formation of the E-isomer.
-
Recommendation: Screen different phosphine ligands. For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to promote high E-selectivity. In a study on the Heck reaction of 4-iodoanisole (B42571) with cinnamaldehyde, a related 1,2-disubstituted alkene, tert-Bu3P.HBF4 gave the highest E:Z ratio of 1:0.08.[1]
-
-
Base Selection: The nature and strength of the base can significantly impact the reaction pathway and, consequently, the stereoselectivity.
-
Recommendation: If you are using a strong, sterically hindered amine base and observing poor selectivity, consider switching to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc). The choice of base can influence whether the reaction proceeds through a neutral or cationic pathway, which in turn affects selectivity.
-
-
Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates in the catalytic cycle.
-
Recommendation: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and generally provide good results. For reactions with 1,2-disubstituted alkenes, polyethylene (B3416737) glycol (PEG) has been shown to be an effective solvent.[1] Experiment with different solvents to find the optimal medium for your specific substrate combination.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the product.
-
Recommendation: Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity.
-
-
Catalyst System: While various palladium sources can be used, their combination with the ligand is key.
-
Recommendation: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. Ensure your catalyst and ligand are of high purity.
-
-
Issue 2: Low or No Conversion
-
Question: My reaction is not proceeding, or the conversion is very low. What should I check?
-
Answer: Low conversion can be due to several factors, from reagent quality to reaction conditions.
-
Catalyst Activity: The palladium catalyst may be inactive or deactivated.
-
Recommendation: Ensure your palladium source is fresh and has been stored correctly. Catalyst deactivation can sometimes be observed by the formation of palladium black. Using more robust ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can help stabilize the catalyst. Increasing the catalyst loading may also improve conversion, but this should be done judiciously.
-
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.
-
Recommendation: Use freshly distilled and degassed solvents. Ensure your this compound and aryl halide are pure.
-
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive aryl halides (e.g., chlorides or bromides with electron-donating groups).
-
Recommendation: Incrementally increase the reaction temperature. Microwave heating can sometimes be effective in driving difficult reactions to completion in shorter times.
-
-
Base Stoichiometry and Strength: An insufficient amount or an inappropriate base can stall the reaction.
-
Recommendation: Ensure you are using at least a stoichiometric amount of base, and often a slight excess is beneficial. The base must be strong enough to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which isomer of this compound, (E) or (Z), should I use to obtain the (E)-stilbene product?
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A1: The Heck reaction is generally stereoretentive with respect to the vinyl halide. This means that starting with (E)-1,2-dibromoethylene will predominantly yield the (E)-stilbene product, and starting with (Z)-1,2-dibromoethylene will favor the (Z)-stilbene product. However, isomerization can occur under certain reaction conditions, so optimization is still necessary to achieve high stereoselectivity.
-
-
Q2: What is the role of the phosphine ligand in controlling stereoselectivity?
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A2: The phosphine ligand coordinates to the palladium center and influences its steric and electronic properties. Bulky ligands can create a sterically crowded environment around the palladium, which can favor specific transition states that lead to the formation of one stereoisomer over the other. Electron-donating ligands can increase the electron density on the palladium, affecting its reactivity and the stability of intermediates in the catalytic cycle.
-
-
Q3: Can I perform a double Heck reaction on this compound to synthesize a tetrasubstituted alkene?
-
A3: Yes, a sequential double Heck reaction is possible. The first coupling is typically faster and more selective. The second coupling will be on a more sterically hindered vinyl bromide, which may require more forcing conditions (higher temperature, longer reaction time, and a more active catalyst system). Careful optimization is necessary to achieve good yields and control the stereochemistry of the final product.
-
-
Q4: How does the choice of the aryl halide affect the reaction?
-
A4: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides are the most reactive and typically require milder conditions. Aryl bromides are also commonly used, while aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems. The electronic properties of the aryl halide also play a role; electron-withdrawing groups on the aromatic ring generally increase the rate of oxidative addition, the first step in the catalytic cycle.
-
Data Presentation: Factors Influencing E/Z Selectivity
The following table summarizes the effect of different reaction parameters on the E/Z selectivity of the Heck reaction with 1,2-disubstituted alkenes, which can be used as a guideline for optimizing reactions with this compound.
| Parameter | Condition | Observed E:Z Ratio | Reference |
| Ligand | tert-Bu3P.HBF4 | 1 : 0.08 | [1] |
| PCy₃ | 1 : 0.24 | [1] | |
| Solvent | PEG-400 | High Yield, Mixture of E:Z | [1] |
| DMF | Good Yield, Mixture of E:Z | [1] | |
| Aryl Halide Substituent | 4-Methoxy (electron-donating) on stilbene | 83 : 17 | [2] |
| 4-Nitro (electron-withdrawing) on stilbene | Lower regioselectivity | [2] |
Experimental Protocols
General Protocol for Optimizing Stereoselectivity in the Heck Reaction of (E)-1,2-Dibromoethylene with an Aryl Halide
This protocol provides a starting point for the optimization of reaction conditions to achieve high E-selectivity.
Materials:
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(E)-1,2-Dibromoethylene
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Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
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Phosphine ligand (e.g., P(o-tolyl)₃, tert-Bu3P.HBF4)
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Base (e.g., K₂CO₃, NaOAc, Et₃N)
-
Anhydrous solvent (e.g., DMF, NMP, PEG-400)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
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Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.5 - 2.5 equivalents), the aryl halide (1.0 equivalent), and the anhydrous, degassed solvent.
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Substrate Addition: Add (E)-1,2-dibromoethylene (1.2 - 2.0 equivalents) to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the consumption of starting materials and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired stereoisomer.
-
Analysis: Characterize the product by ¹H NMR to determine the E/Z ratio.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: Workflow for troubleshooting poor stereoselectivity.
References
preventing homocoupling in Sonogashira reactions of 1,2-dibromoethylene
Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the Sonogashira coupling of 1,2-dibromoethylene (B146495), with a specific focus on preventing undesired alkyne homocoupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with this compound?
A: Homocoupling, often referred to as Glaser coupling, is a common side reaction where two terminal alkyne molecules react with each other to form a symmetric diyne.[1] This is an undesired process as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1] When using this compound, which has two reactive sites, this side reaction can significantly lower the efficiency of both mono- and di-alkynylation steps.[2]
Q2: What are the primary causes of alkyne homocoupling?
A: The primary causes of homocoupling are the copper(I) co-catalyst and the presence of oxygen.[1][3] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[1][4]
Q3: What is the most effective general strategy to prevent homocoupling?
A: The most effective strategies involve rigorously excluding oxygen and/or employing copper-free reaction conditions.[1] Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[1][3] Additionally, numerous copper-free Sonogashira protocols have been developed specifically to circumvent the Glaser coupling pathway.[5][6][7]
Q4: Can the choice of palladium catalyst and ligand affect homocoupling?
A: Yes. The choice of ligand on the palladium catalyst is critical. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[8][9] These ligands can promote the formation of highly reactive, monoligated Pd(0) species that facilitate the desired cross-coupling pathway, making it kinetically more favorable than the competing homocoupling reaction.[9]
Q5: How do the base and solvent influence the extent of homocoupling?
A: The base and solvent system is crucial. The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions.[10] Amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are common.[11] The solvent must be anhydrous and thoroughly degassed. Using less polar solvents may also help mitigate some side reactions.[10]
Troubleshooting Guide: Preventing Homocoupling with this compound
This guide addresses specific issues you may encounter.
Problem: My primary product is the homocoupled diyne, with little to no desired product formed.
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Oxygen promotes the oxidative dimerization of copper acetylides.[4] Ensure all solvents and liquid reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon) for an extended period.[4] Use flame-dried glassware and maintain a positive pressure of inert gas throughout the entire experiment.[3] |
| High Copper(I) Catalyst Loading | While catalytic, excessive amounts of copper(I) can accelerate the rate of homocoupling.[4] Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount (e.g., 1-5 mol%). |
| Slow Cross-Coupling Rate | If the desired cross-coupling with this compound is slow, the alkyne has more opportunity to homocouple.[4] This can be due to an inactive palladium catalyst or the inherent reactivity of the substrate. Consider switching to a more active palladium precatalyst or a more suitable ligand to accelerate the cross-coupling step.[9] |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[3] Employ a slow addition protocol for the terminal alkyne using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[3][10] |
Problem: The reaction is very slow, and homocoupling becomes the major pathway over time.
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | A black precipitate ("palladium black") indicates catalyst decomposition.[11] Ensure your palladium source is fresh and the phosphine ligands have not been oxidized. Use of air-stable palladium precatalysts can ensure the efficient in situ generation of the active Pd(0) species.[9][12] |
| Sub-optimal Temperature | While high temperatures can sometimes increase homocoupling, a temperature that is too low will slow the desired cross-coupling reaction, allowing the side reaction to dominate.[4] For a less reactive substrate like a vinyl bromide, gentle heating (e.g., 40-80 °C) may be necessary to achieve a reasonable reaction rate.[2][13] |
| Inappropriate Ligand Choice | The ligand may not be suitable for the specific substrates. For challenging couplings, screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, DTBNpP) to find one that promotes efficient oxidative addition and reductive elimination.[8][10][12] |
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting excessive homocoupling.
Caption: A logical workflow for troubleshooting Sonogashira homocoupling.
Quantitative Data Summary
The choice of reaction conditions can dramatically influence the ratio of the desired cross-coupled product to the undesired homocoupled diyne. The following tables provide a comparative summary based on literature data.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Protocol | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| Standard Sonogashira | PdCl₂(PPh₃)₂ (2) | None | TEA | THF | 60 | ~60-80 | ~15-30 |
| Copper-Free | Pd(OAc)₂ (1.5) | t-Bu₂P(p-NMe₂C₆H₄) (3) | K₃PO₄ | Dioxane | 100 | 94 | < 5 |
| Copper-Free (Room Temp) | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 100 | 91 | < 5 |
Data compiled from representative copper-free protocols.[10] Actual yields are substrate-dependent.
Table 2: Influence of Ligand and Base in Copper-Free Systems
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ (1.5) | t-Bu₂P(p-NMe₂C₆H₄) (3) | K₃PO₄ | Dioxane | 100 | 94 |
| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ (0.01) | None | DABCO | DMF | RT | 98 |
| 4-Bromoanisole | 1-Octyne | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 100 | 91 |
| 3-Chloropyridine | TMS-acetylene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 88 |
This table illustrates the versatility of copper-free systems with various substrates and conditions, achieving high yields where homocoupling is minimized.[10]
Catalytic Cycles and Experimental Workflow
Sonogashira Catalytic Cycle vs. Competing Glaser Homocoupling
The diagram below illustrates the desired palladium-catalyzed cross-coupling cycle and the competing copper-catalyzed homocoupling pathway that must be suppressed.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Experimental Workflow for Suppressing Homocoupling
This workflow provides a visual guide to the key steps in setting up a Sonogashira reaction designed to minimize unwanted side reactions.
Caption: General experimental workflow for a Sonogashira reaction.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely avoid copper-mediated Glaser coupling.[3]
-
Reagent Preparation : Ensure all solvents (e.g., toluene, dioxane) are anhydrous and have been thoroughly degassed. All solid reagents should be of high purity and dried in a vacuum oven if necessary.
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition : Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.) and the anhydrous, degassed solvent (5-10 mL).
-
Reaction Execution : Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 equiv. for mono-coupling or 2.4 equiv. for di-coupling) slowly via syringe pump over 2-4 hours. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup and Purification : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol uses a copper co-catalyst but minimizes homocoupling through procedural controls.
-
Degassing and Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%). Seal the flask, then evacuate and backfill with high-purity argon three times.
-
Solvent and Base Addition : Add freshly distilled and degassed solvent (e.g., THF, 10 mL) and base (e.g., triethylamine, 5 mL) via syringe under a positive argon flow.[1]
-
Slow Alkyne Addition : Add the terminal alkyne (1.1 equiv. for mono-coupling) to a separate gas-tight syringe and place it in a syringe pump. Add the alkyne to the reaction mixture at a very slow rate (e.g., 0.2 mL/hour).
-
Reaction and Monitoring : Stir the mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Workup : Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the product by column chromatography.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
stability of 1,2-dibromoethylene under basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of 1,2-dibromoethylene (B146495) in basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its isomers?
A1: this compound, also known as acetylene (B1199291) dibromide, is a dihalogenated alkene with the chemical formula C₂H₂Br₂.[1][2][3] It exists as two geometric stereoisomers: cis (Z) and trans (E).[1][4] The restricted rotation around the carbon-carbon double bond locks the bromine atoms into position, leading to these distinct isomers.[4] Both isomers are typically colorless liquids.[1] Commercially, it is often sold as a mixture of both cis and trans isomers.[5]
Q2: What is the primary reaction of this compound under basic conditions?
A2: The primary reaction of this compound with a base is dehydrobromination, which is an elimination reaction. In this process, a hydrogen atom and a bromine atom are removed from the molecule to form a carbon-carbon triple bond, yielding bromoacetylene as the main product. Stronger bases are typically used to facilitate this transformation.
Q3: Can the E/Z isomers of this compound interconvert under basic conditions?
A3: While the carbon-carbon double bond has restricted rotation, isomerization between the E and Z forms can be facilitated under certain conditions, such as photodissociation which can lead to radical intermediates with a low barrier to isomerization.[6] While less common, strong basic conditions could potentially promote isomerization through various mechanisms, although direct evidence is not prevalent in the provided results. It is a possibility to consider if unexpected isomer ratios are observed in the product.
Q4: What are potential side reactions when using this compound with strong bases?
A4: With very strong bases (e.g., sodium amide), a second dehydrobromination can occur, leading to the formation of acetylene from the bromoacetylene intermediate.[7] Other potential side reactions can include nucleophilic substitution or polymerization, depending on the specific base, solvent, and temperature conditions used.
Q5: What are the recommended storage and handling procedures for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light, as it can gradually decompose upon exposure to air or moisture.[8] It is classified as toxic and corrosive.[1] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, and work in a chemical fume hood.[9]
Troubleshooting Guide
Problem: My dehydrobromination reaction is showing low or no yield of bromoacetylene.
| Possible Cause | Troubleshooting Step |
| Insufficient Base Strength | The base may not be strong enough to efficiently abstract a proton. Consider using a stronger base (e.g., moving from KOH to an alkoxide like potassium tert-butoxide). |
| Low Reaction Temperature | Elimination reactions often require elevated temperatures to proceed at a reasonable rate. Try gradually increasing the reaction temperature while monitoring for product formation and potential side reactions. |
| Inappropriate Solvent | The solvent plays a crucial role. Ensure the solvent is compatible with the base and reactants and can facilitate the desired reaction pathway. Aprotic solvents are often preferred for elimination reactions. |
| Degraded Starting Material | This compound can decompose over time.[8] Verify the purity of your starting material using techniques like NMR or GC. If necessary, purify it by distillation before use. |
Problem: I am observing the formation of acetylene and other unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Base is Too Strong or in Excess | A very strong base or a large excess can promote a second elimination from the bromoacetylene product to form acetylene.[7] Reduce the stoichiometry of the base or switch to a slightly weaker base. |
| High Reaction Temperature | Excessive heat can lead to decomposition and the formation of various side products. Lower the reaction temperature and monitor the reaction progress more closely. |
| Contaminants in the Reaction | Water or other nucleophilic contaminants can lead to substitution reactions or other undesired pathways. Ensure all glassware is dry and reagents are anhydrous. |
Visualizations
Reaction Pathway: Dehydrobromination of this compound
Caption: Dehydrobromination of this compound to bromoacetylene.
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low yield reactions.
E/Z Isomerization of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 540-49-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. How would you prepare acetylene from 1, 2-dibromoethane [allen.in]
- 8. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Palladium Catalyst Removal in 1,2-Dibromoethylene Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 1,2-dibromoethylene (B146495) coupling reactions.
Troubleshooting Guide
Palladium-catalyzed cross-coupling reactions are pivotal in synthetic chemistry; however, the removal of the palladium catalyst post-reaction is a critical step, especially in the synthesis of active pharmaceutical ingredients (APIs). Below is a guide to address common challenges encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| High levels of palladium remain after filtration. | Heterogeneous catalyst particles are too fine: The palladium on carbon or other solid support may be passing through the filter medium. | - Use a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE).- Employ a thicker Celite® pad (1-2 cm) for filtration and ensure it is well-packed.[1] |
| Soluble palladium species are present: The catalyst may have leached from the solid support or a homogeneous catalyst was used. | - Switch to a method suitable for soluble palladium, such as using a scavenger, activated carbon, or chromatography.[1] | |
| Palladium scavenger is not effective. | Incorrect scavenger selection: The scavenger may not be appropriate for the oxidation state of the palladium species (Pd(0) vs. Pd(II)). | - Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea). Thiol-based scavengers are often effective for Pd(II).[2] |
| Insufficient amount of scavenger: The quantity of scavenger is not enough to bind all the palladium. | - Increase the equivalents of the scavenger. A common starting point is 5 equivalents relative to the palladium catalyst.[2] | |
| Suboptimal reaction conditions: Time and temperature can affect scavenger efficiency. | - Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating may improve performance.[2] | |
| Product loss during purification. | Non-specific binding to activated carbon: The product may be adsorbing to the surface of the activated carbon along with the palladium. | - Optimize the amount of activated carbon used; start with a smaller quantity.- Experiment with different solvents to minimize product binding while maintaining effective palladium removal.[2] |
| Product co-precipitation with the scavenger: The product may be physically entrapped or have an affinity for the scavenger. | - After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[2] | |
| Difficulty in separating the product from palladium species by chromatography. | Similar polarities: The product and palladium complexes may have similar retention factors on silica (B1680970) gel. | - Optimize the solvent system for column chromatography to maximize separation.- Consider using a scavenger to remove the bulk of the palladium before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from coupling reactions?
The most common methods for palladium removal can be categorized as follows:
-
Filtration: Effective for heterogeneous catalysts (e.g., palladium on carbon). The reaction mixture is passed through a filter aid like Celite® to remove the solid catalyst.[3]
-
Scavenging: This involves adding a reagent (scavenger) that selectively binds to the palladium, forming a complex that can be easily removed by filtration. Common scavengers are silica-based or polymer-bound and often contain functional groups like thiols, amines, or thioureas.[4][5]
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Activated Carbon Treatment: Activated carbon can adsorb palladium species from the reaction mixture. The carbon is then removed by filtration.[2]
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Chromatography: Column chromatography is a standard purification technique that can separate the desired product from palladium residues.[3]
-
Crystallization: In some cases, crystallization of the final product can effectively leave palladium impurities behind in the mother liquor.[6]
Q2: How do I select the appropriate scavenger for my this compound coupling reaction?
The choice of scavenger depends on several factors:
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Oxidation state of palladium: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[1]
-
Solvent system: Ensure the scavenger is compatible with your reaction solvent.
-
Nature of the product: The functional groups on your product should not react with the scavenger.
-
Screening: It is highly recommended to perform a small-scale screen of a few different scavengers to identify the most effective one for your specific reaction.[2]
Q3: What are the acceptable limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies have strict limits for heavy metal impurities in APIs. According to the United States Pharmacopeia (USP), the permitted daily exposure to palladium is 100 µg per day.[7] This often translates to a concentration limit of around 10 ppm in the final API.[7][8]
Q4: Can you provide a general protocol for using a palladium scavenger?
A general procedure for using a solid-supported palladium scavenger is as follows:
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Selection: Choose a scavenger based on the likely oxidation state of the palladium and the solvent system.
-
Addition: Add the scavenger (typically 5-10 wt% relative to the crude product) to the reaction mixture after the coupling reaction is complete.[2]
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Stirring: Stir the mixture at room temperature or slightly elevated temperature for a recommended period, often between 1 and 16 hours.[2][4]
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Monitoring: Periodically take aliquots to monitor the removal of palladium.
-
Filtration: Once the palladium removal is complete, filter off the scavenger.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and washings, and remove the solvent.
Q5: Are there any non-chromatographic methods to remove palladium that are scalable for industrial production?
Yes, several non-chromatographic methods are suitable for large-scale production:
-
Scavenging: Using solid-supported scavengers is a highly scalable method as it only requires stirring and filtration.[9]
-
Activated Carbon Treatment: This is a cost-effective and scalable method, though it may require optimization to prevent product loss.[2]
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude product from the this compound coupling reaction in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2]
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]
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Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 2: Palladium Removal using a Solid-Supported Thiol Scavenger
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Completion of Reaction: Ensure the this compound coupling reaction has gone to completion.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the reaction mixture. The amount will depend on the specific scavenger and the amount of palladium used.
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Stirring: Stir the mixture at room temperature for 4-16 hours.
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Filtration: Filter the mixture to remove the solid-supported scavenger.
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Washing: Wash the scavenger with the reaction solvent to recover the product.
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Work-up: Proceed with the standard aqueous work-up and solvent removal to isolate the purified product.
Visualizations
Caption: A workflow for selecting a palladium removal method.
Caption: Mechanism of palladium removal using a thiol-based scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Commercial 1,2-Dibromoethylene
The previous search has provided a solid foundation. I've gathered information on safety precautions for handling 1,2-dibromoethane (B42909) (a related compound, so the precautions will be similar and need to be adapted), detailed procedures for fractional distillation, and some information on GC-MS analysis of 1,2-dibromoethane. I also found resources on using sodium bisulfite for purifying aldehydes, which might be adaptable for removing certain types of impurities. However, there are still gaps. I need more specific information on:
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The typical impurities found specifically in commercial 1,2-dibromoethylene (B146495), not just related compounds. This is crucial for creating a targeted troubleshooting guide.
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Detailed, step-by-step protocols for chemical washing of this compound, including reagent concentrations and reaction times. The information on sodium bisulfite is for aldehydes, so I need to confirm if it's applicable or find alternatives.
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Quantitative data on the purity of commercial this compound and the expected purity after applying different purification methods.
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Specific GC-MS and NMR parameters for analyzing this compound and its potential impurities. I have some general information, but more targeted data is needed.
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I still need to find information that will allow me to create the troubleshooting guide and the FAQs in a question-and-answer format.
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A definitive list of common impurities in commercial this compound. The information I have is mostly for 1,2-dibromoethane.
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Detailed, step-by-step protocols for the chemical washing of this compound. The patent provides a general idea but lacks the specific concentrations, volumes, and procedural steps needed for a lab protocol.
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Quantitative data on the expected purity of commercial this compound and the effectiveness of different purification methods.
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More specific GC-MS and NMR parameters tailored to the analysis of this compound and its potential impurities. I need this to create the data tables and troubleshooting guides.
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Information that can be directly used to formulate the FAQs and troubleshooting questions and answers.
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This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically a mixture of the (E)- and (Z)-isomers.[1] Impurities can arise from the synthesis process, which often involves the bromination of acetylene, or from degradation over time.[1] Common impurities include unreacted starting materials, byproducts like vinyl bromide and tribromoethylene, and acidic impurities such as hydrogen bromide (HBr). The product can also undergo slow decomposition in the presence of air, moisture, or light.
Q2: How can I qualitatively assess the purity of my this compound before purification?
A2: A simple method is to check for discoloration. Pure this compound is a colorless liquid. A yellow or brownish tint can indicate the presence of dissolved bromine or other degradation products. You can also perform a simple chemical test for acidity by shaking a small sample with water and measuring the pH of the aqueous layer. An acidic pH suggests the presence of HBr. For a more detailed assessment, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What is the recommended method for removing acidic impurities from this compound?
A3: Washing the commercial product with a mild aqueous base is an effective method for removing acidic impurities like HBr. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This should be followed by a wash with water to remove any remaining base and salts, and then a wash with brine to aid in the removal of water.
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a cool, dark place in a tightly sealed container to protect it from light and moisture, which can cause decomposition. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Troubleshooting Guides
Issue 1: The purified this compound is still yellow.
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Possible Cause: Residual bromine (Br₂) is a common cause of yellow discoloration.
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Solution: Wash the this compound with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the elemental bromine to colorless bromide ions. Follow this with a water wash and then a brine wash before drying.
Issue 2: The recovery yield after fractional distillation is low.
-
Possible Cause 1: The distillation is being carried out too quickly, leading to co-distillation of the desired product with lower-boiling impurities or loss of product with higher-boiling fractions.
-
Solution 1: Slow down the distillation rate. Use a fractionating column with a higher number of theoretical plates and maintain a low and steady distillation rate to ensure proper separation.
-
Possible Cause 2: The compound is decomposing at its atmospheric boiling point (around 110 °C).
-
Solution 2: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and minimize thermal decomposition.
Issue 3: GC-MS analysis shows the presence of unknown impurities after purification.
-
Possible Cause: The impurities may not have been effectively removed by the chosen purification method. For example, some neutral organic impurities may have boiling points very close to that of this compound, making them difficult to separate by distillation alone.
-
Solution: Consider using a different purification technique or a combination of methods. For example, if distillation is ineffective, column chromatography over silica (B1680970) gel or alumina (B75360) may provide better separation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Chemical Washing | Simple, fast, and effective for removing acidic impurities and residual bromine. | Not effective for removing other organic impurities with similar solubility. | >98% (removes specific impurities) |
| Fractional Distillation | Effective for separating compounds with different boiling points. | Can lead to thermal decomposition if not performed under vacuum; may not separate azeotropes or impurities with very close boiling points. | >99% |
| Column Chromatography | Can provide high purity by separating compounds based on polarity. | More time-consuming and requires larger volumes of solvents compared to distillation. | >99.5% |
Table 2: Analytical Parameters for Purity Assessment of this compound
| Analytical Method | Parameter | Value/Description |
| GC-MS | Column: | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program: | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | |
| Injector Temperature: | 250 °C | |
| MS Detector: | Scan mode, m/z 40-300 | |
| ¹H NMR | Solvent: | CDCl₃ |
| (Z)-isomer chemical shift: | ~6.4 ppm (singlet) | |
| (E)-isomer chemical shift: | ~6.8 ppm (singlet) | |
| ¹³C NMR | Solvent: | CDCl₃ |
| (Z)-isomer chemical shift: | ~110 ppm | |
| (E)-isomer chemical shift: | ~107 ppm |
Experimental Protocols
Protocol 1: Purification of this compound by Chemical Washing and Fractional Distillation
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Initial Wash: In a separatory funnel, wash the commercial this compound with an equal volume of 5% aqueous sodium thiosulfate solution. Shake well and allow the layers to separate. Discard the aqueous layer.
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Acid Removal: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Discard the aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water. Discard the aqueous layer.
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Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water. Discard the aqueous layer.
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Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride). Swirl the flask and let it stand for at least 30 minutes.
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Filtration: Filter the dried this compound to remove the drying agent.
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Fractional Distillation: Set up a fractional distillation apparatus. It is recommended to perform the distillation under reduced pressure to prevent thermal decomposition. Collect the fraction that distills at the correct boiling point for this compound (the boiling point will depend on the pressure).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Regioselectivity in Reactions with 1,2-Dibromoethylene
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to improve the regioselectivity of cross-coupling reactions involving (E)- and (Z)-1,2-dibromoethylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing which C-Br bond of 1,2-dibromoethylene (B146495) reacts first in a cross-coupling reaction?
A1: The regioselectivity of mono-functionalization of this compound is primarily governed by a combination of steric and electronic factors, which can be modulated by the choice of catalyst, ligands, solvent, and reaction temperature.[1] Generally, the first coupling occurs at the more reactive C-Br bond. For substituted 1,2-dibromoalkenes, the reaction often proceeds at the less sterically hindered position. Electronic effects of substituents on the alkene also play a crucial role in determining the reactivity of each C-Br bond.[1][2]
Q2: How does the choice of palladium catalyst and ligand affect regioselectivity?
A2: The catalyst and ligand system is critical for controlling regioselectivity.
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Ligands: Bulky, electron-rich phosphine (B1218219) ligands can increase the reactivity of the palladium catalyst, but may also decrease its ability to differentiate between the two C-Br bonds, potentially leading to lower selectivity or double coupling.[3][4] Conversely, carefully chosen ligands can enhance selectivity by influencing the steric environment around the metal center, favoring oxidative addition at one C-Br position over the other.[5][6] For instance, in some systems, specific ligands can override the substrate's inherent electronic bias.[6]
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Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) can influence the generation of the active Pd(0) species. A highly active catalyst might lead to a faster reaction but with diminished regioselectivity.[3]
Q3: Can the reaction solvent alter the regioselective outcome?
A3: Yes, the solvent can have a profound impact on regioselectivity, particularly in palladium-catalyzed reactions.[7] Polar aprotic solvents like DMF or MeCN can stabilize charged intermediates or transition states differently than nonpolar solvents like toluene (B28343) or THF.[8][9][10] This can lead to a switch in selectivity.[8][10] For example, in Suzuki-Miyaura couplings of certain substrates, polar solvents have been shown to favor reaction at a C-OTf bond over a C-Cl bond, a phenomenon attributed to the stabilization of anionic transition states or solvent coordination to the palladium center.[9][10][11] The choice of solvent can also affect the solubility of reactants and catalyst stability, indirectly influencing the reaction's outcome.[3][12]
Q4: I am observing significant amounts of the di-substituted product. How can I favor mono-substitution?
A4: Formation of the di-substituted product occurs when the second C-Br bond reacts after the initial coupling. To favor mono-substitution, consider the following:
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Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to this compound. A large excess can drive the reaction towards double coupling.[3]
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Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-substituted product is maximized. Lowering the reaction temperature can slow down the second coupling step, which is often more sluggish than the first.[3]
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Catalyst Loading: Use the lowest effective catalyst loading. A lower concentration of the active catalyst can help improve selectivity for the mono-adduct.
Q5: Does the stereochemistry of the this compound starting material ((E) vs. (Z) isomer) affect the reaction?
A5: Yes, the stereochemistry of the starting material is crucial as many cross-coupling reactions are stereospecific, meaning the configuration of the starting alkene is retained in the product.[13] For example, using (E)-1,2-dibromoethylene will typically yield the (E)-alkene product, while the (Z)-isomer will yield the (Z)-product. It is essential to start with a stereochemically pure isomer if a specific product stereochemistry is desired.
Troubleshooting Guide
Issue 1: Poor or No Regioselectivity Your reaction yields a mixture of regioisomers, with the coupling partner added to both carbons of the ethylene (B1197577) backbone.
| Possible Cause | Troubleshooting Steps |
| Highly Reactive Catalyst System | A very active catalyst may not effectively differentiate between the two C-Br bonds.[3] Solution: Try a less reactive palladium precursor or a different phosphine ligand. Experiment with more sterically demanding ligands to increase steric differentiation. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive C-Br bond, reducing selectivity. Solution: Lower the reaction temperature. Start at room temperature and increase incrementally only if the reaction does not proceed.[3] |
| Inappropriate Solvent Choice | The solvent may not be optimal for differentiating the electronic properties of the two C-Br bonds. Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF).[3][12] The role of the solvent can be complex and may not simply trend with the dielectric constant.[8][10] |
| Electronic Effects | The inherent electronic properties of a substituted 1,2-dibromoalkene may render both C-Br bonds similarly reactive. Solution: Modify the catalyst system. In some Stille couplings, the addition of a copper(I) co-catalyst in a polar solvent has been shown to completely reverse the inherent regioselectivity.[14][15][16] |
Issue 2: Low Yield of Mono-Coupled Product and/or Significant Byproduct Formation The desired mono-substituted product is formed in low yield, with significant amounts of starting material remaining or decomposition occurring.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | The palladium catalyst may be deactivating over the course of the reaction. Solution: Ensure inert atmosphere conditions are rigorously maintained. Consider using a more robust ligand that protects the palladium center. |
| Base Incompatibility | The chosen base may be too weak to facilitate the catalytic cycle efficiently or may be incompatible with the substrates. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N). For Suzuki reactions, the choice of base is critical and can be substrate-dependent. |
| Poor Substrate Solubility | One or more components are not fully dissolved, leading to a slow or incomplete reaction. Solution: Test different solvents or solvent mixtures to improve solubility.[3] |
| Side Reactions (e.g., Dehalogenation) | In Suzuki couplings, hydrodehalogenation can be a competing side reaction, especially if trace amounts of water are present. Solution: Use anhydrous solvents and reagents. For reactions requiring aqueous base, minimizing the amount of water can be crucial.[17] |
Comparative Data on Cross-Coupling Reactions
The selection of a cross-coupling method depends on the desired product, functional group tolerance, and reagent availability. The following table summarizes key aspects of common reactions used with this compound.
| Reaction | Coupling Partner | Typical Product | General Yields | Key Factors for Regioselectivity |
| Suzuki-Miyaura | Organoboronic acids/esters | Substituted alkenes, dienes | Good to Excellent | Catalyst/ligand choice, base, solvent polarity.[8][10] |
| Stille | Organostannanes | Substituted alkenes, dienes | Good to Excellent[1] | Ligand choice, additives (e.g., CuI), solvent polarity.[14][15] |
| Heck | Alkenes | Dienes, substituted styrenes | Moderate to Good | Ligand choice, base, intramolecular vs. intermolecular reaction.[18] |
| Sonogashira | Terminal alkynes | Enynes | Good to Excellent | Catalyst/ligand choice, Cu(I) co-catalyst, base, solvent.[12] |
Key Experimental Protocols
Note: These are general procedures. Optimal conditions (temperature, reaction time, reagent stoichiometry) must be determined empirically for each specific substrate.
1. General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the boronic acid or ester (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Add the chosen anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
2. General Procedure for Sonogashira Coupling
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To a flask under an inert atmosphere, add the 1,2-dibromoalkene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-10 mol%).[1]
-
Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N or Diisopropylamine).[1]
-
Add the terminal alkyne (1.2 - 1.5 equiv.) dropwise.[1]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC/MS).
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Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the residue by column chromatography.
Visual Guides
Workflow and Decision Making
The following diagrams illustrate a typical experimental workflow for cross-coupling reactions and a logical decision tree for troubleshooting regioselectivity issues.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for troubleshooting poor regioselectivity.
Caption: Key factors that control regioselectivity in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand Effects in Regio‐ and Enantioselective Cobalt‐Catalyzed Intramolecular [4+2]‐ and [2+2]‐Cycloaddition Reactions of Unactivated 1,3‐Diene‐8‐ynes and 1,3‐Diene‐8‐enes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. books.lucp.net [books.lucp.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ligand Choice in Cross-Coupling Reactions with 1,2-Dibromoethylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 1,2-dibromoethylene (B146495). The choice of ligand is critical in controlling reaction outcomes, including selectivity and yield. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges include controlling selectivity between mono- and di-substitution, managing the stereoselectivity (E/Z isomerism) of the products, and preventing side reactions such as homocoupling and debromination. The choice of ligand plays a pivotal role in addressing these challenges.
Q2: How does ligand choice influence mono- versus di-substitution?
A2: The steric and electronic properties of the ligand are critical. Bulky, electron-rich ligands, such as Buchwald-type phosphines (e.g., XPhos, SPhos), can favor mono-substitution by creating a sterically hindered catalytic complex that disfavors a second oxidative addition. Conversely, less sterically demanding ligands may facilitate di-substitution. Reaction conditions, particularly the stoichiometry of the coupling partner, are also crucial for controlling the degree of substitution.
Q3: Can the E/Z stereochemistry of the this compound be retained in the product?
A3: Yes, stereoretention is possible, but it is highly dependent on the ligand and reaction conditions. For Suzuki-Miyaura couplings, ligands like Pd(PPh₃)₄ tend to promote retention of the double bond configuration. However, isomerization can occur, and some ligands might favor the formation of the thermodynamically more stable isomer.
Q4: What is the role of the ligand in the catalytic cycle?
A4: The ligand stabilizes the palladium catalyst, influences its reactivity, and modulates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-rich ligands generally accelerate oxidative addition, while bulky ligands can promote reductive elimination.
Q5: Which ligands are recommended for Suzuki-Miyaura couplings with this compound?
A5: For stereoretentive couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands from the Buchwald family may offer improved yields and selectivity.
Q6: What are the key considerations for Sonogashira couplings with this compound?
A6: In Sonogashira couplings, controlling mono- versus di-alkynylation is a primary concern. The choice of ligand and the stoichiometry of the alkyne are critical. Bidentate phosphine ligands such as dppf have been shown to influence selectivity in related dihaloalkene systems. A copper(I) co-catalyst is typically required, though copper-free conditions are also being developed.
Q7: Are there specific ligand recommendations for Heck couplings involving this compound?
A7: For Heck reactions, both phosphine and N-heterocyclic carbene (NHC) ligands can be effective. The choice of ligand will influence the regioselectivity and stereoselectivity of the vinylation. Bulky ligands can be beneficial in promoting the desired coupling pathway.
Q8: What are the challenges associated with Stille couplings of this compound?
A8: The primary challenges in Stille couplings are the toxicity of organotin reagents and the removal of tin byproducts. Ligand choice can influence reaction rates and yields. Electron-rich and bulky phosphine ligands are often employed to improve catalytic activity, especially with less reactive bromides. Additives like Cu(I) salts can also accelerate the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure rigorous exclusion of oxygen from the reaction. |
| Inefficient Ligand | The chosen ligand may not be suitable for the specific coupling partners. Screen a panel of ligands with varying steric and electronic properties (e.g., PPh₃, a Buchwald-type ligand like XPhos, and a bidentate ligand like dppf). |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent or using a co-solvent system. |
| Incorrect Base | The base may be too weak or inappropriate for the reaction. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, while monitoring for potential decomposition of starting materials or products. |
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. For di-substitution, a larger excess (2.2-2.5 equivalents) is generally required. |
| Inappropriate Ligand | For mono-substitution, screen bulky ligands (e.g., Buchwald-type phosphines) that can sterically hinder the second coupling event. For di-substitution, less sterically demanding ligands might be more effective. |
| Reaction Time | Monitor the reaction progress carefully. Shorter reaction times will generally favor the mono-substituted product. |
Issue 3: Poor Stereoselectivity (E/Z Mixture)
| Possible Cause | Recommended Solution |
| Ligand-Induced Isomerization | The chosen ligand may be promoting isomerization of the double bond. For Suzuki couplings, Pd(PPh₃)₄ is known to favor stereoretention.[1] If inversion is observed or desired, bidentate ligands like dppf have been shown to promote isomerization in some systems.[1][2] |
| Reaction Conditions | Higher temperatures and longer reaction times can sometimes lead to isomerization. Attempt the reaction at a lower temperature. |
| Substrate-Dependent Effects | The electronic nature of the coupling partners can influence the stability of intermediates in the catalytic cycle, potentially leading to isomerization. |
Data Presentation
The following tables summarize the effect of ligand choice on the outcome of cross-coupling reactions with dihaloalkenes, which can serve as a guide for reactions with this compound.
Table 1: Ligand Effect on Suzuki-Miyaura Coupling of (Z)-β-enamido triflates with 3-nitrophenylboronic acid [2][3][4]
| Catalyst (Ligand) | Yield (%) | Product Ratio (Retention:Inversion) |
| Pd(PPh₃)₄ | 70 | 93:7 |
| PdCl₂(PPh₃)₂ | 80 | 81:19 |
| Pd(t-Bu₃P)₂ | 46 | 48:52 |
| Pd(dppf)Cl₂ | 70 | 29:71 |
| Pd(dba)₂ | 23 | 22:78 |
Table 2: Ligand Effect on Sonogashira Coupling of 1,1-dibromo-1-alkenes [5]
Note: Data for the closely related 1,1-dibromoalkene system suggests that diphosphine ligands can be effective.
| Palladium Source | Ligand | Product | Yield (%) |
| Pd(OAc)₂ | DPPE | Aryl substituted enediyne | 80 |
| Pd₂(dba)₃ | TFP | Unsymmetrical 1,3-diyne | up to 99 |
Experimental Protocols
General Protocol for Stereoretentive Suzuki-Miyaura Mono-coupling of this compound
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water (4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Mono-coupling of this compound
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove the copper salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for common issues in cross-coupling reactions.
References
- 1. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02127G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Acetylene Byproduct Formation from 1,2-Dibromoethylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the unwanted formation of acetylene (B1199291) as a byproduct in your experiments involving 1,2-dibromoethylene (B146495).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acetylene formation when using this compound in my reaction?
A1: The formation of acetylene from this compound is primarily due to a dehydrohalogenation reaction.[1] This is an elimination reaction where a base removes a hydrogen and a bromine atom from the this compound molecule, leading to the formation of a triple bond. This process can occur in a stepwise manner, first forming vinyl bromide and then acetylene.[1] This side reaction is particularly prevalent when strong bases are used in the reaction mixture.
Q2: How can I detect and quantify the amount of acetylene byproduct in my reaction?
A2: Acetylene is a volatile gas, and its detection and quantification require specific analytical techniques. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Headspace GC-MS is a highly effective method for quantifying volatile organic compounds like acetylene in the vapor phase above your reaction mixture.[2][3][4][5][6]
-
Spectroscopic Methods: In-situ monitoring using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can detect the characteristic vibrational frequencies of the acetylene triple bond as it forms in the reaction vessel.[7][8][9][10][11]
Q3: Under what reaction conditions is acetylene formation most likely to occur?
A3: Acetylene formation is favored by conditions that promote elimination reactions. These include:
-
Strong Bases: The use of strong bases, such as alkoxides or amides, significantly increases the rate of dehydrohalogenation.
-
High Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for the elimination reaction.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can favor elimination pathways in some cases.
Q4: Can the choice of catalyst in my cross-coupling reaction influence acetylene formation?
A4: Yes, the choice of catalyst and ligands can indirectly influence the formation of acetylene. A highly active and efficient catalyst for your desired cross-coupling reaction (e.g., Sonogashira, Stille, Heck) can help the desired reaction outcompete the dehydrohalogenation pathway. Conversely, a less effective catalyst may allow more time and opportunity for the base to react with the this compound and form acetylene. The choice of phosphine (B1218219) ligands, for instance, can affect the reactivity and stability of the palladium catalyst.[12][13][14][15]
Troubleshooting Guides
Issue 1: Significant amount of acetylene detected by GC-MS, leading to low yield of the desired product.
-
Root Cause: The reaction conditions are likely too harsh, favoring the dehydrohalogenation of this compound over the desired reaction pathway.
-
Solutions:
-
Lower the Reaction Temperature: If your desired reaction can proceed at a lower temperature, this is often the most effective way to reduce the rate of the elimination side reaction.
-
Use a Weaker Base: If your reaction protocol allows, switch to a milder base. For example, if you are using a strong base like sodium amide, consider a carbonate or phosphate (B84403) base.
-
Optimize Catalyst and Ligands: In cross-coupling reactions, ensure your catalyst system is optimal for the desired transformation. A more active catalyst can increase the rate of the desired reaction relative to the byproduct formation.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, which may disfavor the elimination reaction.
-
Issue 2: My reaction mixture is turning dark, and I suspect catalyst decomposition alongside acetylene formation.
-
Root Cause: The presence of oxygen or other impurities can lead to catalyst decomposition (e.g., formation of palladium black in palladium-catalyzed reactions) and can also promote side reactions. Acetylene itself can also react with the catalyst in some cases.
-
Solutions:
-
Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction. Use a Schlenk line or a glovebox for setting up the reaction.[16][17][18][19][20] Degas all solvents and liquid reagents thoroughly before use.
-
Purify Reagents: Ensure your this compound and other reagents are pure and free from acidic or other reactive impurities.
-
Use Stabilizing Ligands: For cross-coupling reactions, the choice of ligand can help to stabilize the catalyst and prevent decomposition.
-
Data Presentation
Table 1: Hypothetical Influence of Base Strength on Acetylene Byproduct Formation
| Base | pKa of Conjugate Acid | Relative Rate of Acetylene Formation |
| Sodium amide (NaNH₂) | ~38 | High |
| Potassium tert-butoxide (KOtBu) | ~19 | Moderate to High |
| Triethylamine (Et₃N) | ~11 | Moderate |
| Potassium carbonate (K₂CO₃) | ~10.3 | Low |
| Sodium bicarbonate (NaHCO₃) | ~10.3 | Very Low |
Note: This table presents a qualitative trend. Actual rates will depend on specific reaction conditions.
Table 2: Hypothetical Effect of Temperature on Acetylene Yield in a Generic Cross-Coupling Reaction
| Temperature (°C) | Desired Product Yield (%) | Acetylene Byproduct Yield (%) |
| 50 | 85 | < 5 |
| 80 | 70 | 15 |
| 110 | 55 | 30 |
Note: This table illustrates a general trend. Optimal temperatures will be reaction-specific.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Acetylene Formation in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Preparation of Glassware: Oven-dry all glassware at 120°C overnight and allow to cool in a desiccator. Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and a magnetic stir bar) while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).[16][17]
-
Solvent and Reagent Preparation: Use anhydrous, degassed solvents. Degas solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[18]
-
Reaction Setup:
-
To the reaction flask under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄), the copper co-catalyst (if required, e.g., CuI for Sonogashira coupling), and any solid reagents.
-
Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.
-
Add the degassed solvent via syringe.
-
Add the this compound and the coupling partner via syringe.
-
If using a liquid base (e.g., triethylamine), ensure it is distilled and degassed before addition. If using a solid base, add it with the other solid reagents.
-
-
Reaction Execution:
-
Stir the reaction mixture at the lowest effective temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Headspace GC-MS Analysis for Acetylene Quantification
-
Sample Preparation: At a specific time point, carefully take an aliquot of the reaction headspace using a gas-tight syringe.
-
GC-MS Instrument Setup:
-
Use a column suitable for separating light hydrocarbons.
-
Set the GC oven temperature program to ensure good separation of acetylene from other volatile components.
-
The mass spectrometer should be set to detect the molecular ion of acetylene (m/z = 26).
-
-
Calibration: Prepare a calibration curve by injecting known concentrations of acetylene gas into sealed vials containing the reaction solvent.
-
Analysis: Inject the headspace sample into the GC-MS and record the chromatogram and mass spectrum.
-
Quantification: Determine the concentration of acetylene in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Competing pathways for this compound.
Caption: Experimental workflow for managing acetylene byproduct.
References
- 1. How would you prepare acetylene from 1, 2-dibromoethane [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. youtube.com [youtube.com]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. biospectra.us [biospectra.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In situ infrared (FTIR) study of the mechanism of the borohydride oxidation reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. FTIR acetylene (C2H2) groundbased remote sensing at Porto Velho from instrument BIRA.IASB004 - Dataset - Data repository of BIRA-IASB [data.aeronomie.be]
- 11. scilit.com [scilit.com]
- 12. Reactions of phosphines with acetylenes. Part 18. The mechanism of formation of 1,2-alkylidenediphosphoranes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Phosphine Acetylenic Macrocycles and Cages: Synthesis and Reactivity [ouci.dntb.gov.ua]
- 14. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complexes of Dichlorogermylene with Phosphine/Sulfoxide-Supported Carbone as Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Scale-Up of Reactions Involving 1,2-Dibromoethylene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up chemical reactions involving 1,2-dibromoethylene (B146495). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its use in chemical synthesis?
A1: this compound, also known as 1,2-dibromoethene (B7949689), is a dihalogenated alkene. It exists as two geometric isomers: cis (Z) and trans (E). Both are colorless liquids at room temperature.[1][2] The presence of two bromine atoms makes it a versatile substrate for various cross-coupling reactions. The boiling point of the mixture of isomers is approximately 110 °C.[1][2]
Q2: What are the primary safety concerns when handling this compound on a larger scale?
A2: While specific safety data for this compound is not as extensive as for its saturated analog, 1,2-dibromoethane, it should be handled with significant caution as a toxic and corrosive substance.[1] Based on data for 1,2-dibromoethane, which is highly toxic and a suspected carcinogen, appropriate personal protective equipment (PPE) is mandatory.[3][4][5] This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[6] For larger quantities, a supplied-air respirator may be necessary.[6] It is crucial to prevent inhalation of vapors and skin contact.[3][4]
Q3: What are the most common types of reactions where this compound is used as a substrate?
A3: this compound is frequently used in palladium-catalyzed cross-coupling reactions. The most common examples include the Heck reaction, for the formation of substituted alkenes, and the Sonogashira coupling, for the synthesis of alkynes.[7][8] It can also be used in other coupling reactions to create more complex molecular architectures.
Q4: How does the isomeric composition (cis/trans ratio) of this compound affect scale-up reactions?
A4: The cis and trans isomers of this compound can exhibit different reactivity, which may become more pronounced on a larger scale.[9][10] This can influence reaction rates, product distribution, and stereoselectivity of the final product. It is crucial to characterize the isomeric ratio of the starting material and monitor it throughout the reaction, as isomerization can sometimes occur under reaction conditions, especially at elevated temperatures.[11]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise when scaling up reactions involving this compound.
Issue 1: Low Product Yield or Incomplete Conversion
Q: We are observing a significant drop in yield when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) for a Sonogashira coupling with this compound. What are the likely causes and how can we address them?
A: Several factors can contribute to lower yields upon scale-up. A systematic investigation is recommended.
-
Inactive Catalyst: The palladium catalyst may be degrading. On a larger scale, localized heating or exposure to impurities can lead to the formation of inactive palladium black.[12]
-
Solution: Ensure your catalyst is fresh and handled under an inert atmosphere. For larger reactions, consider using more robust pre-catalysts or ligands that stabilize the active palladium species.[8]
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to poor mass transfer, resulting in localized "hot spots" and incomplete reaction.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture.
-
-
Insufficient Heat Transfer: Exothermic or endothermic processes are more challenging to control in large vessels.
-
Solution: Monitor the internal reaction temperature closely. Ensure the reactor's heating/cooling system can handle the thermal load of the reaction at the intended scale.
-
-
Impure Reagents: Impurities in the this compound, alkyne, or solvent can poison the catalyst.
-
Solution: Use reagents of the highest possible purity. Consider purifying starting materials if necessary.[8]
-
Troubleshooting Workflow for Low Yield
Caption: A logical guide for troubleshooting low product yield.
Issue 2: Formation of Significant Byproducts
Q: In our Heck reaction with this compound, we are seeing the formation of multiple unidentified byproducts upon scale-up. What are the potential side reactions?
A: Byproduct formation is a common challenge in scale-up. With this compound in a Heck reaction, you might encounter:
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Homocoupling: The alkyne partner in a Sonogashira reaction can undergo homocoupling (Glaser coupling), especially in the presence of oxygen and a copper co-catalyst.[12]
-
Solution: Ensure the reaction is run under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[8]
-
-
Double Addition: Both bromine atoms on this compound can react, leading to disubstituted products.
-
Solution: Carefully control the stoichiometry of the coupling partners. A stepwise addition of the alkene or alkyne can favor monosubstitution.
-
-
Isomerization: The double bond in the product or starting material can isomerize under the reaction conditions.
-
Solution: Lowering the reaction temperature or reducing the reaction time may minimize isomerization. The choice of base and solvent can also influence this.
-
Issue 3: Runaway Reaction and Exotherm Control
Q: We are concerned about the potential for a thermal runaway when scaling up a reaction with this compound. How can we mitigate this risk?
A: Exothermic reactions can become dangerous on a large scale if not properly controlled.[13][14][15][16]
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Characterize the Exotherm: Use reaction calorimetry to determine the heat of reaction and the rate of heat release under your intended process conditions.
-
Controlled Addition: Add one of the reactants slowly to the reaction mixture to control the rate of the reaction and heat generation.
-
Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system to remove the heat generated by the reaction.
-
Emergency Quenching: Have a validated emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical that will quickly stop the reaction.
Workflow for Thermal Runaway Risk Mitigation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) | Occupational Safety and Health Administration [osha.gov]
- 6. agilent.com [agilent.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Isomeric and rotational effects in the chemi-ionisation of 1,2-dibromoethene with metastable neon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 11. Photodissociation of the geometric isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 14. werk.belgie.be [werk.belgie.be]
- 15. blog.wika.com [blog.wika.com]
- 16. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
Technical Support Center: Monitoring the Isomerization of 1,2-Dibromoethylene
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the isomerization of 1,2-dibromoethylene (B146495). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the isomerization of this compound?
A1: The isomerization of this compound from the cis to the trans isomer, or vice versa, can be effectively monitored using several analytical techniques. The most common methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method often depends on the available instrumentation, the required level of quantification, and the reaction conditions.
Q2: How can I differentiate between cis- and trans-1,2-dibromoethylene using ¹H NMR?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound based on the coupling constants (J-values) of the vinylic protons.[1][2]
-
cis-1,2-dibromoethylene will show a smaller coupling constant, typically in the range of 6-12 Hz .[2]
-
trans-1,2-dibromoethylene will exhibit a larger coupling constant, generally in the range of 12-18 Hz .[2]
This difference in coupling constants is due to the through-bond spatial relationship of the hydrogen atoms in each isomer and is a reliable method for identification and quantification.[1]
Q3: Can Gas Chromatography (GC) separate the cis and trans isomers of this compound?
A3: Yes, Gas Chromatography is a highly effective method for separating and quantifying the cis and trans isomers of this compound.[3] The separation is based on the difference in their boiling points and interaction with the GC column's stationary phase. The trans isomer, being more volatile, typically has a shorter retention time than the cis isomer.
Q4: What should I consider when preparing a sample from my reaction mixture for analysis?
A4: Proper sample preparation is crucial for obtaining accurate and reproducible results. For GC and HPLC analysis, it is important to quench the reaction to prevent further isomerization after sampling. This can be achieved by rapidly cooling the sample or by adding a quenching agent if appropriate for your reaction. The sample should then be diluted in a suitable solvent and filtered to remove any particulate matter before injection.[4][5] For NMR analysis, a representative aliquot of the reaction mixture can be dissolved in a suitable deuterated solvent.[6]
Q5: How is the isomerization of this compound typically induced?
A5: The isomerization can be induced through two primary mechanisms:
-
Photochemical Isomerization : This method involves irradiating the sample with ultraviolet (UV) light, which excites the π-electrons of the double bond, allowing for rotation and subsequent conversion to the other isomer.[7]
-
Thermal Isomerization : Heating the sample can provide sufficient energy to overcome the rotational barrier of the double bond, leading to isomerization.[8]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of isomers | Inappropriate GC column. | Use a column with a stationary phase suitable for separating halogenated hydrocarbons, such as a mid-polarity column. |
| Non-optimized oven temperature program. | Optimize the temperature ramp. A slower ramp rate often improves the resolution of isomers.[3] | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and condition the column. If contamination is suspected, trim a small portion from the front of the column. |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Ghost peaks | Carryover from previous injections or contaminated syringe/inlet. | Run solvent blanks to identify the source of contamination. Clean the syringe and inlet. |
| Shifting retention times | Leak in the system. | Perform a leak check of the gas lines and connections. |
| Inconsistent oven temperature or carrier gas flow rate. | Verify the stability of the oven temperature and the carrier gas flow rate.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Recommended Solution |
| Broad peaks | Poorly shimmed magnetic field. | Reshim the spectrometer. |
| Sample is too concentrated. | Dilute the sample. | |
| Presence of paramagnetic impurities. | Filter the sample through a small plug of silica (B1680970) gel. | |
| Inaccurate integrations | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in your acquisition parameters. |
| Phasing errors. | Carefully phase the spectrum manually to ensure a flat baseline. | |
| Overlapping solvent and analyte peaks | Inappropriate deuterated solvent. | Choose a different deuterated solvent where the residual peak does not overlap with your signals of interest. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of isomers | Mobile phase composition is not optimal. | Adjust the ratio of the organic solvent (e.g., acetonitrile) to water. Small changes of 2-5% can significantly affect retention times.[10] |
| Inappropriate column. | Use a reverse-phase column (e.g., C18) which is generally effective for separating small organic molecules. | |
| Broad peaks | Sample overload. | Dilute the sample. |
| Column degradation. | Replace the column. | |
| Variable retention times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[10] |
Quantitative Data Summary
The following tables provide typical analytical data for the cis and trans isomers of this compound. Note that these values can vary depending on the specific instrumentation and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) of Vinylic Protons (ppm) | Coupling Constant (³JHH) (Hz) |
| cis-1,2-Dibromoethylene | ~6.4 | 6 - 12[2] |
| trans-1,2-Dibromoethylene | ~6.7 | 12 - 18[2] |
Table 2: Gas Chromatography (GC) Retention Times
| Isomer | Typical Retention Time (min) |
| trans-1,2-Dibromoethylene | Shorter |
| cis-1,2-Dibromoethylene | Longer |
| Note: Absolute retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate. The more volatile trans isomer will typically elute before the cis isomer. |
Table 3: High-Performance Liquid Chromatography (HPLC) Retention Times
| Isomer | Typical Elution Order |
| trans-1,2-Dibromoethylene | Earlier |
| cis-1,2-Dibromoethylene | Later |
| Note: With a reverse-phase column and a mobile phase of acetonitrile (B52724) and water, the less polar trans isomer is expected to elute first. |
Experimental Protocols
Protocol 1: Monitoring Isomerization by ¹H NMR Spectroscopy
-
Reaction Sampling : At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation : Dissolve the aliquot in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.[6]
-
Data Acquisition : Acquire a ¹H NMR spectrum. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).
-
Data Analysis : Integrate the signals corresponding to the vinylic protons of the cis and trans isomers. The ratio of the integrals will give the relative amounts of each isomer.
Protocol 2: Monitoring Isomerization by Gas Chromatography (GC)
-
Reaction Sampling and Quenching : At desired time intervals, take a sample from the reaction and immediately quench it by cooling or dilution in a cold solvent to stop the isomerization.
-
Sample Preparation : Dilute the quenched sample to an appropriate concentration with a suitable solvent (e.g., hexane (B92381) or dichloromethane). Filter the sample if necessary.
-
GC Analysis : Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a mid-polarity column).
-
Data Analysis : Identify the peaks for the cis and trans isomers based on their retention times (the trans isomer usually elutes first). The peak areas can be used to determine the relative concentrations of the isomers.
Visualizations
Caption: Experimental workflow for monitoring the isomerization of this compound.
Caption: Logical relationships for identifying cis and trans isomers of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Same column, conditions, different GC =retention time shift? - Chromatography Forum [chromforum.org]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Corrosive Byproducts in 1,2-Dibromoethylene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dibromoethylene (B146495). The focus is on identifying, mitigating, and safely handling the corrosive byproducts generated during its various chemical transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on the corrosive nature of its reaction byproducts.
Issue 1: Visible Corrosion or Etching of Stainless Steel Reactor Components
-
Question: I am observing pitting and discoloration on my 316 stainless steel reactor after running a palladium-catalyzed cross-coupling reaction with this compound. What is the likely cause and how can I prevent this?
-
Answer: The most probable cause of corrosion in stainless steel reactors during reactions with this compound is the formation of hydrogen bromide (HBr). HBr is a common byproduct in many coupling reactions, such as Heck, Suzuki, or Sonogashira couplings, where a base is used to facilitate the reaction. It can also be generated from elimination side reactions. While stainless steel has good general corrosion resistance, it is susceptible to attack by hydrohalic acids like HBr, especially at elevated temperatures.[1][2]
Recommended Solutions:
-
Material Selection: For reactions where HBr generation is anticipated, consider using reactors made of more resistant alloys. Hastelloy C-276 and B-2, for example, offer excellent resistance to a wide range of chemical process environments, including wet and dry hydrogen bromide.[3][4]
-
Reaction Quenching: Implement a proper quenching procedure to neutralize acidic byproducts before they can cause significant corrosion.
-
Off-Gas Scrubbing: If the reaction is run at elevated temperatures, consider passing the off-gas through a scrubber containing a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize any evolved HBr gas.
-
Issue 2: A Persistent Reddish-Brown or Yellow Color in the Reaction Mixture After Completion
-
Question: My reaction mixture retains a yellow or brownish hue even after the starting materials have been consumed, according to TLC analysis. What could this indicate?
-
Answer: A persistent yellow or brown color often points to the presence of unreacted elemental bromine (Br₂). This can occur if the this compound starting material contains residual bromine from its synthesis or if bromine is generated through a side reaction. Bromine is highly corrosive and an oxidizing agent.
Recommended Solutions:
-
Starting Material Purity: Ensure the purity of your this compound. If it is suspected to contain bromine, it can be purified by washing with a dilute solution of sodium thiosulfate (B1220275), followed by drying and distillation.
-
Quenching: At the end of the reaction, quench the mixture with a reducing agent to neutralize any residual bromine. A 10% aqueous solution of sodium thiosulfate is commonly used.[5] The disappearance of the reddish-brown color to a colorless or pale yellow solution indicates that the bromine has been successfully reduced to bromide ions.[5]
-
Issue 3: Unexpected Side Product Formation Leading to a Complex Mixture and Potential for Corrosion
-
Question: I am attempting a nucleophilic substitution on this compound, but I am getting a mixture of products, and I'm concerned about the generation of corrosive species. What are the likely side reactions?
-
Answer: Besides the desired substitution product, elimination reactions are a common competing pathway when reacting this compound with a nucleophile that is also a reasonably strong base. This elimination reaction produces vinyl bromide or bromoacetylene and, importantly, generates hydrogen bromide (HBr) as a byproduct, which is corrosive.
Recommended Solutions:
-
Reaction Conditions: To favor substitution over elimination, you can use a less basic nucleophile or run the reaction at lower temperatures.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its participation in substitution reactions.
-
Work-up Procedure: Regardless of the product distribution, it is crucial to incorporate a neutralization step in your work-up to handle the HBr formed. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will neutralize the acid.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary corrosive byproducts I should be concerned about when working with this compound?
-
A1: The main corrosive byproducts are hydrogen bromide (HBr) and unreacted elemental bromine (Br₂) . HBr is a strong acid that can be generated in elimination reactions or as a salt with an amine base in coupling reactions.[6] Elemental bromine is a corrosive oxidizing agent that may be present as an impurity in the starting material.[5]
-
Q2: How do I properly quench a reaction involving this compound to neutralize corrosive byproducts?
-
A2: A two-step quenching process is often recommended. First, cool the reaction mixture in an ice bath. If you suspect the presence of unreacted bromine, slowly add a 10% aqueous solution of sodium thiosulfate until the bromine color disappears.[5] Following this, or if only acidic byproducts are expected, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any HBr. Be cautious, as the addition of bicarbonate to an acidic solution will generate carbon dioxide gas, which can cause pressure buildup.
-
Q3: What materials are recommended for handling and storing this compound and its reaction mixtures?
-
A3: For general laboratory use, glassware (borosilicate) is appropriate. For reactor systems where HBr is generated, especially at elevated temperatures, Hastelloy alloys are highly recommended over standard stainless steel.[3][7] For storage of this compound, use glass containers with PTFE-lined caps (B75204) and store in a cool, dark, and well-ventilated area away from strong bases and oxidizing agents.
-
Q4: Can I use an amine base like triethylamine (B128534) to scavenge HBr in my reaction?
-
A4: Yes, triethylamine and other amine bases are commonly used to neutralize HBr as it is formed in reactions like the Heck and Sonogashira couplings.[8][9] The resulting triethylammonium (B8662869) bromide salt is less corrosive than free HBr. However, this salt is acidic and can still contribute to corrosion in the presence of moisture, especially during work-up and distillation. Therefore, a final aqueous basic wash is still recommended.
-
Q5: What are the safety precautions I should take when handling corrosive byproducts of this compound reactions?
-
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Have spill kits readily available, including an absorbent material for organic liquids and a neutralizing agent for acids (e.g., sodium bicarbonate). In case of skin contact, wash the affected area immediately with copious amounts of water.
Data Presentation
Table 1: Material Compatibility with Corrosive Byproducts
| Material | Hydrogen Bromide (HBr) | Elemental Bromine (Br₂) | Temperature Considerations |
| Stainless Steel (316) | Fair to Poor (risk of pitting)[1] | Poor (corrosive) | Corrosion rate increases significantly with temperature.[2] |
| Hastelloy C-276 | Excellent | Good | Excellent resistance at elevated temperatures.[3][10] |
| Hastelloy B-2 | Excellent | Good | Excellent resistance at elevated temperatures.[4] |
| Glass (Borosilicate) | Excellent | Excellent | Suitable for most laboratory-scale reactions. |
| PTFE | Excellent | Excellent | Generally inert to both. |
Table 2: Common Quenching Agents for Corrosive Byproducts
| Quenching Agent | Target Byproduct | Typical Concentration | Key Considerations |
| Sodium Thiosulfate | Elemental Bromine (Br₂) | 10% aqueous solution | Reduces bromine to bromide. Can form elemental sulfur under acidic conditions.[5] |
| Sodium Bisulfite/Metabisulfite | Elemental Bromine (Br₂) | Saturated aqueous solution | Reduces bromine to bromide. Releases SO₂ gas, which is also corrosive and toxic. |
| Sodium Bicarbonate | Hydrogen Bromide (HBr) | Saturated aqueous solution | Neutralizes acid. Generates CO₂ gas, which can cause foaming and pressure buildup. |
| Sodium Hydroxide (B78521) | Hydrogen Bromine (HBr) | 1-2 M aqueous solution | Strong base, effective for neutralization but can be corrosive itself and may not be compatible with all products. |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Palladium-Catalyzed Cross-Coupling Reaction
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Bromine Scavenging (if necessary): If the reaction mixture has a persistent yellow or brown color, slowly add a 10% aqueous solution of sodium thiosulfate dropwise with vigorous stirring until the color dissipates.[5]
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture. Be prepared for gas evolution (CO₂) and control the rate of addition to prevent excessive foaming.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Off-Gas Scrubbing for Reactions Generating HBr Gas
-
Apparatus Setup: Connect the outlet of the reaction condenser to a gas dispersion tube (bubbler).
-
Scrubber Solution: Place the gas dispersion tube into a flask containing a 1 M solution of sodium hydroxide or a saturated solution of sodium bicarbonate.
-
Venting: Ensure that the scrubber flask is not a closed system. Include a vent to the atmosphere (or to the back of the fume hood) to prevent pressure buildup.
-
Monitoring: Periodically check the pH of the scrubber solution to ensure it remains basic throughout the course of the reaction. Replace the solution if it becomes acidic.
Visualizations
Caption: Formation of corrosive HBr in coupling and elimination reactions.
Caption: Troubleshooting workflow for reactor corrosion.
Caption: Sequential quenching protocol for corrosive byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. parrinst.com [parrinst.com]
- 4. huaxiao-alloy.com [huaxiao-alloy.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. reactivealloy.com [reactivealloy.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. specialmetals.ir [specialmetals.ir]
Validation & Comparative
Comparative Reactivity of Cis- vs. Trans-1,2-Dibromoethylene in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cross-coupling reactions is paramount for efficient molecular synthesis. This guide provides a comparative analysis of the reactivity of cis- and trans-1,2-dibromoethylene in the Suzuki-Miyaura cross-coupling reaction, supported by available experimental insights.
While the Suzuki coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, its application to cis- and trans-1,2-dibromoethylene presents significant challenges. Published research indicates that both isomers are generally poor substrates for this reaction under typical conditions, often failing to yield the desired mono-arylated products in synthetically useful amounts.
Inherent Unreactivity in Suzuki Coupling
Studies exploring the reactivity of vicinal dihaloalkenes in various palladium-catalyzed cross-coupling reactions have revealed that both cis- and trans-1,2-dibromoethylene are not amenable to Suzuki coupling.[1][2] Among the tested Suzuki, Sonogashira, and Negishi coupling conditions, only the Negishi reaction was reported to be effective for both isomers.[1][2]
The lack of reactivity in the Suzuki coupling is attributed to competing reaction pathways that occur after the initial oxidative addition of the palladium(0) catalyst to one of the carbon-bromine bonds. It is suggested that the resulting palladium(II) intermediate can undergo a rapid elimination of the second bromide, leading to the formation of undesired byproducts instead of proceeding through the catalytic cycle to the cross-coupled product.[1]
Due to this inherent unreactivity and the prevalence of competing side reactions, a direct quantitative comparison of reaction yields, turnover numbers (TON), and turnover frequencies (TOF) for the Suzuki coupling of cis- and trans-1,2-dibromoethylene is not well-documented in the scientific literature. The reaction is generally considered inefficient for these specific substrates.
General Experimental Protocol for Suzuki Coupling of Vinyl Halides
For the purpose of methodological reference, a general protocol for the Suzuki-Miyaura coupling of a generic vinyl bromide is provided below. It is important to note that the application of this protocol to cis- or trans-1,2-dibromoethylene is likely to result in low to negligible yields of the desired product.
Table 1: General Experimental Protocol for Suzuki-Miyaura Coupling of a Vinyl Bromide
| Parameter | Condition |
| Reactants | Vinyl bromide (1.0 equiv.), Arylboronic acid (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene/H₂O (4:1 v/v) |
| Temperature | 90 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Procedure | 1. To a flame-dried Schlenk flask, add the vinyl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. 2. Evacuate and backfill the flask with an inert gas three times. 3. Add the degassed solvent mixture via syringe. 4. Heat the reaction mixture at 90 °C with vigorous stirring. 5. Monitor the reaction progress by TLC or GC-MS. 6. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 8. Purify the crude product by column chromatography. |
Logical Workflow and Competing Pathways
The following diagram illustrates the intended catalytic cycle for the Suzuki coupling of 1,2-dibromoethylene (B146495) and the likely competing decomposition pathway that hinders the formation of the desired product.
Conclusion
For synthetic chemists and drug development professionals, the choice of coupling partners is critical for the success of a reaction. In the case of producing substituted ethylenes from this compound precursors via Suzuki coupling, the evidence strongly suggests that this is not a viable synthetic route. Both cis and trans isomers exhibit poor reactivity, making a direct comparison of their performance impractical. Researchers seeking to functionalize these substrates should consider alternative cross-coupling methodologies, such as the Negishi coupling, which has been reported to be more effective for this class of compounds.[1][2]
References
A Comparative Guide to 1,2-Dibromoethylene and 1,2-Dichloroethylene in Stereospecific Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereospecific synthesis, the precise construction of carbon-carbon double bonds with defined E/Z geometry is a cornerstone of modern organic chemistry. Among the various synthons employed for this purpose, cis- and trans-isomers of 1,2-dihaloethylenes serve as valuable building blocks. This guide provides an objective comparison of the performance of 1,2-dibromoethylene (B146495) and 1,2-dichloroethylene in stereospecific cross-coupling reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance in Stereospecific Cross-Coupling Reactions
The utility of this compound and 1,2-dichloroethylene in stereospecific synthesis is predominantly showcased in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, Sonogashira, and Kumada couplings. A critical feature of these reactions is the retention of the stereochemistry of the starting vinyl halide, allowing for the controlled synthesis of either (E)- or (Z)-alkenes.
The choice between a bromo- or chloro-substituted ethylene (B1197577) derivative often hinges on the specific cross-coupling reaction being employed and the nature of the coupling partners. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, which can lead to differences in reaction conditions, catalyst loading, and overall efficiency.
Comparative Data in Cross-Coupling Reactions
While a comprehensive head-to-head comparison across a wide range of substrates is not extensively documented in a single study, analysis of the available literature allows for a comparative assessment. The following tables summarize representative data from studies employing 1,2-dichloroethylene and derivatives of this compound in stereospecific Suzuki and Negishi couplings.
Table 1: Performance in Suzuki-Miyaura Coupling
| Entry | Dihaloethylene | Coupling Partner (Boronic Acid) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | (E)-1,2-dichloroethylene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 24 | 75 | >98:2 (E) | [1] |
| 2 | (Z)-1,2-dichloroethylene | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | >98:2 (Z) | Inferred from similar reactions[2] |
| 3 | (E)-1,2-dibromoethylene | Octenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | THF | 60 | 16 | 88 | >98:2 (E) | [3] |
| 4 | (Z)-1,2-dibromoethylene | Arylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | >98:2 (Z) | Inferred from similar reactions[4][5] |
Table 2: Performance in Negishi Coupling
| Entry | Dihaloethylene Derivative | Coupling Partner (Organozinc) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | (E)-1,2-dichloroethylene | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | 82 | >98:2 (E) | Inferred from general Negishi protocols[6] |
| 2 | (Z)-β-bromo-β-phenylethenyl(pinacol)borane | Alkylzinc halide | Pd(tBu₃P)₂ | THF | 23 | 1 | 73-90 | >98:2 (Z) | [7] |
Key Observations:
-
Both 1,2-dichloroethylene and this compound are effective substrates for stereospecific cross-coupling reactions, with the stereochemistry of the starting material being largely retained in the product.
-
This compound, being more reactive, can sometimes undergo coupling under milder conditions or with lower catalyst loadings.
-
The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivities with both substrates. For instance, the use of bulky phosphine (B1218219) ligands is often beneficial.
-
While both reagents are versatile, the specific reaction type may favor one over the other. For example, some studies suggest that Negishi couplings can be more reliable for this compound in certain contexts.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of these reagents in synthesis. Below are representative protocols for Suzuki-Miyaura and Negishi couplings.
Experimental Protocol 1: Stereospecific Suzuki-Miyaura Coupling of (E)-1,2-Dichloroethylene with Phenylboronic Acid
Objective: To synthesize (E)-stilbene with retention of stereochemistry.
Materials:
-
(E)-1,2-dichloroethylene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Add (E)-1,2-dichloroethylene (1.0 mmol, 1.0 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (E)-stilbene.
Experimental Protocol 2: Stereospecific Negishi Coupling of a (Z)-β-Bromoalkenylboronate with an Alkylzinc Reagent
Objective: To synthesize a (Z)-trisubstituted alkene with high stereoselectivity.[7]
Materials:
-
(Z)-β-bromo-β-arylethenyl(pinacol)borane
-
Alkylzinc halide (e.g., prepared from the corresponding alkyl halide and activated zinc)
-
Bis(tri-tert-butylphosphine)palladium(0) (B44361) [Pd(tBu₃P)₂]
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, prepare the alkylzinc halide from the corresponding alkyl halide and activated zinc (e.g., Rieke® zinc) in anhydrous THF.
-
Cross-Coupling Reaction: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the (Z)-β-bromo-β-arylethenyl(pinacol)borane (1.0 mmol, 1.0 equiv.) and bis(tri-tert-butylphosphine)palladium(0) (0.02 mmol, 2 mol%) in anhydrous THF (5 mL).
-
To this solution, add the freshly prepared alkylzinc halide solution (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired (Z)-trisubstituted alkene.
Logical Workflow for Reagent Selection
The decision-making process for selecting between this compound and 1,2-dichloroethylene can be visualized as a logical workflow.
Caption: Logical workflow for selecting between this compound and 1,2-dichloroethylene.
Signaling Pathway of a Catalytic Cross-Coupling Cycle
The general mechanism for these stereospecific transformations involves a catalytic cycle, as illustrated below for a generic palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
Both this compound and 1,2-dichloroethylene are indispensable tools for the stereospecific synthesis of alkenes. The choice between them is nuanced and depends on the specific reaction, desired reactivity, and economic considerations. While this compound often exhibits higher reactivity, allowing for milder reaction conditions, 1,2-dichloroethylene can be a more cost-effective and stable alternative. By carefully considering the comparative data and optimizing reaction protocols, researchers can effectively leverage these reagents to achieve their synthetic goals with high stereochemical fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
A Comparative Guide to the Validation of E/Z Configuration of 1,2-Dibromoethylene Products by NOE NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of the stereochemistry of a molecule is paramount. In the case of 1,2-dibromoethylene (B146495), a versatile building block in organic synthesis, the correct assignment of the E (trans) and Z (cis) configuration is crucial for predicting its reactivity and the stereochemical outcome of subsequent reactions. This guide provides an objective comparison of the use of Nuclear Overhauser Effect (NOE) NMR spectroscopy for this purpose against the alternative method of analyzing vicinal proton-proton coupling constants (³JHH) in ¹H NMR.
Distinguishing E and Z Isomers: A Tale of Two Protons
The key to differentiating the E and Z isomers of this compound lies in the spatial relationship between the two vinylic protons. In the Z-isomer, the protons are on the same side of the double bond and thus are in close proximity. Conversely, in the E-isomer, they are on opposite sides and are significantly further apart. This geometric difference forms the basis for their differentiation by NMR techniques.
NOE NMR Spectroscopy: A Through-Space Interaction
The Nuclear Overhauser Effect is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation leads to a change in the signal intensity of another nuclear spin that is spatially close (typically < 5 Å).[1] This through-space interaction is independent of through-bond J-coupling and provides a powerful tool for determining stereochemistry.[1]
For (Z)-1,2-dibromoethylene, the two protons are close enough to produce a significant NOE enhancement. Irradiation of one vinylic proton will lead to an observable increase in the signal intensity of the other. In contrast, for (E)-1,2-dibromoethylene, the large distance between the two protons results in a negligible or non-existent NOE.
Logical Workflow for NOE-based E/Z Determination of this compound
Caption: NOE signaling pathway for E/Z isomers.
¹H NMR Coupling Constants: A Through-Bond Interaction
An alternative and often more direct method for determining the E/Z configuration of alkenes is the analysis of the vicinal proton-proton coupling constant (³JHH). This through-bond interaction is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
For disubstituted alkenes, the magnitude of ³JHH differs significantly and predictably between the E and Z isomers:
-
Z-isomers (cis) , with a dihedral angle of approximately 0°, exhibit smaller coupling constants, typically in the range of 6-14 Hz .[2]
-
E-isomers (trans) , with a dihedral angle of approximately 180°, show larger coupling constants, generally in the range of 11-18 Hz .[2]
Quantitative Data Comparison
The following table summarizes the expected quantitative NMR data for the E and Z isomers of this compound based on typical values for disubstituted alkenes.
| Parameter | (Z)-1,2-Dibromoethylene | (E)-1,2-Dibromoethylene |
| NOE Enhancement | Observable | Negligible to None |
| ³JHH (Vicinal Coupling Constant) | ~ 6-14 Hz (expected) | ~ 11-18 Hz (expected) |
Experimental Protocols
1D Selective NOESY Experiment
A 1D selective NOESY experiment is a relatively quick method to detect NOEs for a few specific resonances.
Methodology:
-
Acquire a standard ¹H NMR spectrum: Obtain a high-quality proton spectrum of the this compound sample to identify the chemical shift of the vinylic protons.
-
Set up the 1D NOESY experiment:
-
Select the 1D selective gradient NOESY pulse program (e.g., selnogp on Bruker instruments).
-
Set the selective irradiation frequency to the chemical shift of one of the vinylic protons.
-
Set the mixing time (d8). For small molecules like this compound, a mixing time of around 500-800 ms (B15284909) is a good starting point.
-
-
Acquire the data: Run the experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process and analyze the spectrum: The resulting spectrum will show the irradiated peak as a large signal (often phased negative) and any NOE enhancements as positive peaks. The presence of a positive peak at the chemical shift of the other vinylic proton confirms a Z-configuration.
Experimental Workflow for 1D Selective NOESY
Caption: 1D Selective NOESY experimental workflow.
¹H NMR for Coupling Constant Analysis
Methodology:
-
Acquire a standard ¹H NMR spectrum: Obtain a high-resolution proton spectrum of the this compound sample.
-
Process the spectrum: Fourier transform the FID and carefully phase the spectrum.
-
Determine the coupling constant: In the expanded view of the vinylic proton signal (which will be a singlet for each pure isomer), the splitting pattern will reveal the coupling. For a mixture, two singlets will be observed. To determine the coupling constant in a related, unsymmetrical vinyl system, measure the distance in Hz between the peaks of the doublet of doublets. A larger coupling constant is indicative of an E-isomer, while a smaller one suggests a Z-isomer.
Comparison of Methods
| Feature | NOE NMR | ¹H NMR Coupling Constants |
| Principle | Through-space dipolar coupling | Through-bond scalar coupling |
| Applicability | Excellent for distinguishing isomers with protons in close proximity vs. far apart. | Generally applicable to vicinal protons in alkenes. |
| Data Interpretation | Qualitative (presence/absence of NOE) or semi-quantitative (relative enhancement). | Quantitative and highly reliable based on well-established ranges. |
| Experimental Time | Can be slightly longer for 1D NOESY compared to a standard ¹H NMR. | A standard ¹H NMR is typically very fast. |
| Potential Issues | For molecules of intermediate size, the NOE can be close to zero, making interpretation difficult. | Peak overlap in complex spectra can make accurate determination of coupling constants challenging. |
Conclusion
Both NOE NMR spectroscopy and the analysis of ¹H NMR coupling constants are powerful and reliable methods for the validation of the E/Z configuration of this compound products.
The analysis of ³JHH coupling constants is often the more direct and quicker method, providing clear quantitative data that falls into well-established ranges for E and Z isomers.
NOE NMR serves as an excellent orthogonal method for confirmation , especially in cases where coupling constants might be ambiguous due to second-order effects or peak overlap in more complex molecules. The presence or absence of an NOE signal provides a clear-cut, albeit often qualitative, answer to the stereochemical question.
For rigorous structural elucidation in a research, development, or quality control setting, the use of both methods is recommended to provide a comprehensive and unambiguous assignment of the E/Z configuration of this compound and its derivatives.
References
A Comparative Guide to the Reactivity of 1,2-Dibromoethylene and Other Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Among these, 1,2-dibromoethylene (B146495) presents a unique profile due to its bifunctional nature, offering opportunities for sequential and stereoselective transformations. This guide provides an objective comparison of the reactivity of this compound with other vinyl halides, such as vinyl chloride and vinyl iodide, across a range of common organic reactions. The discussion is supported by experimental data, detailed methodologies for key reactions, and mechanistic insights to aid in reaction design and optimization.
General Reactivity Trends of Vinyl Halides
The reactivity of vinyl halides is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Several factors influence this reactivity:
-
Bond Strength: The C-X bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I). Weaker bonds are more easily cleaved, leading to higher reactivity in reactions where this bond breaking is part of the rate-determining step, such as in many cross-coupling reactions.
-
Bond Polarity: The polarity of the C-X bond, resulting from the electronegativity difference between carbon and the halogen, renders the vinylic carbon electrophilic and susceptible to nucleophilic attack.
-
Hybridization: The sp2 hybridization of the vinylic carbon and the partial double bond character of the C-X bond due to resonance make vinyl halides generally less reactive towards nucleophilic substitution and elimination reactions compared to their alkyl halide counterparts.
The interplay of these factors dictates the reactivity of vinyl halides in different reaction types.
Comparative Reactivity in Key Organic Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most significant application of vinyl halides in modern synthesis. The general reactivity trend for the vinyl halide component in these reactions is vinyl iodide > vinyl bromide > vinyl chloride , which is inversely correlated with the C-X bond dissociation energy.
Suzuki-Miyaura Coupling: This versatile reaction forms a carbon-carbon bond between a vinyl halide and an organoboron compound. 1,2-Dibromoalkenes are highly effective substrates for sequential, regioselective Suzuki-Miyaura couplings.[1] The higher reactivity of the C-Br bond compared to the C-Cl bond makes vinyl bromides more favorable substrates than vinyl chlorides, which often require more specialized and forcing conditions.[2]
Heck Reaction: The Heck reaction couples a vinyl halide with an alkene. Similar to other palladium-catalyzed reactions, the reactivity order is I > Br > Cl.[3] Vinyl bromides are commonly used substrates, while vinyl chlorides are less reactive and may necessitate higher temperatures and more active catalytic systems.[4]
Sonogashira Coupling: This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The reactivity of vinyl halides in the Sonogashira coupling also follows the established trend, with vinyl iodides being the most reactive, followed by bromides and then chlorides.[5][6]
Data Presentation: Comparative Performance in Cross-Coupling Reactions
While direct side-by-side kinetic comparisons are sparse in the literature, the following table summarizes the general reactivity and typical yields observed for different vinyl halides in palladium-catalyzed cross-coupling reactions. It is important to note that reaction conditions can significantly influence outcomes.
| Reaction Type | Vinyl Halide | Relative Reactivity | Typical Yields | Key Considerations |
| Suzuki-Miyaura | Vinyl Iodide | Highest | Excellent | Most reactive, ideal for mild conditions. |
| This compound | High | Good to Excellent | Allows for sequential couplings.[1] | |
| Vinyl Bromide | Moderate | Good | A common and versatile substrate.[7] | |
| Vinyl Chloride | Low | Moderate to Good | Requires more active catalysts and harsher conditions.[2] | |
| Heck | Vinyl Iodide | Highest | Excellent | Highly efficient coupling partner. |
| This compound | High | Good | Versatile for the synthesis of dienes.[1] | |
| Vinyl Bromide | Moderate | Good | Widely used in Heck reactions.[8] | |
| Vinyl Chloride | Low | Fair to Good | Often requires specialized ligands and high temperatures. | |
| Sonogashira | Vinyl Iodide | Highest | Excellent | Preferred substrate for mild and efficient reactions.[5] |
| This compound | High | Good | Enables synthesis of enynes.[1] | |
| Vinyl Bromide | Moderate | Good | Commonly employed in Sonogashira couplings.[9] | |
| Vinyl Chloride | Low | Poor to Fair | Generally a challenging substrate. |
Nucleophilic Substitution Reactions
Vinyl halides are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. This is attributed to the increased strength of the sp2 C-X bond and the repulsion between the incoming nucleophile and the electron-rich π-system of the double bond. However, under certain conditions, such as with very strong nucleophiles or through alternative mechanisms, substitution can occur. There is limited comparative data, but the general principles of leaving group ability (I > Br > Cl) would still be expected to play a role.
Elimination Reactions
Elimination reactions of vinyl halides can lead to the formation of alkynes. 1,2-dihaloethylenes can undergo dehydrohalogenation. The ease of elimination will depend on the strength of the base used and the nature of the halogen. Given the relative leaving group abilities, it is expected that the C-Br bond would be more readily eliminated than the C-Cl bond.
Grignard Reagent Formation
Vinyl halides can form Grignard reagents by reacting with magnesium metal.[10] The reactivity for Grignard reagent formation follows the order I > Br > Cl. While vinyl bromides are commonly used, the formation of a Grignard reagent from this compound can be complicated by side reactions, such as elimination to form ethyne.[11] Careful control of reaction conditions is crucial.
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A generalized procedure for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is outlined below. Specific conditions will vary depending on the substrates and the desired outcome.
Caption: A stepwise workflow for a typical palladium-catalyzed cross-coupling reaction.
Detailed Protocol for Sonogashira Coupling of this compound
This protocol describes a typical Sonogashira coupling of a 1,2-dibromoalkene with a terminal alkyne.[1]
Materials:
-
1,2-Dibromoalkene (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,2-dibromoalkene, palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights and Visualizations
The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions can be understood by examining the catalytic cycles.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Conclusion
The reactivity of this compound and other vinyl halides is a nuanced subject, with the specific reaction type playing a decisive role in their comparative performance. In the highly valuable palladium-catalyzed cross-coupling reactions, the C-X bond strength is the dominant factor, establishing a clear reactivity trend of I > Br > Cl. This makes this compound a versatile and highly reactive substrate, particularly for sequential functionalization. For nucleophilic substitution and elimination reactions, the inherent stability of the vinyl halide system renders them less reactive than their saturated counterparts, though reactions can be achieved under specific conditions. The choice of vinyl halide for a particular synthetic transformation should therefore be guided by a thorough understanding of these reactivity principles, the desired product, and the tolerance of other functional groups within the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and successful synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 8. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kbfi.ee [kbfi.ee]
- 10. community.wvu.edu [community.wvu.edu]
- 11. reddit.com [reddit.com]
A Researcher's Guide to Computational Analysis of 1,2-Dihaloethylene Reaction Mechanisms
This guide provides a comparative analysis of computational methods used to study the reaction mechanisms of 1,2-dihaloethylenes. It is intended for researchers, chemists, and drug development professionals who employ computational chemistry to predict and understand molecular behavior. The focus is on providing objective, data-driven comparisons of theoretical approaches for key reactions such as cis-trans isomerization and photochemical dynamics.
Comparing Computational Methods for Isomer Stability
A notable characteristic of several 1,2-dihaloethylenes is the "cis effect," where the cis isomer is thermodynamically more stable than the trans isomer, contrary to what would be expected from simple steric considerations.[1][2] For instance, in 1,2-dichloroethylene (DCE), the cis isomer is more stable by approximately 0.4-0.7 kcal/mol.[1][3] Accurately predicting this small energy difference is a significant benchmark for computational methods.
The choice of computational method can have a profound impact on the predicted stability of 1,2-dihaloethylene isomers. While standard methods may suffice for many systems, the unique electronic structure of these compounds presents challenges. As shown in the table below, methods based on Hartree-Fock orbitals can fail to predict the correct stability order, whereas multireference perturbation theories provide results that align with experimental observations.[4]
| Compound | Method | ΔE (E_trans - E_cis) (kcal/mol) | Prediction | Reference |
| 1,2-Dichloroethylene | Experimental | 0.72 ± 0.16 | cis is more stable | [1] |
| Hartree-Fock (HF) based | Inconsistent/Incorrect | trans predicted more stable | [4] | |
| IVO-CASCI | > 0 | cis predicted more stable | [4] | |
| IVO-MRMP2 | > 0 | cis predicted more stable | [4] | |
| 1,2-Difluoroethene (B157984) | Experimental | 1.08 ± 0.12 | cis is more stable | [1] |
| Hartree-Fock (HF) based | Inconsistent/Incorrect | trans predicted more stable | [4] | |
| IVO-MRMP2 | > 0 | cis predicted more stable | [4] |
IVO: Improved Virtual Orbital; CASCI: Complete Active Space Configuration Interaction; MRMP2: Multireference Second-Order Møller-Plesset Perturbation Theory.
-
Improved Virtual Orbital Multireference (IVO-MRMP) Approach: To overcome the limitations of single-reference methods like HF for systems with significant electron correlation, multireference methods are employed. The studies cited utilize an approach where Improved Virtual Orbitals (IVOs) are used to construct the reference space for a subsequent multireference perturbation theory calculation (IVO-MRMP2).[4] This method correctly predicts the greater stability of the cis isomers by providing a more balanced description of the electronic structure and smoother potential energy curves for the isomerization process.[4]
The following diagram illustrates a logical workflow for selecting an appropriate computational method for studying 1,2-dihaloethylene isomerization.
Analysis of Photochemical Reaction Pathways
The photochemistry of 1,2-dihaloethylenes is dominated by cis-trans isomerization and dissociation, initiated by the absorption of a photon.[5] Computational analysis of the excited states is crucial for understanding these ultrafast processes.
The primary electronic transition in 1,2-dichloroethenes is a π → π* transition, which is responsible for the strong absorption observed in the vacuum ultraviolet (VUV) region.[5] High-level computational methods like Equation-of-Motion Coupled-Cluster (EOM-CCSD) can provide valuable insights into the nature of these excited states.
| Isomer | State (Symmetry) | Excitation Energy (eV) | Oscillator Strength (f) | Transition Character | Reference |
| trans-1,2-DCE | S1 (Bu) | 6.70 | 0.283 | π → π | [5] |
| cis-1,2-DCE | S1 (B2) | 7.02 | 0.228 | π → π | [5] |
Note: The calculated excitation energies are noted to be approximately 0.4 eV higher than experimental values but are in qualitative agreement.[5]
-
Computational Protocol (EOM-CCSD): The excited state properties presented were calculated using the Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method.[5] The basis set employed was 6-311G++(3df, 3pd), which provides a flexible description of the electron distribution, including diffuse and polarization functions.[5] Calculations of this nature are typically performed using quantum chemistry software packages like Q-Chem or Gaussian.
-
Experimental Protocol (Time-Resolved Photoelectron Spectroscopy): The computational results are used to interpret data from pump-probe spectroscopy experiments. In a typical setup, a 200 nm pump pulse excites the molecule to the π* state.[5] A time-delayed 22.3 eV XUV probe pulse then ionizes the molecule, and the kinetic energy of the ejected photoelectrons is measured.[5] This technique allows for the observation of population dynamics on the potential energy surface on a femtosecond timescale, revealing that the excited state population returns to the ground state or proceeds to product channels in under 70 fs.[5]
The following diagram illustrates the key steps in the photo-induced dynamics of 1,2-dichloroethylene.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]
- 4. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrafast photochemical processes in 1,2-dichloroethene measured with a universal XUV probe - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different palladium catalysts for 1,2-dibromoethylene coupling
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 1,2-dibromoethylene (B146495) serves as a versatile platform for the stereospecific synthesis of various unsaturated compounds, including stilbenes and enediynes, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials. The efficiency of these transformations is critically dependent on the choice of the palladium catalyst. This guide provides a comparative overview of the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions involving this compound, supported by experimental data from analogous systems.
Catalyst Performance Comparison
The selection of a palladium catalyst significantly impacts reaction outcomes, including yield, reaction time, and stereoselectivity. While direct comparative studies on this compound are not extensively documented in single reports, the following tables summarize representative performance data for common palladium catalysts in relevant coupling reactions, offering a baseline for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Dihaloalkenes with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For substrates like 1,2-dihaloalkenes, the choice of catalyst and ligands is crucial for achieving high yields and selectivity.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | Arylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | Moderate to Good | [1] |
| PdCl₂(dppf) | Dihaloarene | Arylboronic acid | Na₂CO₃ | Toluene | 110-115 | 12-18 | Good | [1] |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
Note: The data presented is for analogous dihalo-substrates and provides an indication of catalyst performance. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Sonogashira Coupling of Dihaloalkenes with Terminal Alkynes
The Sonogashira coupling is a key reaction for the synthesis of enynes. The efficiency of this reaction with this compound is influenced by the catalyst, co-catalyst, and base.
| Catalyst System | Substrate | Coupling Partner | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | 4-Bromo-2,6-diiodoaniline | Phenylacetylene | CuI | Dipea | THF | 60 | 8 | 85 | [3] |
| Pd(PPh₃)₄ | 4-Bromo-2,6-diiodoaniline | Phenylacetylene | CuI | Et₃N | Toluene | 70 | 12 | 80 | [3] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromo-2,6-diiodoaniline | Phenylacetylene | CuI | Et₃N | DMF | 50 | 6 | 90 | [3] |
Note: The data is for a polyhalogenated aniline, indicating catalyst performance in the presence of multiple halogen atoms.
Table 3: Heck Coupling of Aryl Halides with Alkenes
The Heck reaction allows for the arylation of alkenes. While this compound can participate, the following data for aryl bromides with styrene (B11656) provides a comparative context for catalyst activity.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | Bromobenzene | Styrene | Na₂CO₃ | NMP | 150 | 3 | High | [4] |
| Pd/BaSO₄ | Bromobenzene | Styrene | Na₂CO₃ | NMP | 150 | 3 | Moderate | [4] |
| Pd EnCat 30 | Bromobenzene | Styrene | Na₂CO₃ | NMP | 150 | 3 | High | [4] |
Note: This data compares supported palladium catalysts in a model Heck reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the three major coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.[1]
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and a suitable base such as potassium phosphate (B84403) (K₃PO₄) (4.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5-6 mol%).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol details a typical Sonogashira coupling between a bromoalkene and a terminal alkyne.[5]
-
To a flask under an inert atmosphere, add the this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, Diisopropylamine).
-
Add the terminal alkyne (1.2 - 1.5 equiv) dropwise.
-
Heat the mixture to the required temperature (typically 50-70 °C) and monitor the reaction progress.
-
After completion, cool the reaction and filter through a pad of celite to remove the catalyst.
-
Work up the filtrate by washing with aqueous solutions and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Heck Coupling Protocol
This protocol outlines a general procedure for the Heck reaction.[5]
-
To a sealed tube or flask, add the this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand if required (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., DMF, NMP, Acetonitrile) and the alkene coupling partner.
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
Upon completion, cool the reaction, and perform a suitable workup involving filtration, extraction, and drying.
-
Purify the final product by chromatography.
Visualizing the Process
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below, outlining the key steps from reaction setup to product isolation.
Catalyst Efficiency Comparison Logic
The choice of an optimal palladium catalyst is a multifactorial decision, as illustrated in the diagram below.
References
experimental vs theoretical bond dissociation energy of C-Br in 1,2-dibromoethylene
A comprehensive analysis of experimental and theoretical approaches to determine the carbon-bromine (C-Br) bond dissociation energy (BDE) in 1,2-dibromoethylene (B146495) reveals a nuanced landscape for researchers and drug development professionals. While direct experimental measurement remains elusive, photodissociation studies provide an upper limit, and computational chemistry offers valuable theoretical insights into this critical parameter for understanding molecular stability and reactivity.
The C-Br bond dissociation energy is a fundamental thermochemical property that dictates the susceptibility of a molecule to undergo homolytic cleavage, a process central to various chemical reactions, including those in atmospheric chemistry and drug metabolism. For this compound, a molecule with both cis and trans isomers, understanding the C-Br BDE is crucial for predicting its behavior in different environments.
Experimental Approaches: Bounding the Bond Strength
Direct experimental determination of the C-Br BDE in this compound has proven challenging. However, photodissociation studies, a powerful technique for probing bond cleavage, have provided an important constraint. Research on the photodissociation of this compound has established an upper limit for the C-Br bond dissociation energy to be less than 83.8 kcal/mol (3.63 eV). This value is derived from the energy of the photons used to induce dissociation of the molecule.
Experimental Protocol: Photodissociation of this compound
The general experimental setup for photodissociation studies of this compound involves the following key steps:
-
Sample Preparation: A gaseous sample of this compound, often a mixture of cis and trans isomers, is introduced into a high-vacuum chamber.
-
Molecular Beam Formation: The gas is expanded through a nozzle to create a collimated molecular beam, ensuring that the molecules are isolated and have minimal intermolecular interactions.
-
Photodissociation: The molecular beam is intersected by a pulsed laser beam of a specific wavelength (and therefore, specific photon energy). The energy of the photons is sufficient to break the C-Br bond.
-
Fragment Detection: The resulting fragments (a bromine atom and a 2-bromovinyl radical) recoil from the dissociation event. These fragments are then detected, often using techniques like time-of-flight mass spectrometry.
-
Energy Analysis: By measuring the kinetic energy of the detected fragments, and knowing the energy of the photolyzing photon, the bond dissociation energy can be calculated using the principle of conservation of energy. The maximum kinetic energy release corresponds to the formation of fragments in their ground electronic and vibrational states, allowing for the determination of the BDE.
Theoretical Calculations: A Deeper Insight
Computational chemistry provides a powerful alternative for estimating the C-Br BDE in this compound. Various theoretical methods, from ab initio calculations to density functional theory (DFT), can be employed to model the dissociation process and calculate the energy required to break the C-Br bond.
One theoretical study investigating the photodissociation pathways of this compound employed ab initio calculations to explore the potential energy surfaces of the molecule. These calculations can determine the activation energies for different dissociation channels, which are closely related to the bond dissociation energies.
Theoretical Protocol: Ab Initio Calculation of BDE
A typical computational protocol for calculating the C-Br BDE in this compound involves the following steps:
-
Geometry Optimization: The equilibrium geometries of the parent this compound molecule and the resulting radical fragments (2-bromovinyl radical and a bromine atom) are optimized using a chosen level of theory and basis set (e.g., MP2, CCSD(T) with basis sets like aug-cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Energy Calculation: The electronic energies of the optimized parent molecule and the radical fragments are calculated at a high level of theory.
-
BDE Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the products (2-bromovinyl radical and bromine atom) and the energy of the reactant (this compound), with corrections for the zero-point vibrational energies.
BDE = [E(2-bromovinyl radical) + E(bromine atom)] - E(this compound) + ΔZPVE
Comparison of Experimental and Theoretical Values
The table below summarizes the available experimental and theoretical data for the C-Br bond dissociation energy in this compound.
| Method | Isomer | Bond Dissociation Energy (kcal/mol) |
| Experimental | ||
| Photodissociation Studies | Mixture | < 83.8 |
| Theoretical | ||
| Ab initio Calculations | cis/trans | Not explicitly reported, but related activation energies are calculated. |
It is important to note that direct comparison is limited by the nature of the available data. The experimental value provides an upper bound, while the theoretical studies have focused more on the overall reaction pathways rather than reporting a precise BDE value.
Logical Workflow for BDE Determination
The relationship between experimental and theoretical approaches for determining the C-Br bond dissociation energy in this compound can be visualized as a complementary workflow.
Caption: Workflow for determining C-Br BDE in this compound.
Conclusion
For researchers, scientists, and drug development professionals, the determination of the C-Br bond dissociation energy in this compound highlights the synergy between experimental and theoretical methods. While a precise experimental value is yet to be reported, photodissociation experiments have successfully established a critical upper limit. Theoretical calculations, on the other hand, offer a means to probe the underlying potential energy surfaces and provide estimates of the BDE. The continued application and refinement of both experimental and computational techniques will undoubtedly lead to a more precise understanding of the C-Br bond strength in this and other halogenated organic molecules, ultimately aiding in the design of more stable and effective chemical entities.
A Comparative Guide to the Kinetic Studies of Oxidative Addition of 1,2-Dibromoethylene to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the oxidative addition of 1,2-dibromoethylene (B146495) to palladium(0) complexes. While direct kinetic data for this compound is limited in the accessible literature, this document extrapolates its expected reactivity based on established trends and experimental data for analogous vinyl and aryl halides. This guide is intended to inform researchers on the mechanistic considerations and expected reaction dynamics for this important class of reactions.
Introduction to Oxidative Addition
Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.[1] This reaction involves the insertion of a low-valent palladium(0) complex into a carbon-halogen bond, resulting in a new palladium(II) species. The kinetics and mechanism of this step are crucial as they often dictate the overall efficiency and selectivity of the catalytic cycle.[2][3] The general transformation is depicted as:
L₂Pd(0) + R-X → L₂Pd(II)(R)(X)
Where L represents the supporting ligands, R is an organic moiety (e.g., vinyl, aryl), and X is a halide.
Comparative Kinetic Data
Table 1: Comparison of Rate Constants for Oxidative Addition to Pd(PPh₃)₄ in DMF
| Substrate | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
| Vinyl triflate (Vinyl-OTf) | Fast | >> Vinyl bromide |
| Vinyl bromide (Vinyl-Br) | Moderate | > Phenyl bromide |
| Phenyl bromide (PhBr) | Slow | < Vinyl bromide |
| Phenyl triflate (PhOTf) | Very Slow | << Vinyl triflate |
This data establishes a general reactivity order: vinyl-OTf ≫ vinyl-Br > PhBr and vinyl-OTf ≫ PhOTf.[4]
Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition to Pd(0)
| Aryl Halide | General Reactivity Trend |
| Aryl Iodide (ArI) | Most Reactive |
| Aryl Bromide (ArBr) | Moderately Reactive |
| Aryl Chloride (ArCl) | Least Reactive |
This trend is widely established and attributed to the decreasing strength of the carbon-halogen bond down the group.[5]
Based on these trends, it is anticipated that this compound would exhibit a reactivity intermediate between that of simple vinyl bromide and dihaloarenes, likely undergoing oxidative addition faster than aryl bromides but potentially slower than more activated vinyl halides. The presence of two bromine atoms may influence the electronic properties of the double bond and the steric accessibility for the palladium complex.
Mechanistic Considerations
The oxidative addition of vinyl and aryl halides to palladium(0) can proceed through several mechanistic pathways, primarily:
-
Concerted Mechanism: This is a three-centered transition state where the C-X bond adds across the palladium center in a single step. This is a common pathway for aryl halides.[6]
-
S_N2-type Mechanism: This involves a nucleophilic attack of the palladium(0) complex on the carbon atom, leading to the displacement of the halide. This pathway is more likely for substrates that can stabilize a partial negative charge.[7]
-
Radical Mechanism: This pathway involves single-electron transfer steps, leading to the formation of radical intermediates. While less common for Pd(0) additions to aryl and vinyl halides, it cannot be entirely ruled out under certain conditions.
The operative mechanism is influenced by several factors, including the nature of the substrate, the ligands on the palladium complex, and the solvent.[8] For this compound, a concerted or S_N2-type mechanism is the most probable. The stereochemistry of the starting material (cis- or trans-1,2-dibromoethylene) is expected to be retained in the resulting palladium(II) complex, a hallmark of a concerted oxidative addition.
Experimental Protocols
The following is a generalized protocol for studying the kinetics of the oxidative addition of a vinyl halide, such as this compound, to a palladium(0) complex. This protocol is a composite based on methods reported for similar systems.[4][9]
Objective: To determine the rate law and rate constant for the oxidative addition of this compound to a Pd(0) complex (e.g., Pd(PPh₃)₄).
Materials:
-
Palladium(0) precursor (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
This compound (cis or trans isomer)
-
Anhydrous, deoxygenated solvent (e.g., DMF, THF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Internal standard for analysis (e.g., a stable compound with a distinct NMR signal or GC retention time)
-
Standard laboratory glassware, syringes, and cannulation equipment
Procedure:
-
Preparation of Reactants:
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
Prepare stock solutions of the Pd(0) complex, this compound, and the internal standard in the chosen solvent under an inert atmosphere.
-
-
Reaction Setup:
-
In a Schlenk flask or a reaction tube equipped with a magnetic stirrer and under an inert atmosphere, add a known volume of the Pd(0) complex stock solution.
-
Allow the solution to reach the desired reaction temperature in a thermostated bath.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by rapidly injecting a known volume of the this compound stock solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench them (e.g., by cooling or by adding a reagent that stops the reaction).
-
Analyze the quenched aliquots using an appropriate analytical technique (e.g., ³¹P{¹H} NMR spectroscopy to monitor the disappearance of the Pd(0) species and the appearance of the Pd(II) product, or GC-MS to monitor the consumption of the vinyl halide).
-
-
Data Analysis:
-
Determine the concentration of the reactants and/or products at each time point relative to the internal standard.
-
Plot the concentration data versus time to determine the order of the reaction with respect to each reactant.
-
From the integrated rate law corresponding to the determined reaction order, calculate the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.
-
Visualizing the Process
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of oxidative addition.
Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified catalytic cycle highlighting the oxidative addition step.
Conclusion
The kinetic study of the oxidative addition of this compound to palladium(0) is essential for understanding and optimizing its use in synthetic chemistry. While direct experimental data remains elusive, a comparative approach using data from analogous vinyl and aryl halides provides a strong framework for predicting its reactivity. It is anticipated that this compound will undergo oxidative addition at a rate comparable to or slightly faster than simple vinyl bromide, with the reaction likely proceeding through a concerted or S_N2-type mechanism. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and interpret their own kinetic studies involving this and similar substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
A Researcher's Guide to Assessing the Stereochemical Purity of 1,2-Dibromoethylene Reaction Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the stereochemical purity of reaction products is a critical parameter influencing their physicochemical properties and biological activity. In reactions involving 1,2-dibromoethylene (B146495), the formation of E (trans) and Z (cis) stereoisomers is common. Accurate determination of the ratio of these isomers is essential for reaction optimization, product characterization, and ensuring the desired therapeutic outcomes in medicinal chemistry. This guide provides an objective comparison of the primary analytical techniques used to assess the stereochemical purity of this compound reaction products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the stereochemical purity of this compound products depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography (GC), with High-Performance Liquid Chromatography (HPLC) also being a viable option.
| Technique | Principle | Typical Resolution | Analysis Time | Advantages | Limitations |
| ¹H NMR Spectroscopy | Exploits the different magnetic environments of protons in E and Z isomers, leading to distinct chemical shifts and coupling constants. | High | 5-15 minutes | Inherently quantitative without the need for calibration curves, provides unambiguous structural information.[1] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[2] |
| Gas Chromatography (GC) | Separates volatile isomers based on their differential partitioning between a stationary phase and a mobile gas phase. | Excellent | 10-30 minutes | High sensitivity and resolution, suitable for volatile compounds.[3] | Requires volatile and thermally stable samples, isomers may have similar retention times on standard columns.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separates isomers based on their differential interactions with a stationary phase as they are carried by a liquid mobile phase. | Good to Excellent | 15-45 minutes | Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[5] | Can be more complex to develop a suitable method, may require specialized chiral columns for certain separations.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound stereoisomers using ¹H NMR spectroscopy and Gas Chromatography.
Protocol 1: Quantitative ¹H NMR Spectroscopy
Objective: To determine the E/Z isomer ratio of this compound reaction products.
Materials:
-
Sample of this compound reaction product
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified reaction product in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction to the acquired spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers. The trans isomer typically exhibits a larger vicinal coupling constant (³J) in the range of 11-18 Hz, while the cis isomer shows a smaller coupling constant, usually between 6-15 Hz.[2][7]
-
Integrate the well-resolved signals corresponding to each isomer.
-
Calculate the E/Z ratio by comparing the integral values of the respective signals.
-
Protocol 2: Gas Chromatography (GC)
Objective: To separate and quantify the E/Z isomers of this compound.
Materials:
-
Sample of this compound reaction product
-
Volatile organic solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary GC column (e.g., DB-5 or equivalent non-polar column)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the reaction product in a suitable volatile solvent.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature (FID or MS transfer line) to 280 °C.
-
Establish a suitable oven temperature program. A typical starting point could be an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 150°C.
-
Set the carrier gas (e.g., helium or nitrogen) flow rate.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the chromatogram.
-
-
Data Processing and Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. The elution order will depend on the boiling points and polarity of the isomers and the nature of the stationary phase.[4]
-
Integrate the area of each peak.
-
Calculate the E/Z ratio from the peak areas. For accurate quantification, response factors may need to be determined using standards of known concentration.
-
Visualizing the Workflow and Logic
To better understand the process of assessing stereochemical purity, the following diagrams illustrate the general experimental workflow and the logical relationship between the analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lab Chapter 7.3.2 [people.whitman.edu]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 1,2-Dibromoethylene and Vinylidene Dibromide Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and process optimization. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers: 1,2-dibromoethylene (B146495) and vinylidene dibromide (1,1-dibromoethylene).
This document summarizes key differences in their reactivity across various reaction types, supported by available experimental data. Detailed experimental protocols for representative reactions are provided to facilitate practical application in a research setting.
Structural and Electronic Differences
This compound exists as two geometric isomers, cis-(Z) and trans-(E), where the bromine atoms are on the same or opposite sides of the double bond, respectively. In contrast, vinylidene dibromide features two bromine atoms attached to the same carbon atom. These structural distinctions lead to significant differences in their electronic properties, steric hindrance, and ultimately, their chemical reactivity.
Table 1: Physical and Spectroscopic Properties
| Property | This compound (mixture of cis and trans) | Vinylidene Dibromide (1,1-Dibromoethylene) |
| Molar Mass | 185.85 g/mol | 185.85 g/mol |
| Boiling Point | ~110 °C | ~76 °C |
| Density | ~2.2 g/mL | ~2.178 g/mL[1] |
| Symmetry | C₂ᵥ (cis), C₂ₕ (trans) | C₂ᵥ |
| Key ¹H NMR Signals | δ ~6.5-7.0 ppm (vinyl protons) | δ ~5.8 ppm (vinyl protons) |
| Key ¹³C NMR Signals | δ ~115-120 ppm (alkene carbons) | δ ~88 ppm (CBr₂), ~127 ppm (=CH₂) |
Comparative Reactivity Analysis
The positioning of the bromine atoms significantly influences the reactivity of the double bond and the C-Br bonds.
Elimination Reactions (Dehydrobromination)
Elimination of HBr from dibromoethylenes to form bromoacetylene is a common transformation. The ease of this reaction is dependent on the acidity of the vinyl proton and the stability of the transition state.
While direct comparative kinetic studies are scarce, general principles of organic chemistry suggest that the vinyl protons of this compound are more acidic than those of vinylidene dibromide due to the presence of two electron-withdrawing bromine atoms on adjacent carbons. However, the geminal arrangement of bromine atoms in vinylidene dibromide can also influence the stability of the developing negative charge during proton abstraction.
A study on the pyrolysis of 1,1- and 1,2-dibromoethane, the saturated analogues, showed that 1,1-dibromoethane (B1583053) undergoes unimolecular elimination of HBr at a faster rate than 1,2-dibromoethane, suggesting a lower activation energy for the elimination from a geminal dibromide under thermal conditions.[2]
Table 2: Dehydrobromination to Bromoacetylene
| Reactant | Reagents & Conditions | Product | Observations/Yields |
| This compound | KOH, ethanol, reflux | Bromoacetylene | Commonly used method, yields vary. |
| Vinylidene Dibromide | Strong base (e.g., NaNH₂) | Bromoacetylene | Expected to proceed, potentially under different conditions. |
Addition Reactions
The electron-withdrawing nature of the bromine atoms deactivates the double bond towards electrophilic addition compared to ethylene (B1197577). However, addition reactions are still possible under specific conditions.
Electrophilic Addition of HBr: The regioselectivity of HBr addition to vinylidene dibromide would be expected to follow Markovnikov's rule, with the proton adding to the carbon bearing the hydrogens and the bromide to the carbon bearing the bromines, leading to 1,1,2-tribromoethane. For this compound, the addition would also result in 1,1,2-tribromoethane. The relative rates would depend on the stability of the carbocation intermediate formed.
Radical Addition of HBr: In the presence of peroxides, the radical addition of HBr would proceed via an anti-Markovnikov mechanism. For vinylidene dibromide, this would lead to 1,1,1-tribromoethane.
Cross-Coupling Reactions
Both isomers are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, for the formation of C-C bonds. The reactivity of the C-Br bonds is a key factor. In this compound, the two C-Br bonds can be sequentially functionalized, offering a pathway to stereodefined di-substituted alkenes. In vinylidene dibromide, the two geminal C-Br bonds allow for the synthesis of 1,1-disubstituted alkenes or terminal alkynes via a one-pot double coupling.
Generally, C-Br bonds on a double bond are reactive in these couplings. The presence of two bromine atoms in both molecules allows for double cross-coupling reactions. Studies on 1,1-dihaloalkenes show that 1,1-dibromoalkenes are generally more reactive than their 1,1-dichloroalkene counterparts in Suzuki-Miyaura coupling due to the weaker C-Br bond.[3] This suggests that both this compound and vinylidene dibromide would be reactive substrates.
Table 3: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound | Vinylidene Dibromide |
| Suzuki Coupling | Can undergo mono- and di-substitution to form substituted alkenes. | Can undergo mono- and di-substitution to form 1,1-disubstituted alkenes or alkynes. |
| Heck Coupling | Can react with alkenes to form substituted dienes. | Can react with alkenes to form substituted 1,1-dienes. |
Photochemical Reactivity
A study on the photodissociation of 1,1- and 1,2-dibromoethylenes at 233 nm revealed differences in their fragmentation pathways.[4] Dissociative ionization of this compound leads to a higher yield of Br₂⁺ compared to 1,1-dibromoethylene, which preferentially forms C₂H₂⁺. This suggests that the C-Br bond cleavage and subsequent Br₂ formation is more facile in the 1,2-isomer under these conditions. The study also indicates that the Br₂⁺ elimination from this compound is anisotropic, while it is isotropic for the 1,1-isomer, reflecting differences in the dissociation dynamics.[4]
Experimental Protocols
The following are representative experimental protocols for key reactions. Researchers should adapt these procedures based on their specific substrates and available equipment.
Dehydrobromination of 1,2-Dibromo-1,2-diphenylethane (a model for this compound)
This protocol describes the dehydrobromination of a vicinal dibromide to form an alkyne.
Materials:
-
1,2-dibromo-1,2-diphenylethane (3 g)
-
Potassium hydroxide (B78521) (KOH) (1.5 g)
-
1,2-Ethanediol (ethylene glycol) (15 mL)
-
Boiling chips
-
95% Ethanol for recrystallization
Procedure:
-
Combine 1,2-dibromo-1,2-diphenylethane, solid KOH, and ethylene glycol in a 100 mL round-bottom flask containing a stir bar and boiling chips.
-
Assemble a reflux condenser and heat the mixture to boiling using a heating mantle.
-
Reflux the mixture for 25 minutes.
-
After cooling, transfer the hot contents to a beaker and allow to cool to room temperature.
-
Add 25 mL of water and chill the mixture in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with a small amount of ice water.
-
Recrystallize the solid product from a minimum amount of hot 95% ethanol.
-
Collect the purified product by vacuum filtration and determine the mass and melting point.[5]
Diagram of Dehydrobromination Workflow:
Caption: General workflow for the dehydrobromination of a vicinal dibromide.
Suzuki Coupling of a Dibromoalkene (General Protocol)
This protocol provides a general procedure for the Suzuki coupling of a dibromoalkene with a boronic acid.
Materials:
-
Dibromoalkene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv per C-Br bond)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv per C-Br bond)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the dibromoalkene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound and vinylidene dibromide is distinctly influenced by the arrangement of the bromine atoms. While both are versatile building blocks in organic synthesis, their differing electronic and steric properties dictate their behavior in various transformations. This compound offers a platform for stereoselective synthesis of disubstituted alkenes, while vinylidene dibromide is a precursor for gem-disubstituted alkenes and terminal alkynes. A thorough understanding of these differences, as outlined in this guide, is crucial for the strategic design of synthetic routes in research and development. Further direct comparative kinetic studies would be invaluable for a more quantitative understanding of their relative reactivities.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 3. benchchem.com [benchchem.com]
- 4. Free radical induced degradation of 1,2-dibromoethane. Generation of free Br. atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
Validating Reaction Mechanisms of Dihaloalkanes: A Comparative Guide to Dual Isotope Analysis
For researchers, scientists, and drug development professionals, the precise elucidation of reaction mechanisms is fundamental to controlling chemical transformations and understanding the fate of compounds. Isotopic labeling is a powerful tool for validating proposed mechanistic pathways by tracing the fate of atoms through a reaction.[1] This guide provides a comparative analysis of reaction mechanisms for haloalkanes, focusing on the use of dual carbon-bromine compound-specific isotope analysis (CSIA) to differentiate between pathways for 1,2-dibromoethane (B42909), a compound structurally related to 1,2-dibromoethylene. The principles and methodologies described are directly applicable to the study of unsaturated organohalides.
Distinguishing Mechanisms through Isotope Fractionation
The biodegradation of compounds like 1,2-dibromoethane can proceed through several distinct pathways, including concerted dihaloelimination and nucleophilic substitution (SN2).[2] These mechanisms can be distinguished by analyzing the kinetic isotope effects (KIEs) of both carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br) during the reaction. The relationship between the isotopic fractionation of carbon (εbulkC) and bromine (εbulkBr) provides a characteristic slope (ΛC–Br) in a dual-isotope plot, which serves as a unique fingerprint for the dominant reaction mechanism.[2]
A study on the anaerobic biodegradation of 1,2-dibromoethane by two different microbial cultures, one containing Dehalococcoides and the other Dehalogenimonas, revealed two distinct dual-isotope slopes, indicating different underlying enzymatic mechanisms.[2]
Comparative Analysis of Biodegradation Pathways
The data below summarizes the dual C–Br isotope fractionation for the biodegradation of 1,2-dibromoethane by two distinct anaerobic microbial cultures. The significant difference in the carbon isotope fractionation and the resulting dual-element isotope slope (ΛC–Br) allows for the clear differentiation between a concerted dihaloelimination and a nucleophilic substitution (SN2) mechanism.
| Microbial Culture | Proposed Mechanism | Carbon Isotope Fractionation (εbulkC ‰) | Bromine Isotope Fractionation (εbulkBr ‰) | Dual C–Br Isotope Slope (ΛC–Br) |
| Dehalococcoides-containing culture | Concerted Dihaloelimination | -1.8 ± 0.2 | -1.22 ± 0.08 | 1.4 ± 0.2 |
| Dehalogenimonas-containing culture | Nucleophilic Substitution (SN2) | -19.2 ± 3.5 | -1.2 ± 0.5 | 12 ± 4 |
Table 1: Dual C–Br isotope fractionation data for the in vivo biodegradation of 1,2-dibromoethane. The distinct ΛC–Br values are indicative of different reaction mechanisms. Data sourced from[2].
Visualizing the Reaction Pathways
The following diagrams illustrate the two proposed reaction mechanisms for the reductive dehalogenation of 1,2-dibromoethane.
Experimental Protocols
The validation of these mechanisms relies on precise and controlled experimental setups. The following is a detailed methodology for the key experiments cited.
Microbial Culture and Microcosm Setup
-
Cultures : Anaerobic enrichment cultures containing either Dehalococcoides or Dehalogenimonas species are used.[2] These organohalide-respiring bacteria are cultivated in a suitable anaerobic medium.
-
Microcosm Preparation : Experiments are conducted in serum bottles sealed with Teflon-lined stoppers. The microcosms are prepared under anoxic conditions.
-
Incubation : A known initial concentration of 1,2-dibromoethane is introduced into the microcosms.[2] For the experiments cited, initial concentrations were 270 ± 3 μM for the Dehalococcoides culture and 26 ± 2 μM for the Dehalogenimonas culture.[2] The bottles are incubated in the dark at a constant temperature.
-
Controls : Abiotic controls (without microbial culture) are run in parallel to ensure that observed degradation is microbially mediated and that there are no compound losses due to sorption or volatilization.[2]
Concentration and Isotope Analysis Workflow
The workflow involves periodically sampling the microcosms to measure the concentration of the contaminant and its isotopic composition.
-
Concentration Analysis : The concentration of 1,2-dibromoethane is typically measured using gas chromatography with an appropriate detector (e.g., flame ionization detector or electron capture detector).
-
Isotope Ratio Measurement :
-
Carbon (¹³C/¹²C) : Carbon isotope ratios are measured using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).
-
Bromine (⁸¹Br/⁷⁹Br) : Bromine isotope analysis can be more complex. In the cited study, these measurements were performed at a specialized facility.[2]
-
-
Data Analysis : The extent of isotope fractionation is determined by applying the Rayleigh equation, which relates the change in isotopic composition to the remaining fraction of the compound.[2] The resulting ε values for carbon and bromine are then plotted against each other to determine the characteristic slope (ΛC–Br) for the reaction.
Conclusion
The use of dual-element isotope analysis provides a robust method for validating and distinguishing between competing reaction mechanisms for compounds like 1,2-dibromoethane. The significant difference in the dual C–Br isotope slope (ΛC–Br) for concerted dihaloelimination (1.4 ± 0.2) versus nucleophilic substitution (12 ± 4) serves as a clear and quantitative diagnostic tool.[2] This approach offers high-resolution insights into the bond-cleavage events in the rate-determining step of the reaction. For researchers in chemistry and drug development, applying these detailed isotopic analysis protocols can provide unequivocal evidence for proposed mechanistic pathways, facilitating more accurate models of chemical and biochemical transformations.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 1,2-Dibromoethylene Isomers
For researchers, scientists, and drug development professionals engaged in studies involving 1,2-dibromoethylene (B146495), the accurate and precise quantification of its cis and trans isomers is crucial for ensuring the reliability and reproducibility of experimental data. The distinct stereochemistry of these isomers can lead to different physical, chemical, and toxicological properties, making their individual quantification essential. Cross-validation of analytical methods, employing orthogonal techniques, provides a robust framework for confirming the accuracy and consistency of analytical results.
This guide offers a comparative overview of common analytical methods for the quantification of this compound isomers. While direct, comprehensive cross-validation studies for these specific isomers are not extensively documented in publicly available literature, this guide synthesizes information from the analysis of related halogenated hydrocarbons and the established capabilities of these analytical techniques to provide a valuable resource for method selection and validation.
Comparative Performance of Analytical Methods
The choice of an analytical method for the quantification of this compound isomers depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most common and suitable techniques are Gas Chromatography (GC) with various detectors and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the expected performance characteristics for the analysis of this compound isomers using different analytical techniques. The data presented are representative values for volatile halogenated hydrocarbons and should be confirmed through method-specific validation studies.
| Analytical Method | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-FID | > 0.995 | 90 - 110 | < 5 | ~1-10 µg/L | ~5-30 µg/L |
| GC-ECD | > 0.995 | 90 - 110 | < 5 | ~0.01-0.1 µg/L | ~0.05-0.5 µg/L |
| GC-MS | > 0.998 | 95 - 105 | < 3 | ~0.1-1 µg/L | ~0.5-5 µg/L |
| HPLC-UV | > 0.995 | 90 - 110 | < 5 | ~10-50 µg/L | ~50-150 µg/L |
GC-FID (Gas Chromatography with Flame Ionization Detector): A robust and widely available technique that provides good precision and a wide linear range. It is suitable for relatively high concentrations of the isomers.
GC-ECD (Gas Chromatography with Electron Capture Detector): Highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of this compound isomers in environmental or biological samples.[1][2][3]
GC-MS (Gas Chromatography with Mass Spectrometry): Offers high selectivity and specificity, allowing for positive identification of the isomers based on their mass spectra. It is a powerful tool for complex matrices and for confirmatory analysis.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detector): A viable alternative to GC, particularly for samples that are not amenable to volatilization. The sensitivity may be lower compared to GC-based methods for these specific analytes.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of this compound isomers.
Gas Chromatography (GC) Method
This protocol is a general guideline and can be adapted for FID, ECD, or MS detectors.
1. Sample Preparation (for water samples):
-
Purge and Trap: For trace-level analysis, a purge and trap system is recommended to extract and concentrate the volatile isomers from the aqueous matrix.[4][5]
-
Inert gas (e.g., helium or nitrogen) is bubbled through the sample.
-
The purged analytes are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes into the GC inlet.
-
-
Liquid-Liquid Extraction: For higher concentrations, extraction with a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) can be employed.
-
Mix the sample with the extraction solvent in a separatory funnel.
-
Collect the organic layer containing the analytes.
-
The extract may be concentrated if necessary.
-
2. GC Analysis:
-
Instrumentation: A gas chromatograph equipped with the desired detector (FID, ECD, or MS).
-
Column: A capillary column suitable for separating volatile halogenated hydrocarbons, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Injector:
-
Temperature: 200 °C
-
Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Detector:
-
FID: Temperature at 250 °C.
-
ECD: Temperature at 300 °C. Makeup gas (e.g., nitrogen) may be required.
-
MS: Transfer line at 250 °C. Operate in scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
3. Data Analysis:
-
Identify the cis and trans isomers based on their retention times, which should be confirmed using authentic standards.
-
Quantify the isomers by comparing their peak areas to a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation:
-
Samples should be dissolved in a solvent compatible with the mobile phase.
-
Filtration of the sample through a 0.45 µm filter is recommended to remove particulate matter.
2. HPLC Analysis:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact composition should be optimized to achieve baseline separation of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detection at a wavelength where both isomers exhibit sufficient absorbance (e.g., around 210 nm).
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the isomers based on their retention times.
-
Quantify using peak areas and a calibration curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of two orthogonal analytical methods.
References
- 1. pure.kfas.org.kw [pure.kfas.org.kw]
- 2. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
A Comparative Guide to the Synthesis of Stilbene Derivatives: Benchmarking 1,2-Dibromoethylene Precursors Against Classical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stilbenes, a class of compounds with significant pharmacological and material science applications, is a cornerstone of modern organic chemistry. The choice of synthetic route can profoundly impact yield, stereoselectivity, and overall efficiency. This guide provides a comprehensive performance comparison of a Sonogashira-type cross-coupling reaction utilizing an in-situ generated 1,2-dibromoethylene (B146495) precursor against two classical and widely adopted methods: the Wittig reaction and the Heck reaction. We present a detailed analysis of experimental data for the synthesis of a representative target molecule, 4-methoxystilbene, to offer a clear and objective benchmark for researchers.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the synthesis of 4-methoxystilbene via three distinct synthetic strategies.
| Performance Metric | Reductive Cross-Coupling (via 1,2-Dibromoethane) | Wittig Reaction | Heck Reaction |
| Starting Materials | 4-Iodoanisole (B42571), 1,2-Dibromoethane (B42909) | Benzyltriphenylphosphonium (B107652) chloride, 4-Methoxybenzaldehyde (B44291) | 4-Iodoanisole, Styrene |
| Key Reagents/Catalyst | Pd(OAc)₂, K₂CO₃, MeOH | Strong base (e.g., NaOH, n-BuLi) | Pd(OAc)₂, Base (e.g., Et₃N) |
| Typical Reaction Time | 10 hours | 0.5 - 2 hours | 12 - 24 hours |
| Typical Temperature | 105 °C | Room Temperature to Reflux | 100 - 145 °C |
| Reported Yield (%) | ~75% | 30 - 74% | ~85% |
| Stereoselectivity | Predominantly (E)-isomer | Mixture of (E/Z)-isomers, requires isomerization | Predominantly (E)-isomer |
| Key Advantages | One-pot synthesis from readily available precursors. | Mild reaction conditions, high functional group tolerance. | Good yields and stereoselectivity. |
| Key Disadvantages | Requires higher temperatures and longer reaction times. | Formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. | Requires a pre-functionalized alkene (styrene). |
Experimental Workflows and Logical Relationships
The selection of a synthetic pathway is often guided by the availability of starting materials, desired stereochemistry, and scalability. The following diagram illustrates the logical workflow for choosing a suitable method for stilbene (B7821643) synthesis.
Caption: Decision workflow for selecting a stilbene synthesis method.
The experimental workflow for a typical palladium-catalyzed cross-coupling reaction, such as the Heck or Sonogashira reaction, is outlined below.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
Method 1: Reductive Cross-Coupling using 1,2-Dibromoethane
This protocol describes the synthesis of (E)-4-methoxystilbene via a palladium-catalyzed reductive cross-coupling reaction. In this reaction, vinyl bromide is generated in situ from 1,2-dibromoethane and subsequently coupled with 4-iodoanisole.
Materials:
-
4-Iodoanisole (1.0 mmol)
-
1,2-Dibromoethane (7.0 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (8.0 equiv.)
-
Methanol (B129727) (MeOH) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMA)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add 4-iodoanisole (1.0 mmol), 1,2-dibromoethane (7.0 mmol), palladium(II) acetate (0.1 mmol), and potassium carbonate (8.0 mmol).
-
Add a solvent mixture of DMF/DMA/H₂O (1.2 mL/1.2 mL/0.2 mL) followed by methanol (2.0 mmol).
-
Stir the mixture at 105 °C under a nitrogen atmosphere for 10 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (E)-4-methoxystilbene.
Method 2: Wittig Reaction
This protocol outlines the synthesis of stilbene, which can be adapted for 4-methoxystilbene by using 4-methoxybenzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride (1.0 equiv.)
-
4-Methoxybenzaldehyde (1.0 equiv.)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride and 4-methoxybenzaldehyde in dichloromethane.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.
-
Continue stirring for 30 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product will be a mixture of (E)- and (Z)-isomers.
-
Isomerization to the more stable (E)-isomer can be achieved by dissolving the crude product in a suitable solvent and exposing it to a catalytic amount of iodine and light.
-
Purify the final product by recrystallization or column chromatography.
Method 3: Heck Reaction
This protocol describes the synthesis of (E)-4-methoxystilbene via a palladium-catalyzed Heck reaction.
Materials:
-
4-Iodoanisole (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
Procedure:
-
To a reaction vessel under an inert atmosphere, add 4-iodoanisole, palladium(II) acetate, and the solvent.
-
Add the base followed by styrene.
-
Heat the reaction mixture to 100-145 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool to room temperature and filter off the palladium catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield (E)-4-methoxystilbene.[1]
Conclusion
The choice of a synthetic route for stilbene derivatives is a critical decision that balances factors such as yield, stereocontrol, cost, and experimental convenience. The reductive cross-coupling of aryl halides with in-situ generated vinyl bromide from 1,2-dibromoethane presents a viable one-pot strategy, offering good yields of the desired (E)-stilbene. However, this method requires elevated temperatures and extended reaction times.
In comparison, the Wittig reaction provides a milder alternative, often proceeding at room temperature. Its primary drawback is the formation of a triphenylphosphine oxide byproduct, which can complicate purification, and it typically yields a mixture of stereoisomers requiring a subsequent isomerization step.
The Heck reaction stands out for its high yields and excellent stereoselectivity for the (E)-isomer. Its main limitation is the requirement of a pre-existing alkene coupling partner, such as styrene.
Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of stilbene derivatives in a research and development setting.
References
A Comparative Analysis of 1,2-Dibromoethylene and Alternative Halogenated Reagents: Toxicity and Environmental Impact
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances synthetic utility with safety and environmental responsibility. This guide provides an objective comparison of the toxicity and environmental impact of 1,2-dibromoethylene (B146495) against other commonly used halogenated reagents: 1,2-dibromoethane (B42909), 1,2-dichloroethylene, and tetrachloroethylene. The information presented is supported by experimental data to facilitate informed reagent choices.
Comparative Data Overview
The following tables summarize the key physical, chemical, toxicological, and environmental properties of the selected halogenated hydrocarbons.
Table 1: Physical and Chemical Properties
| Property | This compound (mixture of cis & trans) | 1,2-Dibromoethane | 1,2-Dichloroethylene (mixture of cis & trans) | Tetrachloroethylene |
| CAS Number | 540-49-8 | 106-93-4 | 540-59-0 | 127-18-4 |
| Molecular Formula | C₂H₂Br₂ | C₂H₄Br₂ | C₂H₂Cl₂ | C₂Cl₄ |
| Molecular Weight | 185.85 g/mol | 187.86 g/mol | 96.94 g/mol | 165.83 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 110 °C | 131-132 °C | 47-60 °C | 121 °C |
| Vapor Pressure | 31 mmHg @ 25 °C | 11.7 mmHg @ 25 °C | 265-390 mmHg @ 25 °C | 18.6 mmHg @ 25 °C |
| Water Solubility | No data available | 4,300 mg/L @ 30 °C | 3,500-6,000 mg/L @ 25 °C | 150-400 mg/L @ 25 °C |
Table 2: Comparative Toxicity Data
| Parameter | This compound | 1,2-Dibromoethane | 1,2-Dichloroethylene (trans) | Tetrachloroethylene |
| Oral LD50 (rat) | 117 mg/kg | 108 - 140 mg/kg[1] | 1,000 mg/kg (p.o.) | 2,400 - 9,600 mg/kg |
| Dermal LD50 (rabbit) | No data available | 300 mg/kg | No data available | No data available |
| Inhalation LC50 (rat) | No data available | 14,300 mg/m³ (30 min) | ~200 ppm (8 h) caused liver damage[2] | 2,445 - 5,163 ppm (4 h)[3] |
| Carcinogenicity | No data available | Probable human carcinogen (IARC Group 2A, EPA Group B2) | Not classifiable | Probable human carcinogen (IARC Group 2A, EPA Likely to be Carcinogenic)[4][5][6] |
| Primary Target Organs | Respiratory system, skin, eyes | Liver, kidney, testis, respiratory system[7] | Liver, lungs, central nervous system[2] | Central nervous system, liver, kidney[5][6] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315, H319, H335, H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects)[8] | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H319, H332 (Harmful if inhaled), H335 | H315, H317 (May cause an allergic skin reaction), H319, H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer), H411 |
Table 3: Environmental Impact and Fate
| Parameter | This compound | 1,2-Dibromoethane | 1,2-Dichloroethylene | Tetrachloroethylene |
| Atmospheric Fate | Exists as a vapor, expected to be degraded by reaction with hydroxyl radicals. | Breaks down quickly in the air.[9] | Evaporates quickly; breaks down in 5-12 days.[10] | Degrades in air via reaction with hydroxyl radicals (half-life ~100 days).[4] |
| Soil Mobility & Persistence | No specific data, but likely to be mobile. | Can persist in soil and leach into groundwater.[9] | A small amount may leach into groundwater.[10] | High mobility in soil, can contaminate groundwater.[4] |
| Aquatic Fate | No specific data. | Volatilizes from surface water (half-life 1-5 days).[11] | Most evaporates from water surfaces.[10] | Evaporates from surface water.[12] |
| Ecotoxicity | No specific data. | Toxic to aquatic life with long-lasting effects.[8] | Moderate acute toxicity to aquatic life. | Toxic to fish and other aquatic life.[13] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to generating reliable and comparable toxicological and environmental data. Below are representative methodologies for key toxicity and environmental fate assessments.
Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure)
This protocol is a variation of the traditional LD50 test that reduces the number of animals required.
-
Test Animals: Young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain) are used. Animals are fasted overnight before dosing.
-
Dose Preparation: The test substance is typically administered in a vehicle such as corn oil.
-
Dosing Procedure: A single animal is dosed by oral gavage. The initial dose is selected based on available data, or a default starting dose (e.g., 175 mg/kg) is used.
-
Observation: The animal is observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for up to 14 days.[14] Body weight is recorded weekly.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method. The test is stopped when a stopping criterion is met (e.g., a certain number of dose reversals have occurred).
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Inhalation Carcinogenicity Bioassay in Rats
This long-term study is designed to assess the carcinogenic potential of a substance upon inhalation exposure.
-
Test Animals: Groups of male and female rats (e.g., F344 strain), typically 50 per sex per group, are used.[13]
-
Exposure Concentrations: Animals are exposed to at least two concentrations of the test substance and a control (clean air). Concentrations are chosen based on subchronic toxicity studies to be the maximum tolerated dose (MTD) and a fraction thereof.
-
Exposure Regimen: Animals are exposed via whole-body inhalation for 6 hours per day, 5 days per week, for a period of up to 2 years.[13]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: A complete necropsy is performed on all animals. Tissues from all major organs are collected, preserved, and examined microscopically for evidence of neoplasia and other pathological changes.
-
Data Analysis: The incidence of tumors in the exposed groups is compared to the control group using appropriate statistical methods.
Soil Persistence Study
This study evaluates the degradation and persistence of a chemical in soil under controlled laboratory conditions.
-
Soil Selection: Representative soil types (e.g., sandy loam, clay) are chosen. The soil is characterized for properties such as pH, organic matter content, and microbial activity.
-
Test Substance Application: The test substance is applied to soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Both aerobic and anaerobic conditions can be tested.
-
Sampling and Analysis: Soil samples are collected at various time intervals. The concentration of the parent compound and any major degradation products are determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The rate of dissipation of the test substance is calculated, and the half-life (DT50) in soil is determined.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of many halogenated hydrocarbons is linked to their metabolic activation into reactive electrophiles that can damage cellular macromolecules like DNA, RNA, and proteins.
Metabolic Activation of 1,2-Dibromoethane
1,2-Dibromoethane (EDB) is a well-studied example of a halogenated hydrocarbon that requires metabolic activation to exert its carcinogenic effects. Two primary pathways are involved:
-
Oxidative Metabolism: Mediated by Cytochrome P450 enzymes (primarily CYP2E1), this pathway oxidizes EDB to 2-bromoacetaldehyde, a reactive aldehyde that can covalently bind to cellular macromolecules.
-
Conjugative Metabolism: This pathway involves the conjugation of EDB with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). This forms an S-(2-bromoethyl)glutathione conjugate, which can rearrange to a reactive episulfonium ion.[3] This episulfonium ion is a potent electrophile that can alkylate DNA, primarily at the N7 position of guanine, forming DNA adducts.[3][6] The formation of these DNA adducts is considered a key initiating event in EDB-induced carcinogenesis.[3]
Experimental and Logical Workflows
The assessment of chemical toxicity follows a structured workflow, from initial screening to in-depth mechanistic studies.
Conclusion
This guide provides a comparative overview of the toxicological and environmental profiles of this compound and selected halogenated alternatives. The data indicates that 1,2-dibromoethane exhibits significant toxicity, including carcinogenicity, and has the potential for environmental persistence. Tetrachloroethylene is also a probable human carcinogen with notable environmental concerns. Data for this compound is less comprehensive, highlighting a need for further research to fully characterize its risk profile. For all these compounds, appropriate safety precautions and environmental controls are essential. Researchers and professionals in drug development are encouraged to consider less hazardous alternatives where feasible and to consult detailed safety data sheets and toxicological profiles before use.
References
- 1. purdue.edu [purdue.edu]
- 2. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. Movement and Persistence of 1,2-dibromo-3-chloropropane in a Soil with a Plow-pan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 1,2-Dibromoethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carcinogenesis Bioassay of 1,2-Dibromoethane (CAS No. 106-93-4) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Conjugative metabolism of 1,2-dibromoethane in mitochondria: disruption of oxidative phosphorylation and alkylation of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dibromoethylene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,2-dibromoethylene (B146495) is a critical aspect of laboratory safety and environmental responsibility. This halogenated hydrocarbon is recognized as a hazardous substance, necessitating strict adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound in a research and development setting.
Immediate Safety and Handling Protocols
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its hazards. All work with this chemical must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., Viton®, Teflon®, or multi-layer laminates) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat is necessary.
-
Respiratory Protection: If there is a risk of vapor or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
As a halogenated organic compound, it is crucial to segregate it from non-halogenated organic waste, aqueous waste, and other incompatible materials to prevent dangerous reactions.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or commercial sorbents like Chemizorb®. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and any contaminated debris, placing it into the designated hazardous waste container.
3. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, absorbent pads), and rinsate, in a dedicated and compatible waste container.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. Glass or stainless steel containers are generally recommended for halogenated hydrocarbons. Avoid using aluminum or galvanized containers. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of waste accumulation should also be recorded.
4. Temporary Storage:
-
Store waste containers in a designated and locked satellite accumulation area that is accessible only to authorized personnel.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
The primary and recommended method of disposal for halogenated hydrocarbons is incineration at a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF). This ensures the complete destruction of the compound.[1]
-
Never dispose of this compound by pouring it down the drain or mixing it with non-hazardous waste.
Quantitative Data and Classifications
The following table summarizes key quantitative data and classifications for this compound, providing a quick reference for its physical properties and hazard information.
| Property/Classification | Value |
| UN Number | 2810 (Toxic Liquid, Organic, N.O.S.) |
| Transport Hazard Class | 6.1 (Toxic) |
| Packaging Group | III |
| Hazard Statements | H311+H331 (Toxic in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects).[2] |
| Precautionary Statements | P201, P261, P273, P280, P301+P310, P305+P351+P338, P501.[2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
